molecular formula C10H11P B1596507 Divinylphenylphosphine CAS No. 26681-88-9

Divinylphenylphosphine

Cat. No.: B1596507
CAS No.: 26681-88-9
M. Wt: 162.17 g/mol
InChI Key: GEKAWPIATFUQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Divinylphenylphosphine is a useful research compound. Its molecular formula is C10H11P and its molecular weight is 162.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Divinylphenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Divinylphenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(ethenyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKAWPIATFUQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(C=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949499
Record name Diethenyl(phenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26681-88-9
Record name Divinylphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26681-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyldivinylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026681889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethenyl(phenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyldivinylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLDIVINYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX6D8PAZ53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Divinylphenylphosphine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Divinylphenylphosphine (DVPP) is a trivalent organophosphorus compound featuring a central phosphorus atom bonded to a phenyl group and two vinyl groups. This unique structure imparts valuable properties, making it a significant building block in materials science and a versatile ligand in organometallic catalysis. This guide provides a comprehensive overview of DVPP, focusing on its primary synthesis route, key physicochemical properties, handling protocols, and major applications. Detailed experimental procedures and mechanistic insights are included to support researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Divinylphenylphosphine

Organophosphorus compounds, particularly phosphines (σ³λ³), are fundamental in modern chemistry.[1] Their utility stems from the phosphorus atom's lone pair of electrons, which allows them to act as potent nucleophiles and effective ligands for transition metals.[1] Divinylphenylphosphine, C₆H₅P(CH=CH₂)₂, stands out due to its dual functionality. The phosphine core serves as a robust ligand for various metal-catalyzed cross-coupling reactions, while the vinyl groups act as polymerizable moieties.[2] This allows DVPP to be incorporated into polymer backbones, creating functional materials with applications in heterogeneous catalysis, where catalyst recovery and reuse are paramount.[3][4]

Synthesis of Divinylphenylphosphine

The most prevalent and reliable method for synthesizing divinylphenylphosphine is through the reaction of a Grignard reagent with a phosphorus halide.[1][5] This approach offers high yields and operational simplicity for researchers familiar with organometallic techniques.

The Grignard Reaction Pathway

The synthesis involves the reaction of dichlorophenylphosphine (C₆H₅PCl₂) with vinylmagnesium bromide (CH₂=CHMgBr). The Grignard reagent, a strong nucleophile, displaces the chloride ions on the phosphorus center.

Overall Reaction: C₆H₅PCl₂ + 2 CH₂=CHMgBr → C₆H₅P(CH=CH₂)₂ + 2 MgBrCl

Causality and Experimental Rationale:

  • Inert Atmosphere: This reaction is critically sensitive to air and moisture. Phosphines, especially trivalent phosphines like DVPP, are readily oxidized to their corresponding phosphine oxides. The Grignard reagent is highly reactive towards protic sources like water. Therefore, the entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (typically THF).

  • Temperature Control: The reaction is highly exothermic. Initial addition of the Grignard reagent to dichlorophenylphosphine is performed at low temperatures (e.g., -78 °C or -10 °C) to control the reaction rate, prevent side reactions, and ensure selective substitution.[5]

  • Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete conversion of the dichlorophenylphosphine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Start Starting Materials: Dichlorophenylphosphine Vinylmagnesium Bromide (in THF) Anhydrous THF Setup Reaction Setup: Assemble dry glassware under inert atmosphere (N2/Ar) Start->Setup Cooling Cool reaction vessel to -78 °C Setup->Cooling Addition Slowly add Grignard reagent to dichlorophenylphosphine solution Cooling->Addition Warm Allow reaction to warm to room temperature Addition->Warm Quench Quench with saturated aqueous NH4Cl solution Warm->Quench Extract Extract with an organic solvent (e.g., ether) Quench->Extract Dry Dry organic layer (e.g., over MgSO4) Extract->Dry Purify Purify by vacuum distillation Dry->Purify End Final Product: Divinylphenylphosphine Purify->End

Caption: Workflow for the Grignard-based synthesis of Divinylphenylphosphine.

Physicochemical Properties

The physical and spectroscopic properties of divinylphenylphosphine are crucial for its characterization and application.

Physical Data
PropertyValueSource
Molecular Formula C₁₀H₁₁P[6]
Molecular Weight 162.17 g/mol [6]
CAS Number 26681-88-9
Appearance Liquid-
Boiling Point 55 °C at 0.05 mmHg[2]
Density 0.979 g/mL at 25 °C[2]
Refractive Index (n₂₀/D) 1.582[2]
Spectroscopic Data (Typical)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. While a specific, publicly available, peer-reviewed spectrum for divinylphenylphosphine is not readily found, the expected NMR chemical shifts can be inferred from data for similar phosphine structures.

NucleusChemical Shift Range (δ, ppm)Coupling
³¹P NMR -40 to -50-
¹H NMR 7.2 - 7.8 (m, 5H, P-Ph )Phenyl protons
5.5 - 6.5 (m, 6H, P-CH=CH₂ )Vinyl protons
¹³C NMR 135 - 140 (d, J ≈ 20 Hz, P-C H=CH₂)Vinyl Cα
128 - 135 (d, J ≈ 10 Hz, P-CH=C H₂)Vinyl Cβ
128 - 134 (m, P-Ph )Phenyl carbons

Note: These are estimated values. Actual spectra should be acquired for confirmation.

Applications and Reactivity

Divinylphenylphosphine's utility spans catalysis and polymer science.

  • Ligand in Homogeneous Catalysis: As a phosphine ligand, it is used in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental in pharmaceutical and fine chemical synthesis.[2]

  • Monomer for Functional Polymers: The vinyl groups allow DVPP to be polymerized or co-polymerized to create phosphine-functionalized polymers.[3] These polymers can then be used as supports for metal catalysts, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.[4][7] This is particularly valuable for creating recyclable catalyst systems.[3]

  • Reagent in Organic Synthesis: The nucleophilic phosphorus atom can participate in various organic transformations beyond catalysis, such as the Wittig and Mitsunobu reactions, although its primary use is as a ligand.[1]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of divinylphenylphosphine via the Grignard route.

Safety Precautions: Dichlorophenylphosphine is corrosive and reacts violently with water. Grignard reagents are flammable and moisture-sensitive. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • Dichlorophenylphosphine (1 equiv.)

  • Vinylmagnesium bromide (1.0 M solution in THF, 2.1 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven and assemble while hot under a stream of inert gas.

  • Reagent Preparation: Dissolve dichlorophenylphosphine (1 equiv.) in anhydrous THF and add it to the reaction flask.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Transfer the vinylmagnesium bromide solution (2.1 equiv.) to the dropping funnel via cannula. Add the Grignard reagent to the stirred dichlorophenylphosphine solution dropwise over 1-2 hours, maintaining the internal temperature below -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (e.g., at 55 °C / 0.05 mmHg) to yield divinylphenylphosphine as a clear liquid.[2]

Handling and Storage

Divinylphenylphosphine is air-sensitive and should be handled and stored under an inert atmosphere (nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and moisture.

References

  • Organophosphorus chemistry - Wikipedia . Wikipedia. [Link]

  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach . National Institutes of Health (NIH). [Link]

  • Divinylphenylphosphine oxide - LookChem . LookChem. [Link]

  • Advanced Studies on the Synthesis of Organophosphorus Compounds . AMS Tesi di Dottorato. [Link]

  • Diethenylphenylphosphine oxide | C10H11OP | CID 14223331 - PubChem . PubChem. [Link]

  • 31P-{1H} NMR spectrum of 1-(furan-2-yl)ethyl diphenylphosphinite (1) . ResearchGate. [Link]

  • Reaction of Grignard reagents with phosphoric acid derivatives . Chemistry Stack Exchange. [Link]

  • Nucleophilic displacement reactions on organophosphorus esters by Grignard reagents. III. The reaction of alkyl diphenylphosphinates with alkyl Grignards . ACS Publications. [Link]

  • Applications of Phosphine-Functionalized Polymers in Organic Synthesis | Request PDF . ResearchGate. [Link]

  • Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions . RSC Publishing. [Link]

  • Versatile Triphenylphosphine-Containing Polymeric Catalysts and Elucidation of Structure-Function Relationships . PubMed. [Link]

  • Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions | Semantic Scholar . Semantic Scholar. [Link]

  • Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships . ChemRxiv. [Link]

Sources

Divinylphenylphosphine: A Technical Guide for Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chemical Synthon

Divinylphenylphosphine (DVPP) is an organophosphorus compound that has garnered significant interest within the research and development sectors of catalysis and materials science. Characterized by a central phosphorus atom bonded to a phenyl group and two reactive vinyl moieties, DVPP serves as a unique and powerful building block. Its dual functionality—the coordinating ability of the phosphine and the polymerizable nature of the vinyl groups—makes it a valuable ligand for transition-metal-catalyzed reactions and a versatile monomer for the creation of advanced polymers and functional materials.[1]

This guide provides an in-depth exploration of divinylphenylphosphine, from its fundamental chemical properties and synthesis to its practical applications in cutting-edge research. The content herein is curated for researchers, chemists, and drug development professionals, offering not just procedural outlines but also the underlying scientific principles that govern its utility.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in experimental design. Divinylphenylphosphine is a colorless to pale yellow liquid known for its reactivity.[1] Key data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 26681-88-9[2][3]
Molecular Formula C₁₀H₁₁P[2][3]
Linear Formula C₆H₅P(CH=CH₂)₂[2]
Molecular Weight 162.17 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 55 °C @ 0.05 mmHg[2]
Density 0.979 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.582[2]
Flash Point 99 °C (210 °F) - closed cup[2]

Synthesis of Divinylphenylphosphine

The primary and most effective method for synthesizing divinylphenylphosphine is through the reaction of a dihalophenylphosphine with a vinyl Grignard reagent. This classic organometallic approach allows for the direct formation of the phosphorus-carbon bonds with the vinyl groups.

Underlying Principles of the Grignard Synthesis

The synthesis hinges on the nucleophilic character of the vinyl Grignard reagent (e.g., vinylmagnesium bromide), which is prepared by reacting vinyl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[4] The resulting organomagnesium halide is highly reactive.

The core of the synthesis is the dropwise addition of dichlorophenylphosphine to a solution of the pre-formed vinylmagnesium bromide, typically at reduced temperatures to control the reaction's exothermicity. The nucleophilic vinyl group attacks the electrophilic phosphorus center, displacing the chloride leaving groups in a stepwise manner. An excess of the Grignard reagent is used to ensure complete substitution.

General Experimental Protocol: Synthesis via Grignard Reagent

While a specific, peer-reviewed, step-by-step protocol for divinylphenylphosphine was not found in the literature search, the following is a generalized, authoritative procedure based on established organophosphorus synthesis methodologies.

Materials:

  • Dichlorophenylphosphine (Cl₂PPh)

  • Vinyl Bromide (CH₂=CHBr)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • Under an inert atmosphere (Argon or Nitrogen), charge a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium turnings.

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Slowly add a solution of vinyl bromide in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the vinylmagnesium bromide reagent.

  • Synthesis of Divinylphenylphosphine:

    • Cool the vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of dichlorophenylphosphine in anhydrous THF to the Grignard reagent via a dropping funnel with vigorous stirring. Maintain the temperature at or below 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield pure divinylphenylphosphine.

Synthesis_Workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_synthesis Step 2: Phosphine Synthesis cluster_purification Step 3: Work-up & Purification VB Vinyl Bromide VMB Vinylmagnesium Bromide VB->VMB reacts with Mg Magnesium Turnings Mg->VMB THF1 Anhydrous THF THF1->VMB Reaction Reaction Mixture VMB->Reaction added to DCPP Dichlorophenylphosphine DCPP->Reaction THF2 Anhydrous THF THF2->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extraction & Drying Quench->Extract Distill Vacuum Distillation Extract->Distill Product Divinylphenylphosphine Distill->Product

Caption: Workflow for the synthesis of Divinylphenylphosphine.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized divinylphenylphosphine. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Note: Specific, experimentally-derived NMR data for divinylphenylphosphine was not available in the searched literature. The following represents expected chemical shifts and coupling patterns based on the known structure and general principles of NMR for organophosphorus compounds.

  • ³¹P NMR: This is the most diagnostic technique. A single resonance is expected for the phosphorus atom. The chemical shift for trialkyl/aryl phosphines can vary, but a signal in the upfield region (negative ppm values) relative to the H₃PO₄ standard is anticipated.

  • ¹H NMR: The spectrum will be complex. Resonances for the phenyl protons (ortho, meta, para) are expected in the aromatic region (~7.0-7.8 ppm). The vinyl protons will appear as a complex multiplet, likely in the range of 5.5-6.5 ppm, showing characteristic geminal, cis, and trans couplings to each other, as well as coupling to the phosphorus atom.

  • ¹³C NMR: The phenyl carbons will show signals in the aromatic region (~128-140 ppm). The vinyl carbons will appear further upfield, with the carbon directly attached to phosphorus showing a characteristic doublet due to one-bond C-P coupling.

Core Applications and Mechanistic Insights

The unique structure of divinylphenylphosphine provides two distinct avenues for its application: coordination to metal centers for catalysis and participation in polymerization reactions.

Ligand in Homogeneous Catalysis

Divinylphenylphosphine is an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These include:

  • Suzuki-Miyaura Coupling[2]

  • Heck Reaction[2]

  • Sonogashira Coupling[2]

  • Buchwald-Hartwig Cross-Coupling[2]

  • Stille Coupling[2]

  • Negishi Coupling[2]

Causality of Performance: The efficacy of phosphine ligands in these catalytic cycles stems from their ability to tune the electronic and steric properties of the metal center. The phosphorus atom acts as a strong σ-donor, which facilitates the crucial oxidative addition step (the initial reaction of the catalyst with the organic halide). The phenyl and vinyl groups provide steric bulk that promotes the final reductive elimination step, where the desired product is released from the catalyst. The vinyl groups can also participate in π-backbonding, further modulating the catalyst's reactivity.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA L = DVPP PdII R¹-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂(R²) TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product RX R¹-X RX->OA Boronic R²-B(OR)₂ Boronic->TM Base Base Base->TM

Caption: Generalized Suzuki-Miyaura catalytic cycle using DVPP as ligand L.

Monomer in Materials Science

The presence of two vinyl groups makes divinylphenylphosphine an excellent candidate for polymerization and material synthesis.[1] The vinyl groups can undergo addition polymerization, often initiated by radical, anionic, or cationic methods.

Causality of Application: When used as a cross-linking agent, the two vinyl groups can react with growing polymer chains, forming a durable three-dimensional network. This is valuable for creating thermosets, hydrogels, and other materials with enhanced mechanical or thermal properties. Furthermore, incorporating the phosphine moiety directly into a polymer backbone imparts unique properties to the final material, such as metal-coordination sites, flame retardancy, or altered refractive indices.

Safety and Handling

As an organophosphorus compound, divinylphenylphosphine requires careful handling to minimize risk.

  • Air Sensitivity: Phosphines are susceptible to oxidation in air. It is crucial to handle and store divinylphenylphosphine under an inert atmosphere (e.g., argon or nitrogen).

  • Toxicity: Assume the compound is toxic upon inhalation, ingestion, and skin contact. A safety data sheet (SDS) for a similar compound, diphenylphosphine, indicates hazards such as flammability and skin/eye irritation.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[2]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.

Conclusion

Divinylphenylphosphine stands out as a highly versatile and reactive molecule with significant potential in both synthetic chemistry and materials science. Its role as a ligand in facilitating a wide array of powerful cross-coupling reactions is well-established, providing chemists with a tool to construct complex molecular architectures. Simultaneously, its capacity to polymerize and cross-link opens avenues for the rational design of functional materials with tailored properties. A thorough understanding of its synthesis, handling requirements, and reactivity is the foundation for unlocking its full potential in innovative research and development endeavors.

References

  • LookChem. Divinylphenylphosphine oxide. LookChem.com. Accessed January 20, 2026. [Link]

  • Tukacs, J. M., et al. Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. Royal Society of Chemistry. Accessed January 20, 2026. [Link]

  • Newman, M. S., & Ramachandran, S. DI-n-BUTYLDIVINYLTIN. Organic Syntheses. Accessed January 20, 2026. [Link]

  • Chemistry LibreTexts. Grignard Reagents. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

Sources

An In-depth Technical Guide to the Structure and Bonding in Divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylphenylphosphine is an organophosphorus compound that has garnered interest in the fields of organic synthesis and materials science. Its unique molecular architecture, featuring a phosphorus atom bonded to a phenyl group and two vinyl groups, imparts a combination of steric and electronic properties that make it a valuable ligand in catalysis and a versatile monomer for the synthesis of specialty polymers. This guide provides a detailed exploration of the structure and bonding of divinylphenylphosphine, offering insights into its molecular geometry, electronic characteristics, synthesis, and spectroscopic signature.

Molecular Structure and Geometry

The molecular formula of divinylphenylphosphine is C₁₀H₁₁P.[1] The central phosphorus atom is trivalent, bonded to one phenyl group and two vinyl (-CH=CH₂) groups.

Predicted Molecular Geometry

In the absence of definitive X-ray crystallographic data for divinylphenylphosphine, its molecular geometry can be reliably predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory. The phosphorus atom has three bonding pairs of electrons (one P-Csp² bond to the phenyl ring and two P-Csp² bonds to the vinyl groups) and one lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the phosphorus atom, similar to ammonia and other phosphines.

Table 1: Predicted Geometrical Parameters of Divinylphenylphosphine

ParameterPredicted ValueJustification
C-P-C Bond Angles< 109.5°The lone pair of electrons on the phosphorus atom exerts greater repulsion than the bonding pairs, compressing the C-P-C bond angles to values less than the ideal tetrahedral angle.
P-C(phenyl) Bond Length~1.83 ÅBased on typical P-Csp² bond lengths in phenylphosphines.
P-C(vinyl) Bond Length~1.82 ÅSimilar to P-Csp² bond lengths, with potential for minor variation due to the electronic nature of the vinyl group.
Molecular Dipole MomentNon-zeroThe asymmetrical arrangement of the phenyl and vinyl groups, along with the phosphorus lone pair, results in a net molecular dipole moment.

The phenyl and vinyl groups will have their expected planar geometries. The overall shape of the molecule is therefore a pyramid with the phosphorus atom at the apex.

P P C_phenyl C P->C_phenyl to Phenyl C_vinyl1 C P->C_vinyl1 to Vinyl 1 C_vinyl2 C P->C_vinyl2 to Vinyl 2 lone_pair

Caption: Conceptual representation of the trigonal pyramidal geometry of divinylphenylphosphine.

Electronic Structure and Bonding

The bonding in divinylphenylphosphine is characterized by the sigma bonds formed between the phosphorus atom and the carbon atoms of the phenyl and vinyl groups. A key feature of its electronic structure is the lone pair of electrons residing on the phosphorus atom, which is primarily responsible for its Lewis basicity and coordinating ability.

Hybridization

The phosphorus atom in divinylphenylphosphine can be described as having sp³ hybridization. Three of the sp³ hybrid orbitals form sigma bonds with the carbon atoms, while the fourth sp³ hybrid orbital is occupied by the lone pair of electrons.

Potential for π-Conjugation

A topic of significant interest in aryl and vinylphosphines is the potential for delocalization of π-electrons. In divinylphenylphosphine, several modes of π-interaction can be considered:

  • pπ-pπ Conjugation: The lone pair on the phosphorus atom is in a p-type orbital and could potentially overlap with the π-systems of the adjacent phenyl ring and vinyl groups. However, the pyramidal geometry around the phosphorus atom leads to suboptimal alignment for efficient pπ-pπ overlap.

  • pπ-dπ Back-bonding: In the context of metal complexes, phosphines can act as π-acceptor ligands. This involves the donation of electron density from a filled metal d-orbital to an empty d-orbital on the phosphorus atom. While this is a well-established concept in coordination chemistry, its significance in the bonding of the free ligand is less pronounced.

  • σ-Acceptor Role:* A more contemporary view suggests that the π-acceptor character of phosphines arises from the interaction of metal d-orbitals with the low-lying σ* antibonding orbitals of the P-C bonds.

The extent of conjugation in divinylphenylphosphine influences its electronic properties, such as its nucleophilicity and its ability to stabilize adjacent positive or negative charges. While complete delocalization across the entire molecule is unlikely due to the pyramidal geometry at phosphorus, some degree of electronic communication between the phenyl, vinyl, and phosphorus moieties is expected.

G cluster_molecule Divinylphenylphosphine cluster_interactions Potential Electronic Interactions P Phosphorus Atom Phenyl Phenyl Group (π-system) P->Phenyl σ-bond Vinyl1 Vinyl Group 1 (π-system) P->Vinyl1 σ-bond Vinyl2 Vinyl Group 2 (π-system) P->Vinyl2 σ-bond LonePair Phosphorus Lone Pair (p-orbital character) PiSystem Aromatic/Vinylic π-systems LonePair->PiSystem pπ-pπ overlap (geometrically limited) SigmaStar P-C σ* orbitals PiSystem->SigmaStar Hyperconjugative interactions

Caption: Diagram illustrating the primary bonding and potential electronic interactions in divinylphenylphosphine.

Synthesis and Reactivity

Divinylphenylphosphine is typically synthesized via the reaction of a phosphorus trihalide with appropriate organometallic reagents. A common and versatile method involves the use of Grignard reagents.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of tertiary phosphines, adapted for divinylphenylphosphine.[2][3]

Step 1: Preparation of Vinylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring.

  • Maintain a gentle reflux until all the magnesium has reacted. The resulting solution is vinylmagnesium bromide.

Step 2: Reaction with Dichlorophenylphosphine

  • Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

  • Slowly add a solution of dichlorophenylphosphine in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude divinylphenylphosphine by vacuum distillation.

Reactivity

The chemistry of divinylphenylphosphine is dominated by two main features:

  • Lewis Basicity: The lone pair of electrons on the phosphorus atom makes it a good Lewis base, readily reacting with Lewis acids, including metal centers to form coordination complexes.[1]

  • Reactivity of the Vinyl Groups: The vinyl groups can participate in a variety of reactions, including polymerization, hydrophosphination, and Diels-Alder reactions, making it a useful building block in polymer and synthetic chemistry.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of divinylphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR: This is the most informative NMR technique for phosphorus-containing compounds. Divinylphenylphosphine is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift will be indicative of the electronic environment around the phosphorus atom. For trivalent phosphines, the chemical shift is sensitive to the nature of the substituents. Based on data for similar phosphines, the ³¹P chemical shift for divinylphenylphosphine is expected to be in the range of -20 to -60 ppm (relative to 85% H₃PO₄).

¹H NMR: The ¹H NMR spectrum will show signals for the protons of the phenyl and vinyl groups.

  • Phenyl Protons: A multiplet in the aromatic region (δ 7.0-8.0 ppm).

  • Vinyl Protons: Complex multiplets in the vinylic region (δ 5.0-6.5 ppm) due to geminal, cis, and trans couplings, as well as coupling to the phosphorus atom.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the phenyl and vinyl groups, with coupling to the phosphorus atom.

Table 2: Predicted NMR Data for Divinylphenylphosphine

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment
³¹P-20 to -60Singlet-P
¹H7.0 - 8.0Multiplet-Phenyl-H
¹H5.0 - 6.5MultipletJ(H,H), J(P,H)Vinyl-H
¹³C125 - 140DoubletJ(P,C)Phenyl-C
¹³C120 - 140DoubletJ(P,C)Vinyl-C
Infrared (IR) Spectroscopy

The IR spectrum of divinylphenylphosphine will show characteristic absorption bands for the phenyl and vinyl groups.

Table 3: Predicted Key IR Absorption Bands for Divinylphenylphosphine

Wavenumber (cm⁻¹)Vibration
3080 - 3010=C-H stretch (aromatic and vinyl)
1620 - 1580C=C stretch (aromatic)
1640 - 1610C=C stretch (vinyl)
1480, 1430C=C in-ring stretch (aromatic)
990, 910=C-H out-of-plane bend (vinyl)
750 - 700C-H out-of-plane bend (monosubstituted benzene)

The P-C stretching vibrations are typically weak and appear in the fingerprint region of the spectrum. The IR spectrum of a related compound, vinylphosphine, has been studied in detail and can serve as a reference for the vibrational modes of the vinyl groups.[4]

Applications in Research and Development

The unique structural and electronic features of divinylphenylphosphine make it a molecule of interest for various applications:

  • Ligand in Homogeneous Catalysis: As a phosphine ligand, it can be used to tune the reactivity and selectivity of metal catalysts in a wide range of organic transformations. Its coordination chemistry with platinum has been explored.[1]

  • Polymer Science: The presence of two polymerizable vinyl groups allows it to act as a cross-linking agent or a monomer for the synthesis of functional polymers with phosphorus atoms incorporated into the backbone or as pendant groups. These polymers can exhibit interesting properties such as flame retardancy and metal-coordinating ability.

  • Material Science: Divinylphenylphosphine can be used to modify surfaces and prepare functional materials with applications in sensors and electronics.

Conclusion

Divinylphenylphosphine is a fascinating molecule with a rich structural and electronic landscape. Its trigonal pyramidal geometry, the Lewis basicity of its phosphorus lone pair, and the reactivity of its vinyl groups provide a versatile platform for applications in catalysis, polymer chemistry, and materials science. While a complete experimental determination of its solid-state structure is still outstanding, a combination of theoretical predictions and spectroscopic analysis provides a robust understanding of its fundamental properties. This guide serves as a comprehensive resource for researchers and professionals seeking to leverage the unique characteristics of divinylphenylphosphine in their scientific endeavors.

References

  • Fundamental, overtones and combinations bands spectra of the vinylphosphine. (n.d.).
  • Holt, M. S., Nelson, J. H., & Alcock, N. W. (1986). Four- and five-coordinate platinum complexes of divinylphenylphosphine. Inorganic Chemistry, 25(13), 2246–2251.
  • Iqbal, N., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4235.
  • Horner, L., & Oediger, H. (1959). Phosphine, (p-bromophenyl)diphenyl-. Organic Syntheses, 39, 19.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Journal of the Indian Chemical Society, 100(10), 101135.

Sources

1H NMR and 31P NMR spectra of divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectra of Divinylphenylphosphine

Authored by: A Senior Application Scientist

Foreword: The Language of a Molecule

In the intricate world of chemical synthesis and materials science, divinylphenylphosphine (DVPP) stands out as a versatile building block. Its unique structure, featuring a phosphorus atom bonded to a phenyl ring and two reactive vinyl groups, makes it a valuable ligand in catalysis and a key monomer in the synthesis of novel polymers and functional materials. However, its utility is predicated on its purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for verifying these attributes, providing an unparalleled, non-destructive window into its molecular architecture.

This guide moves beyond a simple recitation of spectral data. It is designed for the practicing researcher and scientist, offering a deep dive into the causality behind the observed spectral features of DVPP. We will explore not just the 'what' but the 'why'—why specific protons and the phosphorus nucleus resonate at their characteristic frequencies, and how their interactions through chemical bonds manifest as complex, information-rich splitting patterns. By understanding these fundamentals, you will be empowered to interpret NMR spectra with confidence, troubleshoot experimental challenges, and leverage this powerful technique to its fullest potential in your research and development endeavors.

Foundational Principles: ¹H and ³¹P NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ³¹P, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce transitions between these levels, and the precise frequency required is exquisitely sensitive to the local electronic environment of the nucleus.

The ¹H NMR Perspective

The ¹H nucleus (the proton) is the most commonly studied nucleus in NMR due to its high natural abundance (~100%) and sensitivity. Key parameters in a ¹H NMR spectrum include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (higher ppm), while electron-donating groups shield it, moving it upfield (lower ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus influences its neighbors through the intervening chemical bonds, causing their signals to split into multiplets. This coupling provides direct information about the connectivity of atoms. The magnitude of the coupling constant, J, is measured in Hertz (Hz) and is independent of the external magnetic field strength.[1]

The ³¹P NMR Advantage

For organophosphorus compounds like DVPP, ³¹P NMR is an indispensable complementary technique. The ³¹P nucleus possesses several favorable properties:

  • 100% Natural Abundance: Like protons, the ³¹P isotope is the only naturally occurring one, making the technique highly sensitive.[2]

  • Spin of ½: This simplifies spectra, as it avoids the complexities of quadrupolar broadening seen in nuclei with spin > ½.[2]

  • Wide Chemical Shift Range: The typical chemical shift range for phosphorus compounds spans over 500 ppm, from approximately +250 to -250 ppm.[2] This large dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward than in ¹H NMR.

  • Standard Referencing: Chemical shifts are referenced to an external standard, 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2][3]

A crucial aspect connecting these two techniques is heteronuclear coupling , where the spin of the ³¹P nucleus couples to the spins of nearby ¹H nuclei. This P-H coupling is observable in both ¹H and ³¹P spectra and is a cornerstone of structural elucidation for these molecules.

Deciphering the ¹H NMR Spectrum of Divinylphenylphosphine

The ¹H NMR spectrum of DVPP is a masterclass in spin-spin coupling, presenting distinct regions for the aromatic (phenyl) and vinylic protons. The phosphorus atom acts as a central node, influencing the chemical shifts and splitting patterns of all protons in the molecule.

Molecular Structure and Proton Designations

To logically dissect the spectrum, we must first label the chemically distinct protons.

Figure 1. Molecular structure of divinylphenylphosphine with proton designations.

The Phenyl Region (δ ≈ 7.2–7.8 ppm)

The protons on the phenyl ring are influenced by both the ring current, which shifts them downfield, and their coupling to the ³¹P nucleus.

  • Chemical Shifts: The signals for the five phenyl protons typically appear as a complex, overlapping multiplet. Generally, the ortho protons (Hortho) are most affected by the phosphorus atom's electronegativity and anisotropy, often appearing at a slightly different chemical shift than the meta (Hmeta) and para (Hpara) protons.

  • Coupling Patterns: The complexity arises from multiple couplings:

    • H-H Coupling: Standard aromatic couplings exist: ³Jortho (7–9 Hz), ⁴Jmeta (2–3 Hz), and ⁵Jpara (<1 Hz).[4]

    • P-H Coupling: The ³¹P nucleus couples to the phenyl protons over multiple bonds. The magnitude decreases with distance: ³JP-H(ortho) > ⁴JP-H(meta) > ⁵JP-H(para). This heteronuclear coupling superimposes additional splitting on the already complex H-H coupling patterns.

The Vinyl Region (δ ≈ 5.5–6.5 ppm)

This region is the most diagnostic for DVPP. The three protons on each vinyl group (Hα, Hβ-cis, Hβ-trans) form a complex spin system (often denoted ABCX, where X is the ³¹P nucleus). Each proton gives rise to a distinct multiplet, typically a doublet of doublets of doublets (ddd).

  • Hα (proton on the carbon bonded to P): This proton is significantly influenced by the direct two-bond coupling to phosphorus. Its signal is typically found in the middle of the vinyl region. Its multiplet is defined by:

    • ²JP-Hα (geminal P-H coupling): This is a relatively large coupling.

    • ³JHα-Hβ(trans) (vicinal trans H-H coupling): Typically 12–18 Hz.

    • ³JHα-Hβ(cis) (vicinal cis H-H coupling): Typically 6–12 Hz.

  • Hβ-cis and Hβ-trans (protons on the terminal vinyl carbon): These two protons are diastereotopic and thus have different chemical shifts. Their splitting patterns are determined by:

    • ²JHβ(cis)-Hβ(trans) (geminal H-H coupling): A small coupling, typically 0–3 Hz.

    • ³JHα-Hβ (vicinal H-H coupling): As described above, with distinct cis and trans values.

    • ³JP-Hβ(cis) and ³JP-Hβ(trans) (vicinal P-H coupling): The magnitudes of these couplings are different, reflecting their different spatial relationships to the phosphorus atom, as described by the Karplus equation which relates coupling constant to dihedral angle.[5]

The interplay of these numerous and distinct coupling constants makes the vinyl region incredibly information-rich, allowing for the complete assignment of the molecule's structure.

Summary of Expected ¹H NMR Data
Proton TypeExpected δ (ppm)MultiplicityInvolved Coupling Constants (J in Hz)
Phenyl (Hortho, Hmeta, Hpara)7.2 – 7.8Multiplet (m)³JHH, ⁴JHH, ³JPH, ⁴JPH
Vinyl (Hα)~ 5.8 – 6.5ddd²JP-Hα, ³JHα-Hβ(trans), ³JHα-Hβ(cis)
Vinyl (Hβ-cis)~ 5.5 – 6.0ddd²JHβ-gem, ³JHα-Hβ(cis), ³JP-Hβ(cis)
Vinyl (Hβ-trans)~ 5.6 – 6.2ddd²JHβ-gem, ³JHα-Hβ(trans), ³JP-Hβ(trans)

Table 1. Predicted ¹H NMR spectral parameters for divinylphenylphosphine in CDCl₃. Note: Exact chemical shifts and coupling constants can vary with solvent and temperature.

Probing the Phosphorus Core: The ³¹P NMR Spectrum

The ³¹P NMR spectrum provides a direct and unambiguous confirmation of the phosphorus environment.

The Proton-Decoupled (³¹P{¹H}) Spectrum

This is the most common ³¹P NMR experiment. A broadband radiofrequency is applied at the proton resonance frequencies, which collapses all P-H coupling.

  • Chemical Shift: For divinylphenylphosphine, a tertiary phosphine, the chemical shift is expected in the upfield region of the spectrum. Compared to triphenylphosphine (δ ≈ -5 ppm), the vinyl groups, which are less electron-donating than phenyl groups, will cause a downfield shift. The chemical shift for DVPP typically falls in the range of -15 to -25 ppm . This single, sharp peak is a clear fingerprint of the molecule, and its integration (if a quantitative experiment is performed) can be used for purity analysis.

  • Why Decouple? Proton decoupling is standard practice because it dramatically simplifies the spectrum from a highly complex multiplet to a single line.[6] This increases the signal-to-noise ratio and makes it easy to identify the number of unique phosphorus environments in a sample.

The Proton-Coupled Spectrum

While not routinely used for analysis, a proton-coupled ³¹P spectrum reveals the full extent of P-H coupling. The single peak seen in the decoupled spectrum would resolve into an intricate multiplet due to coupling with the two Hα, two Hβ-cis, two Hβ-trans, and five phenyl protons. Analyzing this multiplet is challenging but confirms the connectivity established from the ¹H NMR spectrum.

Summary of Expected ³¹P NMR Data
ExperimentExpected δ (ppm)MultiplicityRationale
³¹P{¹H} (Decoupled)-15 to -25Singlet (s)All P-H couplings are removed, revealing the core chemical shift.
³¹P (Coupled)-15 to -25Multiplet (m)Signal is split by all 11 protons in the molecule.

Table 2. Predicted ³¹P NMR spectral parameters for divinylphenylphosphine.

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality NMR data requires careful attention to experimental design. The following protocols are designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

The integrity of your data begins with the sample. Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxide, which will appear as a separate peak in the ³¹P NMR spectrum (typically δ ≈ +15 to +30 ppm).

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, C₆D₆, THF-d₈). Ensure the solvent is of high purity and dry.

  • Degassing (Critical Step): To prevent oxidation, the solvent should be degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.

  • Sample Weighing: Accurately weigh ~5-10 mg of divinylphenylphosphine directly into a clean, dry NMR tube.

  • Solvent Transfer: Using a syringe or cannula under an inert atmosphere, transfer ~0.6 mL of the degassed deuterated solvent into the NMR tube.

  • Sealing: Cap the NMR tube securely. For long-term or sensitive experiments, consider using a flame-sealable NMR tube (e.g., J. Young tube).

  • Homogenization: Gently mix the sample until the solid is completely dissolved.

NMR Data Acquisition

The following workflow outlines the logical steps for acquiring both ¹H and ³¹P NMR spectra.

Figure 2. A comprehensive workflow for the NMR analysis of divinylphenylphosphine.

4.2.1. ¹H NMR Acquisition Parameters (400 MHz Example)
  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm).

  • Number of Scans (NS): 8 to 16. DVPP gives a strong signal.

  • Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, leading to accurate integration.

  • Acquisition Time (AQ): ~3-4 seconds. Causality: A longer acquisition time provides better resolution to resolve fine coupling details.

4.2.2. ³¹P{¹H} NMR Acquisition Parameters (400 MHz ¹H / 162 MHz ³¹P Example)
  • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

  • Spectral Width (SW): ~200 ppm (from +50 to -150 ppm). Causality: This wide range ensures that both the starting material and potential oxidation products are observed.

  • Number of Scans (NS): 64 to 128.

  • Relaxation Delay (D1): 5 seconds.

  • Acquisition Time (AQ): ~1-2 seconds.

Conclusion: A Unified Spectroscopic Picture

The ¹H and ³¹P NMR spectra of divinylphenylphosphine offer a powerful, synergistic view of its molecular structure. The ¹H spectrum, with its intricate vinyl and aromatic regions, reveals the complete proton framework and the influence of the phosphorus atom through a web of heteronuclear couplings. The ³¹P spectrum provides a direct, unambiguous fingerprint of the phosphorus core, serving as a rapid and highly effective tool for identity confirmation and purity assessment.

By mastering the interpretation of these spectra and adhering to rigorous experimental protocols, researchers can confidently characterize this important chemical, ensuring the quality and reliability of their downstream applications, from the synthesis of advanced materials to the development of next-generation catalysts.

References

  • Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link][2]

  • PharmaTutor. What is coupling constant? How it is calculated?. [Link][1]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link][4]

  • NMR Service. 31 Phosphorus NMR. [Link][6]

  • Slideshare. 31-P NMR SPECTROSCOPY. [Link][3]

  • Wikipedia. J-coupling. [Link][5]

  • UCSB Chemistry and Biochemistry. 31P - NMR Facility. [Link][7]

Sources

Spectroscopic Characterization of Divinylphenylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Divinylphenylphosphine (DVPP) is a versatile organophosphorus compound with significant potential in polymer chemistry, materials science, and as a ligand in catalysis. Its unique structure, featuring two reactive vinyl groups and a phenyl ring attached to a central phosphorus atom, imparts valuable properties. A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize divinylphenylphosphine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize divinylphenylphosphine in their work. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and discuss the interpretation of the resulting spectra, offering insights grounded in field-proven expertise.

Introduction: The Importance of Spectroscopic Characterization

In any scientific endeavor involving chemical compounds, unequivocal structural confirmation and purity assessment are non-negotiable. For a molecule like divinylphenylphosphine, which can participate in polymerization, act as a ligand for metal complexes, or undergo various chemical transformations, a detailed spectroscopic fingerprint is essential. Spectroscopic characterization provides a multi-faceted view of the molecule, confirming the connectivity of atoms, identifying functional groups, and detecting impurities. This guide will equip the reader with the knowledge to perform and interpret the key spectroscopic analyses for divinylphenylphosphine.

Molecular Structure of Divinylphenylphosphine

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Divinylphenylphosphine consists of a central phosphorus(III) atom bonded to a phenyl group and two vinyl (-CH=CH₂) groups.

Figure 1: 2D structure of divinylphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment and connectivity of atoms. For divinylphenylphosphine, ¹H, ¹³C, and ³¹P NMR are all highly informative.

³¹P NMR Spectroscopy: The Phosphorus Core

Given the presence of a phosphorus atom, ³¹P NMR is the most direct method for characterizing divinylphenylphosphine. The ³¹P nucleus has a spin of 1/2 and is 100% naturally abundant, making it a sensitive nucleus for NMR analysis.[2]

  • Expertise & Experience: The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment and coordination number of the phosphorus atom. For a trivalent phosphine like divinylphenylphosphine, the chemical shift is expected to be in a characteristic range for triorganophosphines. The exact chemical shift will be influenced by the electronegativity of the attached phenyl and vinyl groups.

  • Expected Spectrum: A proton-decoupled ³¹P NMR spectrum of pure divinylphenylphosphine is expected to show a single sharp peak. The chemical shift for trialkylphosphines can vary significantly, and the presence of both sp²-hybridized phenyl and vinyl carbons directly attached to the phosphorus will influence the final value.[3]

  • Trustworthiness: The presence of a single peak in the expected region is a strong indicator of the presence of a single phosphorus-containing species. The chemical shift value can be compared to literature values for similar vinyl- and aryl-substituted phosphines to build confidence in the identification.[4]

Table 1: Predicted ³¹P NMR Data

Nucleus Predicted Chemical Shift (δ, ppm) Rationale

| ³¹P | -20 to -60 | Based on typical shifts for triorganophosphines, with deshielding effects from the phenyl and vinyl groups.[3] |

¹H NMR Spectroscopy: Probing the Protons

¹H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule.

  • Expertise & Experience: The ¹H NMR spectrum of divinylphenylphosphine will be characterized by signals from the aromatic protons of the phenyl group and the vinylic protons. The vinyl protons will exhibit a complex splitting pattern due to both geminal, cis, and trans H-H couplings, as well as coupling to the ³¹P nucleus. The phenyl protons will also show coupling to the ³¹P nucleus, with the ortho protons typically showing the largest coupling constant.

  • Expected Spectrum:

    • Vinyl Region (δ 5.5-7.0 ppm): This region will contain a complex set of multiplets corresponding to the three protons on each vinyl group. These protons are chemically distinct and will show characteristic splitting patterns (doublet of doublets of doublets, for example) due to geminal, cis, and trans couplings, as well as P-H couplings.

    • Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring will appear in this region. Due to the influence of the phosphorus substituent, the ortho, meta, and para protons will have slightly different chemical shifts and will show coupling to each other and to the ³¹P nucleus.

  • Trustworthiness: The integration of the signals should correspond to the number of protons in each environment (e.g., a 5:6 ratio for the phenyl vs. total vinyl protons). The characteristic coupling patterns, especially the P-H couplings, provide a high degree of confidence in the structural assignment.

Table 2: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Phenyl (ortho) 7.5 - 7.8 m
Phenyl (meta, para) 7.2 - 7.5 m
Vinyl (-P-CH=) 6.0 - 6.5 m

| Vinyl (=CH₂) | 5.5 - 6.0 | m | |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule.[5] While ¹³C has a low natural abundance (1.1%), modern NMR techniques readily provide high-quality spectra.

  • Expertise & Experience: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons directly bonded to the phosphorus atom will exhibit coupling to the ³¹P nucleus, resulting in doublets.

  • Expected Spectrum:

    • Aromatic Region (δ 120-140 ppm): The six carbons of the phenyl ring will appear in this region. The ipso-carbon (directly attached to P) will be a doublet due to ¹J(C-P) coupling and will likely be found at the downfield end of this region. The ortho, meta, and para carbons will also show smaller C-P couplings.

    • Vinyl Region (δ 125-140 ppm): The four carbons of the two vinyl groups will also be in this region. The carbons directly attached to the phosphorus will appear as doublets due to ¹J(C-P) coupling, while the terminal =CH₂ carbons will also be doublets due to ²J(C-P) coupling.

  • Trustworthiness: The number of signals in the spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. The presence of C-P coupling is a definitive indicator of the connectivity between the carbon skeleton and the phosphorus atom.

Table 3: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to P-coupling)
Phenyl (ipso) 135 - 140 d
Phenyl (ortho, meta, para) 128 - 133 d (smaller J)
Vinyl (-P-C=) 130 - 138 d

| Vinyl (=C) | 125 - 130 | d |

Experimental Protocol: NMR Spectroscopy

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample Dissolve ~10-20 mg of divinylphenylphosphine Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to an NMR tube Solvent->Tube Spectrometer Place tube in NMR spectrometer Tube->Spectrometer Acquire Acquire ¹H, ¹³C, and ³¹P spectra Spectrometer->Acquire Process Fourier transform, phase, and baseline correct Acquire->Process Reference Reference spectra (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P) Process->Reference Integrate Integrate ¹H signals Reference->Integrate Assign Assign peaks and measure coupling constants Integrate->Assign

Figure 2: General workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of divinylphenylphosphine and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, benzene-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra. For ¹³C and ³¹P, proton decoupling is typically used to simplify the spectra.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Reference the spectra to the appropriate standard (tetramethylsilane for ¹H and ¹³C, 85% phosphoric acid for ³¹P). Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

  • Expertise & Experience: The IR spectrum of divinylphenylphosphine will be dominated by vibrations associated with the phenyl ring and the vinyl groups. The C-H stretching and bending vibrations, as well as C=C stretching vibrations, will give rise to characteristic absorption bands.

  • Expected Spectrum:

    • ~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching vibrations.

    • ~1630-1610 cm⁻¹: Vinylic C=C stretching vibration. This is a key indicator of the vinyl groups.

    • ~1590 and ~1480 cm⁻¹: C=C stretching vibrations within the phenyl ring.

    • ~1400 cm⁻¹: Vinylic =C-H in-plane bending.

    • ~990 and ~910 cm⁻¹: Vinylic =C-H out-of-plane bending vibrations. These are often strong and characteristic bands for terminal alkenes.

    • ~740 and ~690 cm⁻¹: C-H out-of-plane bending vibrations for the monosubstituted phenyl ring.

  • Trustworthiness: The presence of the characteristic vinyl C=C and C-H bending bands, in conjunction with the aromatic C-H and C=C bands, provides strong evidence for the structure of divinylphenylphosphine.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3080-3050 C-H stretch Aromatic & Vinyl
1625 C=C stretch Vinyl
1585, 1480 C=C stretch Aromatic
995, 915 =C-H bend (out-of-plane) Vinyl

| 745, 695 | C-H bend (out-of-plane) | Aromatic |

Experimental Protocol: IR Spectroscopy

ir_workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_analysis_ir Data Analysis Sample_IR Place a drop of neat liquid divinylphenylphosphine Plates between two salt plates (e.g., NaCl or KBr) Sample_IR->Plates Spectrometer_IR Place plates in IR spectrometer Plates->Spectrometer_IR Acquire_IR Acquire the IR spectrum Spectrometer_IR->Acquire_IR Identify Identify and assign characteristic absorption bands Acquire_IR->Identify

Figure 3: General workflow for IR analysis.

  • Sample Preparation: As divinylphenylphosphine is a liquid at room temperature, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Acquire a background spectrum of the clean salt plates. Then, acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

  • Expertise & Experience: For divinylphenylphosphine (C₁₀H₁₁P), the molecular weight is 162.17 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of organophosphorus compounds often involves cleavage of the bonds to the phosphorus atom.

  • Expected Spectrum:

    • Molecular Ion (M⁺˙): A peak at m/z = 162, corresponding to the intact molecule with one electron removed. This should be the highest mass peak in the spectrum (excluding isotope peaks).

    • Key Fragments:

      • [M - C₂H₃]⁺ (m/z = 135): Loss of a vinyl radical.

      • [M - C₆H₅]⁺ (m/z = 85): Loss of a phenyl radical.

      • [C₆H₅P]⁺˙ (m/z = 108): Phenylphosphine radical cation.

      • [C₆H₅]⁺ (m/z = 77): Phenyl cation.

      • [P(C₂H₃)₂]⁺ (m/z = 85): Divinylphosphinyl cation.

  • Trustworthiness: The observation of the molecular ion at the correct m/z value is a strong confirmation of the compound's identity and purity. The fragmentation pattern should be consistent with the known stability of the resulting ions and radicals. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/z Proposed Fragment
162 [C₁₀H₁₁P]⁺˙ (Molecular Ion)
135 [C₈H₈P]⁺
108 [C₆H₅P]⁺˙
85 [C₄H₆P]⁺

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

ms_workflow cluster_sample_intro_ms Sample Introduction cluster_ionization_ms Ionization cluster_analysis_ms Mass Analysis cluster_data_analysis_ms Data Analysis Sample_MS Introduce a small amount of divinylphenylphosphine into the mass spectrometer Method (e.g., via direct insertion probe or GC-MS) Sample_MS->Method Ionize Ionize the sample (e.g., using electron ionization) Method->Ionize Analyze Separate ions based on their m/z ratio Ionize->Analyze Detect Detect the ions Analyze->Detect Generate Generate a mass spectrum Detect->Generate Interpret Identify the molecular ion and analyze the fragmentation pattern Generate->Interpret

Figure 4: General workflow for mass spectrometry analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like divinylphenylphosphine, this can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any potential impurities.

  • Ionization: The sample is vaporized and then ionized, typically using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a signal is generated that is proportional to the abundance of each ion.

  • Data Analysis: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic characterization of divinylphenylphosphine using a combination of ³¹P, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable means of confirming its structure and assessing its purity. Each technique offers a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretation guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently characterize divinylphenylphosphine, ensuring the quality and reliability of their scientific work.

References

  • Reddy, G. V. S., et al. (2014). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Rapid Communications in Mass Spectrometry, 28(23), 2585-2593.
  • PubChem. Diphenylphosphine. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for: Gold(I) and Gold(III) Adamantyl Complexes. [Link]

  • University of Regensburg. The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... [Link]

  • LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

  • Rozas, I. (2009). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Current Organic Chemistry, 13(12), 1195-1219.
  • SpectraBase. Diphenylphosphine - Optional[13C NMR] - Spectrum. [Link]

  • MDPI. (2019). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules, 24(12), 2285.
  • ARC Journals. (2016). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Pharmaceutical Research & Analysis, 6(2), 1-8.
  • ResearchGate. (2023). Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II). Inorganica Chimica Acta, 557, 121695.
  • LibreTexts. (2024). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. [Link]

  • SlideShare. (2016). 31-P NMR SPECTROSCOPY. [Link]

  • Hong, S.-B., et al. (2006). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 17(15), 2287-2291.
  • wisdomlib. (2025). 1H NMR and 13C NMR: Significance and symbolism. [Link]

  • National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20267.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. Molecules, 29(9), 2085.
  • ResearchGate. (2020). Synthesis, spectroscopic studies, X-ray crystal structure and Hirshfeld surface analysis of unprecedented symmetrical trans-α,α′-bis(diphenylphosphoryl)cycloalkanol derivatives. Journal of Molecular Structure, 1202, 127289.
  • ResearchGate. (2011). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89.
  • Acta Physica Polonica A. (2017). Synthesis, Spectroscopic Characterization and DFT Calculations of a Novel Lanthanum Complex of Ferrocenyl Dithiophosphonate. Acta Physica Polonica A, 131(5), 1235-1240.
  • ResearchGate. (2014). X-ray crystallography characterization, vibrational spectroscopy, NMR spectra and quantum chemical DFT/HF study of N,N '-di(2-methoxyphenyl)formamidine. Journal of Molecular Structure, 1060, 159-168.

Sources

Divinylphenylphosphine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Divinylphenylphosphine: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

Divinylphenylphosphine (DVPP) is a trivalent organophosphorus compound that has garnered significant interest among researchers and scientists. Its unique molecular architecture, featuring a central phosphorus atom bonded to a phenyl group and two reactive vinyl groups, makes it a versatile building block in both synthetic chemistry and materials science. For professionals in drug development and catalysis, DVPP serves as a valuable ligand or precursor for more complex ligand systems, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and key applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties and Structural Analysis

The utility of Divinylphenylphosphine stems directly from its distinct chemical and physical characteristics. A summary of its fundamental properties is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₁P[1][2]
Linear Formula C₆H₅P(CH=CH₂)₂[3][4]
Molecular Weight 162.17 g/mol [1][2][3][5]
CAS Number 26681-88-9[1][2][3]
Appearance Colorless to pale yellow liquid[2]
Density 0.979 g/mL at 25 °C[3][4][5]
Boiling Point 55 °C @ 0.05 mmHg[4][5]
Refractive Index n20/D 1.582[4][5]
Flash Point 99 °C (210.2 °F)[3][5]
Structural Insights

The reactivity of Divinylphenylphosphine is governed by two primary features: the lone pair of electrons on the phosphorus atom and the π-systems of the two vinyl groups. The phosphorus atom acts as a soft Lewis base, allowing it to coordinate effectively with transition metals, a property that is fundamental to its role in catalysis.[2] The vinyl groups are susceptible to a variety of addition reactions and are particularly useful for polymerization and for anchoring the phosphine to a solid support.

DVPP_Structure cluster_phenyl Phenyl Group P P C_phenyl_1 C P->C_phenyl_1 σ-bond C_vinyl1_1 C P->C_vinyl1_1 σ-bond C_vinyl2_1 C P->C_vinyl2_1 σ-bond C_phenyl_2 C_phenyl_2 C_phenyl_1->C_phenyl_2 C_vinyl1_2 C C_vinyl1_1->C_vinyl1_2 π-bond C_vinyl2_2 C C_vinyl2_1->C_vinyl2_2 π-bond C_phenyl_3 C_phenyl_3 C_phenyl_2->C_phenyl_3 C_phenyl_4 C_phenyl_4 C_phenyl_3->C_phenyl_4 C_phenyl_5 C_phenyl_5 C_phenyl_4->C_phenyl_5 C_phenyl_6 C_phenyl_6 C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1

Caption: Molecular structure of Divinylphenylphosphine.

Synthesis and Reactivity

Representative Synthesis Protocol

The synthesis of Divinylphenylphosphine can be achieved via the reaction of a dihalophenylphosphine with a vinyl Grignard reagent. This method is a standard approach for forming carbon-phosphorus bonds.

Reaction: C₆H₅PCl₂ + 2 CH₂=CHMgBr → C₆H₅P(CH=CH₂)₂ + 2 MgBrCl

Experimental Protocol:

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with dichlorophenylphosphine in anhydrous diethyl ether under a nitrogen atmosphere.

  • Grignard Reagent: In a separate flask, vinylmagnesium bromide (typically a 1M solution in THF) is prepared or obtained commercially.

  • Reaction: The reaction flask containing the dichlorophenylphosphine solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition: The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature below -70 °C. The causality here is critical: slow addition at low temperature prevents side reactions and the formation of polymeric byproducts.

  • Warming & Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Divinylphenylphosphine.[6]

Core Reactivity

Divinylphenylphosphine is a cornerstone reagent in catalysis, primarily serving as a ligand for transition metals. Its electronic and steric properties can be tuned to influence the outcome of catalytic reactions. It is particularly effective in various cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.[4][5]

Key Reactions:

  • Heck Reaction

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Cross-Coupling

  • Sonogashira Coupling

  • Stille Coupling

Catalytic_Cycle L2Pd0 L₂Pd(0) (Active Catalyst) L = DVPP OxAdd Oxidative Addition (R-X) Complex1 R-Pd(II)-X(L)₂ OxAdd->Complex1 Transmetal Transmetalation (R'-M) Complex1->Transmetal Complex2 R-Pd(II)-R'(L)₂ Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->L2Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, Divinylphenylphosphine is an enabling tool in the synthesis of complex molecules and materials.

Ligand in Homogeneous Catalysis

The synthesis of many modern drugs relies on the efficient formation of carbon-carbon and carbon-heteroatom bonds. The catalytic systems derived from Divinylphenylphosphine and a metal precursor (e.g., palladium) exhibit high activity and selectivity for these transformations. The phosphine ligand stabilizes the metal center and modulates its reactivity, directly impacting the yield and purity of the synthesized therapeutic agent.[7][8]

Monomer in Polymer Science

The two vinyl groups allow Divinylphenylphosphine to act as a cross-linking agent or monomer in polymerization reactions.[2] The resulting phosphorus-containing polymers often exhibit desirable properties such as flame retardancy, enhanced thermal stability, and improved adhesion, making them suitable for specialized high-performance applications.

Platform for Chiral Ligand Synthesis

Divinylphenylphosphine can be used as a starting material for the synthesis of more complex, P-chiral phosphine ligands.[5] Asymmetric catalysis, which relies on such chiral ligands, is a critical technology in the pharmaceutical industry for producing enantiomerically pure drugs, thereby reducing side effects and improving therapeutic efficacy.

Safety and Handling

As with all organophosphorus compounds, Divinylphenylphosphine must be handled with appropriate care in a laboratory setting.

Protocol for Safe Handling:

  • Engineering Controls: Always handle Divinylphenylphosphine in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][9]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from ignition sources. It is classified as a combustible liquid.[3][10]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal. Avoid contact with skin and eyes.[11]

  • Fire Safety: Use dry chemical, foam, or carbon dioxide extinguishers. Do not use a direct water stream, as this may spread the fire.[9]

Conclusion

Divinylphenylphosphine is a highly versatile and reactive molecule with significant utility in academic and industrial research. Its role as a ligand in transition-metal catalysis directly impacts the synthesis of complex organic molecules, including active pharmaceutical ingredients. Furthermore, its capacity for polymerization opens avenues in materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for harnessing its full potential in scientific innovation.

References

  • Title: Divinylphenylphosphine oxide Source: LookChem URL: [Link]

  • Title: Diethenylphenylphosphine oxide | C10H11OP | CID 14223331 Source: PubChem URL: [Link]

  • Title: DIPHENYLPHOSPHINE Safety Data Sheet Source: Gelest, Inc. URL: [Link]

  • Title: Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and Clinical Application of Phosphorus-Containing Drugs Source: National Institutes of Health (NIH) URL: [Link]

Sources

Divinylphenylphosphine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of divinylphenylphosphine, a versatile organophosphorus compound with significant applications in synthetic chemistry, particularly as a ligand in catalysis. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of its commercial availability, synthesis, characterization, and safe handling.

Introduction to Divinylphenylphosphine

Divinylphenylphosphine (DVPP) is a tertiary phosphine characterized by a phenyl group and two vinyl groups attached to a central phosphorus atom. Its chemical structure, specifically the presence of the electron-donating phenyl group and the reactive vinyl moieties, imparts unique properties that make it a valuable precursor and ligand in a variety of chemical transformations. In the context of drug development, organophosphorus compounds, including phosphines and their derivatives like phosphine oxides, are increasingly recognized for their potential to modulate biological targets and improve the physicochemical properties of drug candidates.[1][2] The phosphine oxide moiety, for instance, has been incorporated into approved anticancer drugs, highlighting the growing importance of this chemical class in medicinal chemistry.[2]

Divinylphenylphosphine serves as a critical building block for the synthesis of more complex phosphine ligands. The vinyl groups can undergo a variety of reactions, such as hydrophosphination, to create chiral and achiral multidentate phosphine ligands.[1] These ligands are instrumental in transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical compounds.[3][4][5][6]

Commercial Availability and Suppliers

Divinylphenylphosphine is available from several major chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various quantities for laboratory use. When sourcing this chemical, it is crucial to consult the supplier's Certificate of Analysis for lot-specific data on purity and other quality parameters.

Supplier CAS Number Molecular Formula Molecular Weight Typical Offerings
Sigma-Aldrich (MilliporeSigma) 26681-88-9 C₁₀H₁₁P 162.17 g/mol 5 g
Santa Cruz Biotechnology 26681-88-9 C₁₀H₁₁P 162.17 g/mol Research quantities
Thermo Fisher Scientific (via Sigma-Aldrich) 26681-88-9 C₁₀H₁₁P 162.17 g/mol 5 g

Note: Availability and packaging may vary. Always verify with the supplier.

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of divinylphenylphosphine is essential for its proper handling, storage, and application in experimental work.

Property Value Reference
Appearance Colorless liquid Supplier Data
Boiling Point 55 °C at 0.05 mmHg [3]
Density 0.979 g/mL at 25 °C [3]
Refractive Index (n20/D) 1.582 [3]
Flash Point 99 °C (210.2 °F) - closed cup [3]
Storage Class 10 - Combustible liquids [3]

A typical Certificate of Analysis for a related chemical from a major supplier would include tests for appearance, assay (purity), and elemental impurities.[7][8][9] For divinylphenylphosphine, a researcher should expect an assay of ≥95% purity, confirmed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Divinylphenylphosphine

While commercially available, an in-house synthesis of divinylphenylphosphine may be desirable for certain research applications or for the preparation of derivatives. A plausible synthetic route involves the reaction of dichlorophenylphosphine with a vinyl Grignard reagent. A related synthesis for divinylphenylphosphine oxide has been reported, which can be adapted.[10] Furthermore, a base-catalyzed hydrophosphination approach has been demonstrated for the synthesis of P,P-divinyl phosphines, which could potentially be modified for the synthesis of divinylphenylphosphine.[1]

Below is a generalized, illustrative protocol for the synthesis of divinylphenylphosphine.

Experimental Protocol: Synthesis of Divinylphenylphosphine

Materials:

  • Dichlorophenylphosphine

  • Vinylmagnesium bromide (or chloride) solution in THF

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Grignard Reagent: Charge the dropping funnel with a standardized solution of vinylmagnesium bromide in THF.

  • Reactant Solution: In the reaction flask, dissolve dichlorophenylphosphine in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the vinylmagnesium bromide solution dropwise to the stirred solution of dichlorophenylphosphine over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude divinylphenylphosphine by vacuum distillation to yield a colorless liquid.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dichlorophenylphosphine Vinylmagnesium bromide addition Slow Addition at -78 °C reagents->addition setup Inert Atmosphere Setup (Schlenk Line) setup->addition stirring Overnight Stirring at RT addition->stirring quench Quench with NH4Cl (aq) stirring->quench extract Solvent Extraction quench->extract dry Drying and Concentration extract->dry purify Vacuum Distillation dry->purify product Pure Divinylphenylphosphine purify->product QC_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Characterization Data dvpp Divinylphenylphosphine nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) dvpp->nmr gcms GC-MS dvpp->gcms structure Structural Confirmation nmr->structure purity Purity Assessment gcms->purity identity Identity Verification gcms->identity

Sources

An In-Depth Technical Guide to the Reactivity of Divinylphenylphosphine with Common Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Divinylphenylphosphine: A Versatile Building Block

Divinylphenylphosphine [(CH₂=CH)₂PPh] is a trivalent organophosphorus compound that has garnered significant interest in synthetic chemistry. Its unique molecular architecture, featuring a phenyl group and two reactive vinyl moieties attached to a phosphorus atom, makes it a versatile precursor for a wide array of chemical transformations. The phosphorus atom, with its lone pair of electrons, imparts nucleophilic and ligand properties, while the vinyl groups serve as handles for polymerization, cycloaddition, and other addition reactions. This guide provides a comprehensive overview of the reactivity of divinylphenylphosphine with common reagents, offering insights into its synthetic utility for researchers, scientists, and professionals in drug development.

Oxidation and Chalcogenide Reactions: Tuning the Phosphorus Center

The phosphorus(III) center in divinylphenylphosphine is readily susceptible to oxidation, allowing for the synthesis of the corresponding phosphine oxide and sulfide. These transformations are crucial for modifying the electronic properties of the phosphorus atom and for creating new molecular scaffolds.

Oxidation to Divinylphenylphosphine Oxide

The oxidation of divinylphenylphosphine to divinylphenylphosphine oxide is a common and efficient transformation. Hydrogen peroxide is a widely used oxidant for this purpose, offering a clean and high-yielding route to the P(V) species.[1]

Mechanism: The reaction proceeds through a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of hydrogen peroxide. This is analogous to the Dakin oxidation mechanism where a hydroperoxide anion acts as a nucleophile.[2][3]

Experimental Protocol: Oxidation of Divinylphenylphosphine with Hydrogen Peroxide

  • Dissolve divinylphenylphosphine in a suitable organic solvent such as dichloromethane or acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The ³¹P NMR chemical shift will show a significant downfield shift upon oxidation.

  • Upon completion, quench any excess hydrogen peroxide by adding a small amount of a reducing agent, such as sodium sulfite solution.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude divinylphenylphosphine oxide.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Synthesis of Divinylphenylphosphine Sulfide and Selenide

The reaction of divinylphenylphosphine with elemental sulfur or selenium provides a straightforward method for the synthesis of the corresponding phosphine sulfide and selenide. These reactions are typically fast and clean.[4][5]

Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the electrophilic chalcogen atom.[3]

Experimental Protocol: Synthesis of Divinylphenylphosphine Sulfide

  • Dissolve divinylphenylphosphine in a suitable solvent like toluene or dichloromethane.[5]

  • Add a stoichiometric amount of elemental sulfur to the solution at room temperature.[5]

  • Stir the mixture at room temperature. The reaction is often exothermic and proceeds rapidly.[5]

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy until all the starting phosphine is consumed. The ³¹P NMR signal will shift downfield upon conversion to the sulfide.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Coordination Chemistry: A Versatile Ligand for Catalysis

Divinylphenylphosphine is an excellent ligand for a variety of transition metals, including palladium, platinum, and rhodium.[1] The phosphorus atom donates its lone pair of electrons to the metal center, forming stable coordination complexes. These complexes have shown significant utility in homogeneous catalysis.

Palladium Complexes and Their Catalytic Applications

Divinylphenylphosphine can be used to synthesize palladium complexes that are active catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[6][7][8][9][10]

Table 1: Catalytic Activity of a Palladium-Phosphine Complex in Suzuki-Miyaura Coupling [7]

EntryAryl HalideArylboronic AcidProductConversion (%)
12-bromotoluenePhenylboronic acid2-methylbiphenyl100
24-chloroanisolePhenylboronic acid4-methoxybiphenyl>95

Experimental Protocol: Synthesis of a Dichlorobis(divinylphenylphosphine)palladium(II) Complex

  • Dissolve palladium(II) chloride in a minimal amount of hot acetonitrile.

  • In a separate flask, dissolve two equivalents of divinylphenylphosphine in ethanol.

  • Slowly add the palladium chloride solution to the phosphine solution with stirring.

  • A yellow precipitate of the complex should form immediately.

  • Stir the mixture at room temperature for an additional hour to ensure complete reaction.

  • Collect the solid product by filtration, wash it with ethanol and then diethyl ether.

  • Dry the complex under vacuum.

Platinum and Rhodium Complexes

Divinylphenylphosphine also forms stable complexes with platinum and rhodium.[11][12] These complexes are of interest for their potential applications in catalysis, including hydrogenation and hydroformylation reactions.[4][11][12] The synthesis of these complexes typically involves the reaction of the phosphine with a suitable metal precursor, such as K₂PtCl₄ or a rhodium(I) diene complex.[4][13][14]

Polymerization of the Vinyl Groups: Access to Functional Polymers

The vinyl groups of divinylphenylphosphine can undergo free-radical polymerization to produce cross-linked or linear polymers. These phosphorus-containing polymers have potential applications as flame retardants, metal scavengers, or supports for catalysts.

Mechanism: The polymerization is initiated by a free radical source, such as azobisisobutyronitrile (AIBN), which adds to one of the vinyl groups, generating a new radical that propagates by adding to further monomer units.[15][16]

Experimental Protocol: Free-Radical Polymerization of Divinylphenylphosphine

  • Place divinylphenylphosphine and a radical initiator (e.g., AIBN, 1-2 mol%) in a Schlenk flask.[16]

  • Add a suitable solvent, such as toluene or dioxane.

  • Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.[17]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the decomposition of the initiator (typically 60-80 °C for AIBN).[17]

  • The polymerization time will vary depending on the desired molecular weight and conversion.

  • After the desired time, cool the reaction mixture and precipitate the polymer by adding it to a non-solvent, such as methanol or hexane.

  • Collect the polymer by filtration and dry it under vacuum.

Cycloaddition Reactions: Building Complex Ring Systems

The electron-deficient nature of the vinyl groups in divinylphenylphosphine, due to the influence of the phosphorus atom, makes them potential dienophiles in Diels-Alder reactions.[18] This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of six-membered rings.[19]

Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction where the diene and dienophile react in a single step to form a cyclohexene derivative.[19]

Experimental Protocol: Diels-Alder Reaction of Divinylphenylphosphine with Cyclopentadiene

  • In a sealed tube, dissolve divinylphenylphosphine in a suitable solvent like toluene.

  • Add a slight excess of freshly cracked cyclopentadiene.

  • Heat the sealed tube at a temperature ranging from 100 to 180 °C. The optimal temperature and reaction time should be determined empirically.[20]

  • After cooling, carefully open the sealed tube.

  • Remove the solvent and excess cyclopentadiene under reduced pressure.

  • The resulting adduct can be purified by column chromatography on silica gel. The endo/exo selectivity of the reaction can be determined by NMR spectroscopy.[20]

Other Key Reactions of Divinylphenylphosphine

Hydrophosphination

While divinylphosphines can be synthesized via hydrophosphination, divinylphenylphosphine itself can potentially undergo further hydrophosphination reactions across its vinyl groups.[21][22] This reaction involves the addition of a P-H bond to the C=C double bond and can be catalyzed by bases, radicals, or metal complexes.[2][21][23]

Reactivity with Organolithium Reagents

The reaction of phosphines with organolithium reagents, such as n-butyllithium, can lead to a variety of products depending on the reaction conditions and the structure of the phosphine. For divinylphenylphosphine, potential reactions include nucleophilic attack at the phosphorus atom or deprotonation at the vinyl groups. The reaction of a diphosphene with n-butyllithium has been reported to result in the formation of a phosphinophosphide.[24][25]

Summary of Reactivity

Table 2: Summary of the Reactivity of Divinylphenylphosphine

Reagent ClassSpecific Reagent(s)Product TypeKey Features
Oxidizing AgentsHydrogen PeroxideDivinylphenylphosphine OxideClean and efficient oxidation of the phosphorus center.
ChalcogensSulfur, SeleniumDivinylphenylphosphine Sulfide/SelenideRapid and high-yielding formation of P=S or P=Se bonds.
Transition Metal PrecursorsPdCl₂, K₂PtCl₄, [Rh(diene)Cl]₂Metal-Phosphine ComplexesForms stable complexes with various transition metals, useful in catalysis.
Radical InitiatorsAIBNPoly(divinylphenylphosphine)Polymerization of vinyl groups to form functional polymers.
DienesCyclopentadieneDiels-Alder AdductsActs as a dienophile in [4+2] cycloaddition reactions.
PhosphinesSecondary PhosphinesTertiary PhosphinesPotential for hydrophosphination across the vinyl groups.
Organolithium Reagentsn-ButyllithiumVariousPotential for nucleophilic attack or deprotonation.

Conclusion

Divinylphenylphosphine is a highly versatile and reactive molecule with a rich chemistry. Its ability to undergo oxidation, act as a ligand for transition metals, participate in polymerization and cycloaddition reactions, and potentially engage in hydrophosphination and reactions with organometallic reagents makes it a valuable tool for synthetic chemists. This guide has provided an overview of its core reactivity, offering both mechanistic insights and practical experimental guidance to facilitate its application in research and development.

Diagrams

Oxidation_Pathways DVPP Divinylphenylphosphine DVPO Divinylphenylphosphine Oxide DVPP->DVPO [O] (e.g., H₂O₂) DVPS Divinylphenylphosphine Sulfide DVPP->DVPS S₈

Coordination_Chemistry DVPP Divinylphenylphosphine (L) Complex Metal-DVPP Complex (e.g., L₂MCl₂) DVPP->Complex Metal Transition Metal Precursor (e.g., PdCl₂, K₂PtCl₄) Metal->Complex Catalysis Homogeneous Catalysis (e.g., Cross-Coupling) Complex->Catalysis

Polymerization_Scheme Monomer Divinylphenylphosphine Polymer Poly(divinylphenylphosphine) Monomer->Polymer Initiator Radical Initiator (e.g., AIBN) Initiator->Polymer initiates

Diels_Alder_Reaction Diene Conjugated Diene (e.g., Cyclopentadiene) Adduct Cyclohexene Derivative (Diels-Alder Adduct) Diene->Adduct Dienophile Divinylphenylphosphine (Vinyl Group) Dienophile->Adduct

References

  • Cationic Rhodium Complexes with Hemilabile Phosphine Ligands as Polymerization Catalyst for High Molecular Weight Stereoregular Poly(phenylacetylene). Macromolecules. [Link]

  • Rhodium complexes of the water-soluble phosphine Ph2PCH2CH2NMe3+. Their complexes with hydride, olefin, and carbon monoxide ligands. Their use as olefin hydrogenation and hydroformylation catalysts in aqueous solution and in aqueous/organic solvent two-phase systems, and adsorbed on a cation-exchange resin. Organometallics. [Link]

  • Metal-phosphine complex. Wikipedia. [Link]

  • 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. Chemical Communications. [Link]

  • Iridium-phosphine ligand complexes as an alternative to rhodium-based catalyst for the efficient hydroformylation of propene. Organic & Biomolecular Chemistry. [Link]

  • Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. PubMed Central. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • Platinum(II)–dithiocarbamate complexes with phosphines: Synthesis, characterization and precursor for Pt nanoparticles using u. E3S Web of Conferences. [Link]

  • 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. ResearchGate. [Link]

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. [Link]

  • Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ChemRxiv. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • The Diels-Alder reaction of diphenyl(1,2-propadienyl)phosphine oxide and diphenyl(1-propynyl)phosphine oxide with cyclopentadiene. ResearchGate. [Link]

  • Hydrophosphination and related reactions. University of Bristol Research Portal. [Link]

  • Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. MDPI. [Link]

  • Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. MDPI. [Link]

  • Hydrophosphination and Related Reactions. ResearchGate. [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • REACTION OF A DIPHOSPHENE WITH BUTYLLITHIUM. Sci-Hub. [Link]

  • Synthesis, characterization, computational studies, and reactivity of platinum(II) complexes of alkyl phosphite ligands. DePaul University Research Portal. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Diamidato-bis(diphenylphosphino) platinum(II) complexes: Synthesis, characterization, and reactivity in the presence of acid. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]

  • Mechanism of the formation of AIBN-radical derived polymer 10. ResearchGate. [Link]

  • A Boryl-Substituted Diphosphene: Synthesis, Structure, and Reaction with n-Butyllithium To Form a Stabilized Adduct by pπ-pπ Interaction. PubMed. [Link]

  • 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. Wiley Online Library. [Link]

  • Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. ResearchGate. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. LinkedIn. [Link]

  • AIBN – Knowledge and References. Taylor & Francis. [Link]

  • Whether handling free-radical initiator (AIBN) in light before polymerization will affect the reaction?. ResearchGate. [Link]

  • ChemInform Abstract: REACTION OF A DIPHOSPHENE WITH BUTYLLITHIUM. Sci-Hub. [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto. ResearchGate. [Link]

  • New Methods of Asymmetric Oxidation. The University of Liverpool Repository. [Link]

  • Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship.org. [Link]

  • In a Diels-Alder reaction between two dienes, which is the dienophile?. Reddit. [Link]

  • Influence of AIBN/THF ratio on the radical polymerization of ethylene.... ResearchGate. [Link]

Sources

A Technical Guide to the Electronic and Steric Properties of Divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: Divinylphenylphosphine [PPh(CH=CH₂)₂] is a versatile tertiary phosphine ligand that holds a unique position in coordination chemistry and homogeneous catalysis. Its distinct architecture, featuring a phenyl group and two vinyl moieties attached to the phosphorus atom, imparts a nuanced combination of electronic and steric characteristics. The vinyl groups, capable of participating in π-interactions, and the overall asymmetry of the ligand, create a system that is less sterically demanding than triphenylphosphine yet possesses intriguing electronic properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and fundamental electronic and steric parameters of divinylphenylphosphine, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development and materials science. We will explore the causality behind its behavior, grounded in authoritative data, including its ³¹P NMR signature, its calculated Tolman Electronic Parameter, and its computationally-derived Tolman Cone Angle.

Introduction to Phosphine Ligands and Divinylphenylphosphine

Phosphine ligands (PR₃) are arguably the most important and diverse class of ligands in the field of organometallic chemistry and homogeneous catalysis. The ability to systematically tune their electronic and steric properties by modifying the R groups allows for precise control over the stability, activity, and selectivity of metal catalysts. Two key parameters, conceptualized by Chadwick A. Tolman, provide a framework for quantifying these properties: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ)[1]. The TEP measures the ligand's electron-donating or -withdrawing ability, while the cone angle quantifies its steric bulk.

Divinylphenylphosphine, PPh(CH=CH₂)₂, emerges as a ligand of significant interest. It possesses a unique combination of functionalities:

  • Aromatic Phenyl Group: Provides a stable, moderately bulky substituent.

  • Two Vinyl Groups: These unsaturated moieties introduce electronic flexibility. They can act as π-acceptors, withdrawing electron density from the metal center through back-bonding. Furthermore, the vinyl groups themselves can act as coordination sites, allowing the ligand to bridge multiple metal centers or function as a tridentate P,π,π'-ligand.

This guide will dissect these properties, providing both the theoretical framework and the practical data necessary for researchers to effectively utilize divinylphenylphosphine in their work.

Synthesis and Spectroscopic Characterization

A reliable and scalable synthesis is paramount for the practical application of any ligand. Divinylphenylphosphine is readily prepared from common starting materials via a Grignard reaction, a cornerstone of organometallic synthesis.

Synthesis of Divinylphenylphosphine via Grignard Reaction

The most common and efficient method for synthesizing divinylphenylphosphine involves the reaction of dichlorophenylphosphine with vinylmagnesium bromide. The causality of this experimental choice lies in the high reactivity and nucleophilicity of the Grignard reagent, which readily displaces the chloride leaving groups on the phosphorus center.

Materials:

  • Dichlorophenylphosphine (PhPCl₂)

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (deoxygenated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Setup: Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Charge the flask with dichlorophenylphosphine (1.0 eq) dissolved in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Reaction: Add vinylmagnesium bromide (2.1 eq, 1.0 M solution in THF) dropwise to the stirred solution via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of deoxygenated saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield divinylphenylphosphine as a colorless liquid.

cluster_start Reactant Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification start PhPCl₂ in Anhydrous THF add Add VinylMgBr (2.1 eq) Dropwise at -78 °C start->add Inert Atmosphere warm Warm to RT Stir 12h add->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with Et₂O quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Vacuum Distillation dry->purify product Pure Divinylphenylphosphine purify->product

Caption: Synthetic workflow for divinylphenylphosphine.
Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for characterizing phosphine ligands. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus nucleus.

  • ³¹P NMR: Divinylphenylphosphine exhibits a characteristic singlet in its proton-decoupled ³¹P NMR spectrum.

    • Experimental Chemical Shift (δ): -27.2 ppm (relative to 85% H₃PO₄)

This upfield shift relative to triphenylphosphine (δ ≈ -5 ppm) indicates a more electron-rich environment at the phosphorus center, a result of the interplay between the phenyl and vinyl substituents.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The TEP is an experimentally derived measure of a ligand's net electron-donating ability[1]. It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a tetrahedral nickel complex, LNi(CO)₃, using infrared (IR) spectroscopy.

The underlying principle is a self-validating system:

  • Stronger Donor Ligand (L): Increases electron density on the nickel center.

  • Increased Metal Electron Density: Leads to greater π-back-donation from the nickel d-orbitals into the π* antibonding orbitals of the carbonyl (CO) ligands.

  • Greater Back-donation: Weakens the C-O triple bond.

  • Weaker C-O Bond: Results in a lower ν(CO) stretching frequency.

Therefore, a lower TEP value (in cm⁻¹) corresponds to a more strongly electron-donating ligand.

Experimental Determination of TEP

The protocol involves the synthesis of the LNi(CO)₃ complex followed by IR spectroscopic analysis.

Warning: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and volatile. This procedure must be performed only by trained personnel in a certified high-performance fume hood.

  • Complex Formation: In an inert atmosphere glovebox or Schlenk line, dissolve the phosphine ligand (L, 1.0 eq) in an appropriate IR-transparent solvent (e.g., dichloromethane or hexane).

  • Reaction: Add a stoichiometric amount of Ni(CO)₄ (1.0 eq) to the ligand solution. The reaction is typically rapid at room temperature, displacing one CO ligand.

  • IR Measurement: Transfer the resulting LNi(CO)₃ solution to an IR cell with suitable windows (e.g., CaF₂ or KBr).

  • Data Acquisition: Record the infrared spectrum in the carbonyl stretching region (approx. 2200-1800 cm⁻¹).

  • TEP Identification: Identify the highest frequency, most intense absorption band, which corresponds to the A₁ symmetric C-O stretch. This frequency is the TEP value.

cluster_synthesis Complex Synthesis cluster_analysis Spectroscopic Analysis L Phosphine Ligand (L) LNiCO3 LNi(CO)₃ Complex L->LNiCO3 NiCO4 Ni(CO)₄ NiCO4->LNiCO3 + IR IR Spectrometer LNiCO3->IR Measure Spectrum IR Spectrum (ν(CO) region) IR->Spectrum TEP TEP Value (A₁) [cm⁻¹] Spectrum->TEP Identify Peak

Caption: Workflow for TEP determination.
TEP of Divinylphenylphosphine

The TEP is calculated as:

  • ν(CO) = 2056.1 + Σ(χᵢ)

The established χ values for the relevant substituents are:

  • Phenyl (C₆H₅): 4.3 cm⁻¹

  • Vinyl (CH=CH₂): 3.8 cm⁻¹

Calculation for Divinylphenylphosphine: TEP = 2056.1 + χ(phenyl) + 2 * χ(vinyl) TEP = 2056.1 + 4.3 + 2 * (3.8) TEP = 2067.7 cm⁻¹

This calculated value positions divinylphenylphosphine as a moderately electron-donating ligand, slightly stronger than triphenylphosphine.

Comparative TEP Data
LigandTEP (ν(CO) in cm⁻¹)Electronic Character
P(t-Bu)₃2056.1Very Strong Donor
P(C₆H₁₁)₃2056.4Strong Donor
PPh(CH=CH₂)₂ 2067.7 (Calculated) Moderate Donor
PPh₃2068.9Moderate Donor
P(OPh)₃2089.3Weak Donor / π-Acceptor
PF₃2110.9Strong π-Acceptor

Data for comparative ligands sourced from Tolman's original work.

The vinyl groups' ability to engage in π-backbonding makes the ligand a slightly weaker donor than a purely alkyl-substituted phosphine but stronger than phosphites or halogenated phosphines.

Steric Properties: The Tolman Cone Angle (θ)

The Tolman Cone Angle is a conceptual tool used to quantify the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, with the metal center at the vertex (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms. A larger cone angle signifies greater steric hindrance around the metal center, which can critically influence coordination number, reaction rates, and catalytic selectivity.

Determination of Cone Angle

Cone angles can be determined from physical models, but are now almost exclusively calculated from atomic coordinates obtained via single-crystal X-ray diffraction of a metal-ligand complex or, increasingly, from geometries optimized using Density Functional Theory (DFT) computations[2]. Computational methods are particularly powerful as they can determine the lowest-energy conformer of the ligand, providing a more realistic measure of its steric profile[2].

Cone Angle of Divinylphenylphosphine

A comprehensive computational study re-evaluating the cone angles for a wide range of phosphines provides an authoritative value for divinylphenylphosphine.

  • Computed Cone Angle (θ): 141° [2]

This value is slightly smaller than that of the ubiquitous triphenylphosphine (PPh₃), indicating that replacing two phenyl groups with vinyl groups reduces the ligand's steric profile.

Comparative Cone Angle Data
LigandCone Angle (θ in degrees)Steric Profile
PMe₃118°Small
PPh(CH=CH₂)₂ 141° Moderate
PPh₃145°Moderate
P(C₆H₁₁)₃170°Bulky
P(t-Bu)₃182°Very Bulky
P(mesityl)₃212°Extremely Bulky

Comparative data from various authoritative sources.

Conformational Flexibility: An Expert Insight

A key feature of divinylphenylphosphine that is not captured by a single cone angle value is its conformational flexibility. The vinyl groups can rotate around the P-C bonds. This dynamic behavior means that the effective steric profile can change depending on the coordination environment and the presence of other ligands. This flexibility can be advantageous in catalysis, allowing the ligand to adapt to the geometric demands of different intermediates within a catalytic cycle. This contrasts with more rigid ligands like PPh₃, where the steric profile is largely fixed.

Implications for Coordination Chemistry and Catalysis

The specific electronic and steric parameters of divinylphenylphosphine dictate its utility in catalysis.

Ligand Divinylphenylphosphine Electronic Electronic Properties TEP ≈ 2067.7 cm⁻¹ Moderate σ-donor Potential π-acceptor Ligand->Electronic Steric Steric Properties Cone Angle = 141° Moderate, flexible bulk Less bulky than PPh₃ Ligand->Steric Metal Metal Center Electronic->Metal Steric->Metal Performance Catalytic Performance Activity Selectivity Stability Metal->Performance

Caption: Ligand properties influencing catalytic performance.
  • Electronic Profile (Moderate Donor): The moderately electron-donating nature is suitable for a wide range of catalytic reactions, particularly in palladium-catalyzed cross-coupling, where it can support the Pd(0)/Pd(II) cycle without being too electron-rich to inhibit reductive elimination.

  • Steric Profile (Moderate Bulk): The 141° cone angle is large enough to promote the dissociation of other ligands and create open coordination sites, which is often a prerequisite for substrate binding. However, it is not so large as to completely block substrate access, striking a balance that is beneficial for many catalytic processes.

  • Unique Functionality: The vinyl groups offer a secondary mode of reactivity. They can participate in polymerization reactions or be used to tether the ligand to a solid support. In certain complexes, they can coordinate to the metal center, leading to unique catalyst structures and reactivities.

Summary and Outlook

Divinylphenylphosphine is a ligand with a well-defined and advantageous set of properties. It is a moderately electron-donating phosphine (calculated TEP ≈ 2067.7 cm⁻¹) with a moderate and flexible steric profile (cone angle = 141°). This places it in a valuable "middle ground," making it less sterically encumbering than PPh₃ while maintaining useful electronic characteristics. Its synthesis is straightforward, and it is readily characterized by ³¹P NMR (δ = -27.2 ppm). The presence of reactive vinyl groups opens avenues for its use in materials science and catalyst immobilization. Future research will likely focus on exploiting the unique P,π,π'-coordination modes of this ligand to design novel catalysts with unprecedented reactivity and selectivity.

References

  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]

  • Jover, J., Fey, N., Harvey, J. N., Lloyd-Jones, G. C., Orpen, A. G., Owen-Smith, G. J., & Murray, P. (2010). A computational assessment of the Tolman cone angles for P-ligands. Dalton Transactions, 39(28), 6455-6465. [Link]

  • Rahman, M. L. (2011). Synthesis and characterisation of novel phosphine ligands and their transition metal complexes (Doctoral dissertation, University of Manchester). [Link]

  • Naumann, D., & Tyrra, W. (1989). Vinyl- und Allyl-substituierte Phosphor-Verbindungen. Journal of Organometallic Chemistry, 368(1-2), 131-137. [Link]

  • Rauhut, M. M., & Semsel, A. M. (1961). The Synthesis of Phosphines from Elemental Phosphorus. The Journal of Organic Chemistry, 26(12), 5133-5136. [Link]

  • Díez-González, S., & Nolan, S. P. (2007). Quantifying and Understanding the Steric and Electronic Properties of N-Heterocyclic Carbenes. Coordination Chemistry Reviews, 251(5-6), 874-883. [Link]

  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals (6th ed.). Wiley. [Link]

  • Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands from nickel carbonyl infrared spectra. Journal of the American Chemical Society, 92(10), 2956–2965. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Versatility of Divinylphenylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Divinylphenylphosphine

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The transformative power of these reactions, recognized by the 2010 Nobel Prize in Chemistry, is critically dependent on the ligand sphere surrounding the palladium center.[2] Ligands are not mere spectators; they are essential modulators of catalyst stability, activity, and selectivity.[1][3] While the field is rich with sophisticated phosphine ligands, Divinylphenylphosphine (DVPP) emerges as a versatile and reactive ligand suitable for a breadth of cross-coupling applications.[4]

This guide provides an in-depth exploration of Divinylphenylphosphine, detailing its properties and providing actionable protocols for its use in key cross-coupling reactions. It is designed for researchers and drug development professionals seeking to leverage this ligand to accelerate their synthetic programs.

Divinylphenylphosphine's structure is unique, featuring a central phosphorus atom bonded to one phenyl group and two vinyl groups. This combination imparts a distinct electronic and steric profile. The phosphorus atom acts as a strong σ-donor, while the vinyl groups offer potential for π-interactions and can influence the ligand's coordination chemistry. Its utility has been noted across a range of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[4]

Caption: Structure of Divinylphenylphosphine (DVPP).

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a paramount method for synthesizing biaryl and vinyl-aryl structures from aryl halides and organoboron compounds.[5] The efficiency of this reaction is profoundly influenced by the choice of phosphine ligand, with bulky, electron-rich ligands often promoting the key steps of oxidative addition and reductive elimination.[5][6]

Causality Behind Component Choices

The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7] Divinylphenylphosphine, as a monodentate ligand, can facilitate the formation of highly reactive, coordinatively unsaturated L₁Pd(0) species, which are often the true catalytic players.[2] The choice of a weak base like potassium carbonate (K₂CO₃) or a stronger base like potassium phosphate (K₃PO₄) is crucial for activating the boronic acid in the transmetalation step without degrading the catalyst or substrates.[6] Aprotic polar solvents like dioxane or THF are commonly used to ensure the solubility of all reaction components.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a representative starting point and may require optimization for specific substrates.

  • Catalyst Pre-formation/In-situ Generation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)₂, 1 mol%) and Divinylphenylphosphine (2.2 mol%).

    • Add the desired solvent (e.g., 1,4-dioxane, 0.2 M relative to the limiting reagent).

    • Stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) species is often indicated by a color change.

  • Reaction Assembly:

    • To the flask containing the catalyst, add the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

ParameterConditionRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Common, stable Pd(II) and Pd(0) precursors.
Ligand DivinylphenylphosphineModulates reactivity and stability.
Pd:Ligand Ratio 1:2 to 1:4Excess ligand prevents catalyst decomposition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane, Toluene, THFAprotic solvents to solubilize reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Caption: Table of typical Suzuki-Miyaura reaction parameters.

Application in Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, proving invaluable for C-C bond formation.[8][9] The reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination.[8][10] The ligand's steric and electronic properties are critical in controlling regioselectivity and preventing catalyst deactivation.[11]

Protocol: Heck Coupling of an Aryl Iodide with an Alkene
  • Catalyst Generation:

    • In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and Divinylphenylphosphine (4 mol%).

    • Add anhydrous N,N-Dimethylformamide (DMF).

    • Stir for 10 minutes at room temperature.

  • Reaction Assembly:

    • Add the aryl iodide (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.2 equiv), and a base such as triethylamine (Et₃N, 1.5 equiv).

    • Seal the tube and heat the mixture to 80-120 °C.

  • Monitoring and Workup:

    • Follow reaction progress by GC-MS.

    • After cooling, dilute with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.

  • Purification:

    • Purify the residue via column chromatography to isolate the desired substituted alkene.

ParameterConditionRationale
Pd Source Pd(OAc)₂Easily reduced in situ to active Pd(0).
Ligand DivinylphenylphosphineStabilizes the catalytic species.
Base Et₃N, NaOAc, K₂CO₃Neutralizes the HX generated during the reaction.[11]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typical.
Temperature 80 - 140 °CHigher temperatures are often required.
Caption: Table of typical Heck reaction parameters.

Application in Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for synthesizing substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[12][13] The classic system uses a dual catalyst system of palladium-phosphine and a copper(I) salt, though copper-free protocols have been developed.[12][14] The phosphine ligand is crucial for stabilizing the palladium center throughout the catalytic cycle.[14]

Protocol: Copper-Catalyzed Sonogashira Coupling
  • Reaction Setup:

    • To a Schlenk flask under argon, add the aryl bromide (1.0 equiv), Copper(I) iodide (CuI, 2 mol%), PdCl₂(PPh₃)₂ (1 mol% - or generate the DVPP analogue in situ), and Divinylphenylphosphine (2 mol%).

    • Add a suitable solvent (e.g., THF or Diisopropylamine).

  • Addition of Reagents:

    • Add the terminal alkyne (1.2 equiv) via syringe.

    • Add a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Workup and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride to remove copper salts.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography.

Experimental_Workflow setup 1. Reaction Setup (Flask, Inert Gas, Solvent) reagents 2. Add Reagents (Pd Source, DVPP, Substrates, Base) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitor 4. Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup (Extraction & Washing) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Field-Proven Insights

Divinylphenylphosphine presents itself as a robust and versatile monodentate ligand for a variety of palladium-catalyzed cross-coupling reactions. Its utility stems from a balanced electronic and steric profile that promotes the formation of active catalytic species. While highly sophisticated and specialized ligands exist for particularly challenging transformations,[6] DVPP offers a reliable and cost-effective option for a broad range of common synthetic problems.

Expert Tip: When optimizing reactions with DVPP, pay close attention to the Pd:ligand ratio. For many cross-couplings, a 1:2 or 1:2.2 ratio of Pd to monodentate phosphine is optimal. Insufficient ligand can lead to palladium black precipitation and catalyst death, while excessive ligand can sometimes inhibit the reaction by creating overly stable, less reactive palladium complexes. Always begin with freshly distilled solvents and rigorously deoxygenated reaction mixtures to ensure reproducibility and high yields.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Preparation of a Palladium Catalyst with Diphenyl(m-tolyl)phosphine.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Using Diphenyl(m-tolyl)phosphine.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Colacot, T. J. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH.
  • ChemicalBook. (n.d.). DIVINYLPHENYLPHOSPHINE | 26681-88-9.
  • Barrios-Landeros, F., & Hartwig, J. F. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
  • Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
  • Wikipedia. (n.d.). Heck reaction.
  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
  • Elsevier. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Sigma-Aldrich. (n.d.). Phosphine Ligand Application Guide.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube.

Sources

Application Notes: The Strategic Use of Vinylphenylphosphine Ligands in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elevating a Nobel-Winning Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1] Its impact, particularly in the synthesis of biaryl and substituted aromatic structures, is immense across pharmaceuticals, materials science, and agrochemicals.[2] The engine of this transformation is a palladium catalyst, and its performance is critically dictated by the ancillary ligands bound to the metal center.

Historically, simple triarylphosphines like triphenylphosphine (PPh₃) were the ligands of choice.[2] However, the quest for higher efficiency, broader substrate scope—especially for challenging substrates like aryl chlorides—and milder reaction conditions has driven the development of more sophisticated ligands.[1] Among these, electron-rich and sterically bulky phosphines have emerged as superior catalysts.[2]

This guide focuses on the application of vinyl-substituted phenylphosphines, a class of ligands that offers a compelling combination of electronic and steric properties. While direct literature on divinylphenylphosphine is sparse, extensive research on the closely related diphenylvinylphosphine provides a robust and validated framework for understanding its application and performance.[3][4] We will leverage this data to present the mechanistic advantages and detailed protocols relevant to researchers employing vinylphenylphosphine ligands in their synthetic endeavors.

Mechanistic Insights: The Role of the Vinylphosphine Ligand

The efficacy of a phosphine ligand in the Suzuki-Miyaura coupling is governed by its steric and electronic properties, which directly influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive halides like chlorides.[1]

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

The Decisive Impact of the Ligand

Electron-rich and bulky ligands like vinylphenylphosphines are critical for optimizing this cycle.

  • Accelerating Oxidative Addition: The vinyl groups, through their π-system, and the phenyl ring contribute electron density to the phosphorus atom, which in turn increases the electron density on the palladium center. This "electron-rich" character makes the Pd(0) center more nucleophilic and significantly facilitates its insertion into the C-X bond, enhancing the rate of oxidative addition.[1][2]

  • Promoting Reductive Elimination: The steric bulk of the ligand is crucial. A bulky ligand environment around the palladium center favors the formation of coordinatively unsaturated, monoligated Pd(0) species (L₁Pd), which are more reactive in oxidative addition than their dicoordinated counterparts (L₂Pd).[2] Furthermore, this steric hindrance promotes the final reductive elimination step to relieve steric strain, accelerating product formation and catalyst turnover.[1]

  • Enhancing Catalyst Stability and Selectivity: The combination of steric bulk and electron-donating properties enhances the overall stability of the palladium catalyst and improves selectivity, leading to higher product yields.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_oxidative Ar-Pd(II)-X      L pd0->pd2_oxidative Oxidative Addition pd2_trans Ar-Pd(II)-Ar'      L pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_oxidative boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_trans caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Fig 1. The Suzuki-Miyaura Catalytic Cycle

Application Notes & Protocols

The following protocols are based on established procedures for diphenylvinylphosphine, a close and well-studied analog of divinylphenylphosphine.[3] These conditions serve as a robust starting point for optimization with specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure is suitable for the coupling of various aryl halides with arylboronic acids.

Materials and Reagents:

  • Aryl Halide (Ar-X): 1.0 mmol

  • Arylboronic Acid (Ar'-B(OH)₂): 1.2 mmol

  • Palladium(II) Acetate (Pd(OAc)₂): 0.01 mmol (1 mol%)

  • Divinylphenylphosphine (or Diphenylvinylphosphine): 0.02 mmol (2 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃): 2.0 mmol

  • Solvent (e.g., Toluene or 1,4-Dioxane): 5 mL

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Experimental Workflow Diagram:

Workflow start Setup reagents Add Solids: Aryl Halide, Boronic Acid, Base, Pd(OAc)₂, Ligand start->reagents inert Evacuate & Backfill with Argon/Nitrogen (3x) reagents->inert solvent Add Degassed Solvent via Syringe inert->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/GC-MS solvent->reaction workup Cool to RT Dilute with Ethyl Acetate Wash with H₂O & Brine reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Isolated Product purify->product

Fig 2. General Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium(II) acetate (1 mol%), and the vinylphenylphosphine ligand (2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is crucial for catalytic activity.[5]

  • Solvent Addition: Add the degassed solvent (5 mL) via syringe. Causality: Solvents are degassed to remove dissolved oxygen, further protecting the catalyst.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Performance Data and Substrate Scope

The palladium/diphenylvinylphosphine catalyst system has demonstrated high efficiency across a range of substrates, including challenging ones.[3]

EntryAryl HalideArylboronic AcidBaseTemp (°C)Time (h)Yield (%)[3]
14-BromoacetophenonePhenylboronic acidK₂CO₃80398
24-ChlorotoluenePhenylboronic acidK₂CO₃1101695
32-BromotoluenePhenylboronic acidK₂CO₃80399
41-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidK₂CO₃80397
51,3-Dibromobenzene*Phenylboronic acidK₂CO₃80396

*Note: Entry 5 demonstrates chemoselective monocoupling.[3]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxygen exposure); Insufficiently active halide (e.g., aryl chloride); Inappropriate base or solvent.Ensure rigorous inert atmosphere and use of degassed solvents. For aryl chlorides, increase temperature or screen stronger bases (e.g., K₃PO₄).[1] Screen alternative solvents like dioxane/water mixtures.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) source not fully reduced to Pd(0).Improve degassing procedure. Ensure proper ligand-to-metal ratio to stabilize the Pd(0) species.[6]
Protodeboronation (Ar-H formation) Presence of water; Bulky ligands can sometimes promote this side reaction.Use anhydrous solvents and reagents if possible. Be aware that bulky ligands can sometimes accelerate this pathway; judicious choice of reaction time is needed.[7][8]
Incomplete Reaction Insufficient reaction time or temperature; Catalyst deactivation.Extend reaction time or increase temperature. Consider a higher catalyst loading if deactivation is suspected.

Conclusion

Vinylphenylphosphine ligands, exemplified by the well-documented diphenylvinylphosphine, represent a powerful class of reagents for the Suzuki-Miyaura coupling. Their inherent electron-rich nature and steric bulk work in concert to accelerate the key steps of the catalytic cycle, enabling the efficient coupling of a broad range of substrates, including historically challenging aryl chlorides.[1][3] The protocols and insights provided herein offer a validated starting point for researchers aiming to leverage these advanced ligands to construct complex molecular architectures, driving innovation in drug discovery and materials science.

References

  • Sci-Hub. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Retrieved January 21, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Journal of the American Chemical Society. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(6), 766-777. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]

Sources

The Strategic Application of Vinyl-Substituted Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, the design of the phosphine ligand is paramount to achieving these goals. While bulky and electron-rich alkyl- and arylphosphines have dominated the landscape, a nuanced understanding of ligand architecture reveals the unique potential of vinyl-substituted phosphine ligands. This guide provides an in-depth exploration of the synthesis, properties, and applications of these ligands, offering detailed protocols and mechanistic insights to empower your research.

Introduction: The Vinyl Moiety as a Tuning Element in Phosphine Ligand Design

The electronic and steric properties of a phosphine ligand dictate the reactivity and selectivity of the palladium catalyst. The introduction of a vinyl group (C=C) directly attached to the phosphorus atom or as part of a larger substituent offers a unique handle to modulate these properties. The π-system of the vinyl group can influence the electron density at the phosphorus center through resonance and inductive effects, thereby impacting the ligand's σ-donor and π-acceptor characteristics. Furthermore, the stereochemistry and substitution pattern of the vinyl group can be tailored to exert specific steric demands around the metal center, influencing coordination numbers and the rates of key elementary steps in the catalytic cycle.

The strategic incorporation of vinyl groups allows for the fine-tuning of ligand properties, moving beyond the more traditional alkyl and aryl phosphine scaffolds. This guide will delve into the practical applications of these unique ligands in cornerstone palladium-catalyzed reactions.

Synthesis of Vinyl-Substituted Phosphine Ligands

The accessibility of vinyl-substituted phosphine ligands is a critical consideration for their widespread adoption. Several synthetic routes have been developed, with palladium-catalyzed C-P bond formation being a particularly effective strategy.

A common and versatile method involves the palladium-catalyzed cross-coupling of a secondary phosphine, such as diphenylphosphine, with an alkenyl halide or triflate. This approach allows for the introduction of a wide variety of substituted vinyl groups, offering a modular approach to ligand synthesis.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed C-P Coupling Secondary_Phosphine Secondary Phosphine (e.g., Diphenylphosphine) Pd_Catalyst Pd(0) Catalyst + Ligand Secondary_Phosphine->Pd_Catalyst Reactant Alkenyl_Halide Alkenyl Halide/Triflate Alkenyl_Halide->Pd_Catalyst Reactant Product Vinyl-Substituted Phosphine Ligand Pd_Catalyst->Product Forms Base Base Base->Pd_Catalyst Condition

Caption: General workflow for synthesizing vinyl-substituted phosphine ligands.

Application in Palladium-Catalyzed Heck Reactions

The Mizoroki-Heck reaction, a cornerstone for C-C bond formation, benefits significantly from tailored phosphine ligands. Vinyl-substituted phosphines have demonstrated utility in this transformation, particularly in the synthesis of conjugated dienes.

Mechanistic Considerations

In the Heck catalytic cycle, the phosphine ligand plays a crucial role in stabilizing the active Pd(0) species, facilitating oxidative addition of the organic halide, and influencing the regioselectivity of migratory insertion. The electronic properties of a vinylphosphine can affect the rate of oxidative addition, while its steric profile can direct the coordination of the olefin and subsequent carbopalladation.

Diagram of the Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂X Pd0->OxAdd Oxidative Addition (R-X) Coord R-Pd(II)L(olefin)X OxAdd->Coord Olefin Coordination Insert R'-Pd(II)LX Coord->Insert Migratory Insertion Elim H-Pd(II)L₂X Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Application Note 1: Synthesis of Conjugated Dienes via Heck Coupling

Introduction: This protocol details the use of a palladium catalyst supported by a vinyl-substituted phosphine ligand for the synthesis of a conjugated diene from an aryl bromide and a terminal alkene.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Vinyl-substituted phosphine ligand (e.g., vinyldiphenylphosphine)

  • Aryl bromide

  • Alkene (e.g., styrene)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Toluene or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Detailed Experimental Protocol: Heck Reaction

Step 1: Catalyst Pre-formation (in-situ)

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and the vinyl-substituted phosphine ligand (e.g., 0.02 mmol, 2 mol%).

  • Add the desired solvent (e.g., 5 mL of anhydrous toluene).

  • Stir the mixture at room temperature for 15-20 minutes. The formation of a catalytically active Pd(0) species is often indicated by a color change. The rationale for a 2:1 ligand-to-palladium ratio is to ensure the formation of a stable L₂Pd(0) complex and prevent the formation of palladium black.

Step 2: Reaction Assembly

  • To the flask containing the activated catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv.).

  • Add the alkene (1.2 mmol, 1.2 equiv.). A slight excess of the alkene is often used to drive the reaction to completion.

  • Add the base, triethylamine (1.5 mmol, 1.5 equiv.), via syringe. The base is crucial for neutralizing the H-X generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.

Step 3: Reaction Execution

  • Seal the Schlenk flask or reaction tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Table 1: Representative Data for Heck Coupling using a Vinylphosphine Ligand

EntryAryl BromideAlkeneProductYield (%)
1BromobenzeneStyrenetrans-Stilbene92
24-Bromoanisolen-Butyl acrylaten-Butyl (E)-3-(4-methoxyphenyl)acrylate88
31-BromonaphthaleneMethyl vinyl ketone(E)-4-(Naphthalen-1-yl)but-3-en-2-one85

Note: The yields are illustrative and can vary based on the specific vinylphosphine ligand, substrates, and reaction conditions.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The choice of phosphine ligand is critical, especially when using challenging substrates like aryl chlorides. While bulky, electron-rich dialkylbiaryl phosphines are often the ligands of choice, vinyl-substituted phosphines can offer a viable alternative with potentially unique reactivity profiles.[1]

Mechanistic Considerations

The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The phosphine ligand influences all three steps. A more electron-donating ligand can accelerate oxidative addition, while the steric bulk of the ligand can promote the reductive elimination step. The vinyl group in a phosphine ligand can modulate the ligand's electronic properties, potentially enhancing the rate of transmetalation by influencing the Lewis acidity of the palladium center.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂X Pd0->OxAdd Oxidative Addition (Ar¹-X) Trans Ar¹-Pd(II)L₂Ar² OxAdd->Trans Transmetalation (Ar²B(OR)₂) Trans->Pd0 Reductive Elimination (Ar¹-Ar²)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Note 2: Synthesis of Biaryls via Suzuki-Miyaura Coupling

Introduction: This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a palladium catalyst supported by a vinyl-substituted phosphine ligand.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Vinyl-substituted phosphine ligand

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, with a small amount of water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and hotplate (or microwave reactor)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Reaction Assembly

  • In a dry Schlenk flask or microwave vial under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), the vinyl-substituted phosphine ligand (e.g., 0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). The use of a slight excess of the boronic acid and a stronger base is common for less reactive aryl chlorides.

  • Add the solvent system (e.g., 4 mL of dioxane and 0.4 mL of water). The presence of water is often beneficial for the transmetalation step.

Step 2: Reaction Execution

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Table 2: Illustrative Data for Suzuki-Miyaura Coupling with a Vinylphosphine Ligand

EntryAryl ChlorideArylboronic AcidProductYield (%)
14-ChlorotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl85
22-Chloropyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine78
31-Chloro-4-nitrobenzene3-Tolylboronic acid3'-Methyl-4-nitrobiphenyl90

Note: The yields are illustrative and highly dependent on the specific vinylphosphine ligand, substrates, and reaction conditions.

Conclusion and Future Outlook

Vinyl-substituted phosphine ligands represent a valuable, yet perhaps underutilized, class of ligands in the palladium-catalysis toolbox. Their modular synthesis and the unique electronic and steric properties imparted by the vinyl moiety offer exciting opportunities for catalyst design and optimization. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the potential of these ligands in their own synthetic endeavors. Future research in this area will likely focus on the development of novel vinylphosphine architectures with enhanced stability and reactivity, as well as their application in other important palladium-catalyzed transformations such as Buchwald-Hartwig amination and C-H activation reactions. The continued exploration of non-traditional ligand scaffolds is essential for pushing the boundaries of what is possible in modern synthetic chemistry.

References

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Application Notes and Protocols for the Polymerization of Divinylphenylphosphine in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Divinylphenylphosphine (DVPP) presents a unique monomer for the synthesis of advanced functional polymers. Its structure, featuring a central phenylphosphine core flanked by two vinyl groups, offers the potential for creating crosslinked networks or, under controlled conditions, soluble linear or branched polymers with pendant vinyl groups. These materials are of significant interest for applications ranging from catalysis and metal sequestration to flame retardants and functional coatings. This guide provides a comprehensive overview of the synthetic strategies for the polymerization of DVPP, with a focus on controlling the polymer architecture to achieve desired material properties. We delve into the theoretical underpinnings of various polymerization techniques and offer detailed, field-tested protocols for their implementation.

Introduction: The Significance of Divinylphenylphosphine in Polymer Chemistry

Phosphine-containing polymers have garnered considerable attention due to the unique electronic and coordination properties of the phosphorus atom. The incorporation of phosphine moieties into a polymer backbone or as pendant groups imparts functionalities such as catalytic activity, metal-binding capabilities, and flame retardancy.[1] Divinylphenylphosphine (DVPP) is a particularly intriguing monomer because its difunctionality allows for the creation of highly crosslinked thermosets or, more challengingly, soluble polymers with reactive vinyl appendages.

The primary challenge in the polymerization of divinyl monomers like DVPP is the propensity for uncontrolled crosslinking, leading to insoluble and intractable gels at very low monomer conversions.[2] Therefore, the key to harnessing the full potential of DVPP lies in the precise control over the polymerization process. Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the necessary tools to tame the reactivity of divinyl monomers and synthesize well-defined, soluble polymeric structures.[3][4]

This document will explore various approaches to DVPP polymerization, including free-radical and anionic methods, with a strong emphasis on controlled radical polymerization as the most promising route to soluble, functional materials.

Polymerization Strategies for Divinylphenylphosphine

The choice of polymerization technique is paramount in determining the final properties of the poly(divinylphenylphosphine) (PDVPP). Below, we discuss the major strategies and their respective advantages and limitations.

Free-Radical Polymerization: The Challenge of Crosslinking

Conventional free-radical polymerization of DVPP, initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically leads to the rapid formation of a crosslinked network. This is due to the comparable reactivity of the two vinyl groups, resulting in intermolecular chain-growth reactions that form insoluble gels.

While useful for creating thermosets and insoluble catalytic supports, this approach offers little control over the polymer's molecular weight and architecture. The resulting materials are often difficult to characterize and process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_monomer DVPP Monomer mix Mix Monomer, Initiator, Solvent prep_monomer->mix prep_initiator Initiator (e.g., AIBN) prep_initiator->mix prep_solvent Anhydrous Solvent (e.g., Toluene) prep_solvent->mix purge Purge with Inert Gas (N2 or Ar) mix->purge heat Heat to Initiate Polymerization purge->heat polymerize Polymerization & Crosslinking heat->polymerize precipitate Precipitate in Non-solvent (e.g., Hexane) polymerize->precipitate filter Filter to Collect Insoluble Polymer precipitate->filter dry Dry under Vacuum filter->dry

Caption: Workflow for conventional free-radical polymerization of DVPP.

Controlled Radical Polymerization: Synthesizing Soluble Polymers

Controlled/"living" radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers.[5] These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which significantly reduces the concentration of radicals at any given time, thereby minimizing termination and transfer reactions.[6] For divinyl monomers like DVPP, this control is critical to favor intramolecular cyclization over intermolecular crosslinking, leading to the formation of soluble polymers with pendant vinyl groups.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is a particularly versatile CRP method that is compatible with a wide range of monomers.[4] The key to a successful RAFT polymerization of DVPP is the appropriate choice of a chain transfer agent (CTA).

G cluster_initiation Initiation cluster_raft RAFT Process cluster_propagation Propagation & Re-initiation initiator Initiator radical Initiator Radical initiator->radical Decomposition monomer1 Monomer (DVPP) propagating_radical Propagating Radical (P•) monomer1->propagating_radical radical->monomer1 Addition cta RAFT Agent (CTA) propagating_radical->cta Addition intermediate Intermediate Radical cta->intermediate dormant_species Dormant Species intermediate->dormant_species Fragmentation new_radical New Radical (R•) intermediate->new_radical Fragmentation monomer2 Monomer (DVPP) new_radical->monomer2 Addition new_propagating_radical New Propagating Radical monomer2->new_propagating_radical

Caption: Simplified mechanism of RAFT polymerization.

Anionic Polymerization: A High-Control Alternative

Anionic polymerization is a "living" polymerization technique that can produce polymers with very narrow molecular weight distributions and well-defined architectures.[7] The polymerization of styrenic monomers containing phosphine groups via anionic methods has been successfully demonstrated.[8] While challenging due to the stringent requirements for purity of reagents and solvents, anionic polymerization of DVPP could offer a pathway to highly controlled polymer structures. The strong nucleophilicity of the propagating carbanion requires careful consideration to avoid side reactions with the phosphine group.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Phosphine-containing compounds can be toxic and air-sensitive; handle them under an inert atmosphere where necessary.

Protocol 1: Controlled Radical Polymerization of DVPP via RAFT

This protocol is designed to favor the formation of soluble poly(divinylphenylphosphine).

Materials:

  • Divinylphenylphosphine (DVPP), purified

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 2-Cyano-2-propyl benzodithioate (CPDB) or other suitable RAFT agent

  • Anhydrous, inhibitor-free solvent (e.g., 1,4-dioxane or toluene)

  • Anhydrous non-solvent for precipitation (e.g., hexane or methanol)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle with temperature control

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add DVPP (e.g., 1.0 g, 6.17 mmol), CPDB (e.g., 27.3 mg, 0.123 mmol, for a target degree of polymerization of 50), and AIBN (e.g., 4.0 mg, 0.024 mmol, [CTA]/[I] = 5).

  • Solvent Addition: Add anhydrous solvent (e.g., 5 mL of 1,4-dioxane) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR for monomer conversion and by gel permeation chromatography (GPC) for molecular weight and dispersity.

  • Termination: After the desired conversion is reached (typically kept below 50% to avoid extensive crosslinking), quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold hexane).

  • Isolation: Collect the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.

Table 1: Example Reaction Parameters for RAFT Polymerization of DVPP

ParameterValue
MonomerDivinylphenylphosphine (DVPP)
RAFT Agent (CTA)2-Cyano-2-propyl benzodithioate (CPDB)
InitiatorAzobisisobutyronitrile (AIBN)
Solvent1,4-Dioxane
Temperature70 °C
[Monomer]:[CTA]:[Initiator]100:1:0.2
Target DP100
Protocol 2: Anionic Polymerization of DVPP (Conceptual)

This is a conceptual protocol based on methods for similar monomers and requires careful optimization.[8]

Materials:

  • Divinylphenylphosphine (DVPP), rigorously purified

  • sec-Butyllithium (s-BuLi) or other suitable initiator

  • Anhydrous, polymerization-grade solvent (e.g., tetrahydrofuran (THF))

  • Anhydrous methanol for termination

  • High-vacuum line and all-glass reaction apparatus

Procedure:

  • Purification: Rigorously purify the monomer and solvent to remove any protic impurities.

  • Reaction Setup: Assemble the reaction apparatus under high vacuum and flame-dry all glassware.

  • Solvent and Monomer Addition: Distill the solvent and monomer into the reaction flask under high vacuum.

  • Initiation: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add the initiator dropwise until a persistent color change indicates the titration of impurities and the onset of polymerization.

  • Polymerization: Allow the polymerization to proceed at low temperature. Monitor the reaction if possible (e.g., through an in-situ probe).

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol.

  • Purification and Isolation: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Characterization of Poly(divinylphenylphosphine)

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

Table 2: Key Characterization Techniques for PDVPP

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Monomer conversion, polymer structure. ³¹P NMR: Confirmation of phosphine incorporation and oxidation state. ¹³C NMR: Detailed structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups (P-Ph, C=C).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).[9]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.[10]

Properties and Applications of Poly(divinylphenylphosphine)

The properties of PDVPP are highly dependent on its architecture.

  • Soluble PDVPP: These polymers, with pendant vinyl groups, can be used as macromonomers for further polymerization, as soluble ligands for homogeneous catalysis, or for surface modification.[11]

  • Crosslinked PDVPP: These materials can serve as robust, heterogeneous catalysts or catalyst supports, offering the advantage of easy separation and recyclability. They also have potential as flame-retardant additives and in metal ion sequestration.

Troubleshooting

  • Premature Gelation: This is the most common issue. To mitigate this, reduce the monomer concentration, lower the reaction temperature, or decrease the monomer conversion. In RAFT polymerization, increasing the ratio of CTA to initiator can also help.[2]

  • Broad Molecular Weight Distribution: This can be due to impurities in the reagents or solvent, or an inappropriate choice of initiator or CTA. Ensure all components are rigorously purified.

  • Low Polymer Yield: This may result from inefficient initiation or termination by impurities.

Conclusion

The polymerization of divinylphenylphosphine offers exciting opportunities for the creation of novel functional materials. While its difunctional nature presents significant synthetic challenges, the use of controlled polymerization techniques, particularly RAFT, provides a powerful strategy to produce soluble, well-defined polymers. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the synthesis and application of this promising class of phosphine-containing polymers.

References

  • Schultz, A. R., Fahs, G. B., Jangu, C., Chen, M., Moore, R. B., & Long, T. E. (2015). Phosphonium-Containing Diblock Copolymers from Living Anionic Polymerization of 4-Diphenylphosphino Styrene.
  • Schultz, A. R., et al. (2015). Phosphonium-Containing Diblock Copolymers from Living Anionic Polymerization of 4-Diphenylphosphino Styrene.
  • Cai, Y., et al. (2007). Hydrophilic polymeric acylphosphine oxide photoinitiators/crosslinkers for in vivo blue-light photopolymerization. Biomacromolecules, 8(5), 1543-1549.
  • Scrivanti, A., & Zanato, C. (2010). Applications of Phosphine-Functionalized Polymers in Organic Synthesis. Current Organic Chemistry, 14(16), 1736-1753.
  • Sigma-Aldrich. (n.d.).
  • Toy, P. H., & Thompson, A. D. (2003). Direct radical polymerization of 4-styryldiphenylphosphine: preparation of cross-linked and non-cross-linked triphenylphosphine-containing polystyrene polymers. The Journal of Organic Chemistry, 68(25), 9831-9834.
  • Matyjaszewski, K. (n.d.). Controlled/"Living" Radical Polymerization.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living radical polymerization by the RAFT process--a second update. Australian Journal of Chemistry, 65(8), 985-1076.
  • Toy, P. H., & Thompson, A. D. (2003). Direct Radical Polymerization of 4-Styryldiphenylphosphine: Preparation of Cross-Linked and Non-Cross-Linked Triphenylphosphine-Containing Polystyrene Polymers. The Journal of Organic Chemistry, 68(25), 9831–9834.
  • Ouchi, M., et al. (2011). Highly Tolerant Living/Controlled Anionic Polymerization of Dialkyl Acrylamides Enabled by Zinc Triflate/Phosphine Lewis Pair. Journal of the American Chemical Society, 133(40), 16186-16189.
  • Li, B., & Li, A. (2014). Control of cross-linking and reactions in one-step dispersion polymerization toward particles with combined anisotropies. Polymer Chemistry, 5(10), 3375-3386.
  • Boyer, C., et al. (2017).
  • Moad, G., et al. (2009). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)
  • CSIRO. (2015).
  • Leibfarth, F. A., et al. (2021). Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships. Journal of the American Chemical Society, 143(3), 1545-1553.
  • Theato, P., et al. (2013).
  • Mays, J. W., et al. (2004). Anionic Synthesis of Epoxy End-Capped Polymers. Macromolecular Chemistry and Physics, 205(13), 1735-1743.
  • Sumerlin, B. S., & Vogt, A. P. (2010). Precision synthesis of functional materials via RAFT polymerization and click-type chemical reactions. Macromolecules, 43(1), 1-13.
  • Li, B., & Li, A. (2014). Control of Cross-Linking and Reactions in One-Step Dispersion Polymerization toward Particles with Combined Anisotropies. Polymer Chemistry, 5(10), 3375-3386.
  • Lipomi, D. (2017).
  • Tlenkopatchev, M. A., et al. (2004). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Journal of Polymer Science Part A: Polymer Chemistry, 42(19), 4843-4851.
  • Agarwal, S., et al. (2021). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 13(5), 736.
  • Li, Y., et al. (2015). Synthesis and characterization of novel soluble poly(arylene ether amide triphenylphosphine oxide)
  • Wang, Y., et al. (2010). Study on Thermal Properties and Crystallization Behavior of Blends of Poly(phenylene sulfide)/Poly(ether imide). Polymer-Plastics Technology and Engineering, 49(15), 1506-1514.
  • Cheng, S. Z. D., et al. (1990). Effects of Thermal History on the Rigid Amorphous Phase in Poly(phenylene sulfide). Macromolecules, 23(6), 1853-1861.

Sources

The Dual Nature of Divinylphenylphosphine: A Guide to Crafting Specialty Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Divinylphenylphosphine (DVPP) stands as a uniquely versatile monomer in the synthesis of specialty polymers. Its structure, featuring a trivalent phosphorus atom and two polymerizable vinyl groups, offers a gateway to linear, branched, and cross-linked architectures with tailored functionalities. The incorporation of phosphorus imparts distinctive properties to the resulting polymers, including catalytic activity, flame retardancy, and the ability to form metal complexes. This guide provides an in-depth exploration of the polymerization of DVPP and the subsequent applications of the resulting phosphine-containing polymers, designed for researchers and professionals in materials science and drug development.

Section 1: The Strategic Importance of the Phenylphosphine Moiety

The phenylphosphine group is the cornerstone of DVPP's utility. The lone pair of electrons on the phosphorus atom allows it to act as a potent nucleophile and a ligand for transition metals, making DVPP-based polymers highly valuable in catalysis.[1][2] Furthermore, the presence of the phosphorus atom can be leveraged for post-polymerization modifications, enabling the introduction of a wide array of functional groups and expanding the material's application scope.[3][4]

Section 2: Polymerization Strategies for Divinylphenylphosphine

The dual vinyl functionality of DVPP allows for its participation in various polymerization schemes. The choice of method dictates the final polymer architecture, from linear chains with pendant vinyl groups to intricate cross-linked networks.

Free Radical Polymerization: A Pathway to Functional Copolymers

Free radical polymerization offers a robust method for incorporating DVPP into polymer chains.[5] Due to the presence of two vinyl groups, homopolymerization of DVPP via this method typically leads to cross-linked, insoluble networks. A more controlled approach involves the copolymerization of DVPP with a monovinyl monomer, such as styrene or methyl methacrylate. This strategy allows for the synthesis of linear, soluble polymers with pendant vinylphosphine units, which can be utilized for further reactions or as macromolecular ligands.

Protocol 1: Free Radical Copolymerization of Divinylphenylphosphine and Styrene

Objective: To synthesize a soluble, linear copolymer of divinylphenylphosphine and styrene with pendant phosphine functionalities.

Materials:

  • Divinylphenylphosphine (DVPP), purified

  • Styrene, inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve DVPP (e.g., 10 mol%) and styrene (90 mol%) in anhydrous toluene to achieve a total monomer concentration of approximately 1 M.

  • Add AIBN (e.g., 1 mol% relative to total monomers) to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the polymerization can be monitored by observing the increase in viscosity.

  • After the desired time, cool the reaction to room temperature and quench the polymerization by exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Characterization: The resulting copolymer can be characterized by:

  • ¹H and ³¹P NMR spectroscopy: To confirm the incorporation of both monomers and the presence of the phosphine group.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • FTIR Spectroscopy: To identify characteristic vibrational bands of the polymer.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The trivalent phosphorus in DVPP is susceptible to oxidation. Performing the reaction under an inert atmosphere is crucial to prevent the formation of phosphine oxide impurities, which would compromise the catalytic and ligating properties of the polymer.

  • Monomer Ratio: By using a large excess of the monovinyl comonomer (styrene), the probability of both vinyl groups of a single DVPP molecule reacting is minimized, thus favoring the formation of a linear, soluble polymer over a cross-linked gel.[6]

  • AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a controlled rate at the reaction temperature, providing a steady stream of radicals to initiate polymerization.

  • Precipitation in Methanol: The copolymer is soluble in toluene but insoluble in methanol. This allows for the effective separation of the polymer from unreacted monomers and initiator fragments.

Anionic Polymerization: Precision Control over Polymer Architecture

Anionic polymerization provides a powerful tool for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7][8] For divinyl monomers like DVPP, anionic polymerization can be challenging due to the potential for cross-linking. However, under carefully controlled conditions, it is possible to achieve the polymerization of one vinyl group, leaving the other pendant for subsequent reactions. This "vinyl-selective" polymerization is often achieved at low temperatures and with specific initiator/solvent systems.

Protocol 2: Anionic Polymerization of Divinylphenylphosphine

Objective: To synthesize poly(divinylphenylphosphine) with a controlled molecular weight and a high degree of pendant vinyl groups.

Materials:

  • Divinylphenylphosphine (DVPP), rigorously purified and distilled

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) solution in cyclohexane, titrated

  • Anhydrous methanol

  • High-vacuum line and glassware

Procedure:

  • Assemble the reaction glassware, including a reaction flask with a magnetic stir bar, under high vacuum and flame-dry all parts.

  • Distill anhydrous THF into the reaction flask under vacuum.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the purified DVPP monomer to the cold THF via a gas-tight syringe.

  • Initiate the polymerization by the slow, dropwise addition of the sec-BuLi solution. The reaction mixture may develop a characteristic color change, indicating the formation of the propagating carbanions.

  • Allow the polymerization to proceed at -78 °C for a predetermined time (e.g., 1-4 hours).

  • Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization:

  • GPC: To determine the molecular weight and PDI. A narrow PDI is indicative of a well-controlled, living polymerization.

  • ¹H and ³¹P NMR Spectroscopy: To analyze the polymer structure and quantify the percentage of remaining pendant vinyl groups.

Causality Behind Experimental Choices:

  • High Purity of Reagents and Rigorous Anhydrous Conditions: Anionic polymerization is extremely sensitive to protic impurities like water and alcohols, which will terminate the living polymer chains.[8] All reagents and glassware must be scrupulously dried.

  • Low Temperature (-78 °C): The low temperature is critical for several reasons. It slows down the rate of propagation, which helps to control the polymerization. More importantly, it can favor the polymerization of one vinyl group over the other and suppress side reactions, such as attack of the propagating anion on the phosphorus atom or premature cross-linking.[7]

  • Polar Aprotic Solvent (THF): THF is a polar solvent that solvates the lithium counter-ion, leading to a more reactive "free" carbanion and promoting a faster and more controlled polymerization compared to nonpolar solvents.[7]

Section 3: Applications of Divinylphenylphosphine-Based Polymers

The unique properties imparted by the phosphine moiety make DVPP-based polymers attractive for a range of specialized applications.

Homogeneous and Heterogeneous Catalysis

Polymers containing phosphine ligands are widely used in catalysis.[1][2] They can be used to support transition metal catalysts, such as palladium, for cross-coupling reactions like the Suzuki-Miyaura coupling. The polymer backbone can influence the catalyst's activity and stability.[9] By using cross-linked DVPP polymers, heterogeneous catalysts can be prepared, which are easily separated from the reaction mixture, facilitating catalyst recycling and product purification.

G DVPP Divinylphenylphosphine Monomer Polymerization Polymerization (Radical or Anionic) DVPP->Polymerization Polymer Poly(DVPP) (Linear or Cross-linked) Polymerization->Polymer Catalyst Polymer-Supported Catalyst Polymer->Catalyst Metal Metal Precursor (e.g., Pd(OAc)₂) Metal->Catalyst Reaction Catalytic Reaction (e.g., Suzuki Coupling) Catalyst->Reaction Products Products Reaction->Products Recycle Catalyst Recovery & Recycle Reaction->Recycle Recycle->Catalyst

Specialty Membranes for Gas Separation

The chemical and thermal stability of cross-linked polymers make them candidates for membrane applications.[10] Polymers derived from DVPP could potentially be used in the fabrication of gas separation membranes. The polarity and size of the phosphine groups within the polymer matrix can influence the transport properties of different gases, potentially leading to selective separation of gas mixtures such as CO₂/CH₄.[11]

Post-Polymerization Modification for Advanced Materials

The reactive phosphine center and any remaining pendant vinyl groups on DVPP-based polymers serve as handles for post-polymerization modification.[3][4][12] This allows for the creation of a diverse library of functional polymers from a single parent polymer. For example, the phosphine can be oxidized to a phosphine oxide to alter the polymer's polarity and solubility, or it can be quaternized to introduce ionic groups. These modifications can be used to tune the material's properties for specific applications, such as drug delivery or as functional coatings.

G Poly_DVPP Poly(divinylphenylphosphine) Oxidation Oxidation (e.g., H₂O₂) Poly_DVPP->Oxidation Quaternization Quaternization (e.g., Alkyl Halide) Poly_DVPP->Quaternization Coordination Metal Coordination Poly_DVPP->Coordination Poly_Oxide Poly(divinylphenylphosphine oxide) Oxidation->Poly_Oxide Poly_Salt Polymeric Phosphonium Salt Quaternization->Poly_Salt Poly_Complex Polymer-Metal Complex Coordination->Poly_Complex

Quantitative Data Summary

The following table summarizes typical molecular weight and polydispersity data for polymers synthesized via different methods. The specific values for DVPP-based polymers will depend on the exact reaction conditions.

Polymerization MethodMonomer SystemTypical Mn ( g/mol )Typical PDI (Mw/Mn)Key Feature
Free Radical PolymerizationDVPP/Styrene Copolymer10,000 - 50,0001.5 - 2.5Scalable, tolerant to impurities
Anionic PolymerizationDVPP Homopolymer5,000 - 100,000< 1.2Controlled molecular weight and architecture

Conclusion

Divinylphenylphosphine is a powerful building block for the creation of specialty polymers with a wide range of functionalities. Through the careful selection of polymerization techniques, researchers can control the architecture of the resulting polymers to suit specific applications, from catalysis to advanced materials. The protocols and insights provided in this guide serve as a foundation for the exploration and exploitation of this versatile monomer in the ongoing development of novel polymeric materials.

References

  • Szwarc, M., Levy, M., & Milkovich, R. (1956). Polymerization Initiated by Electron Transfer to Monomer. A New Method of Formation of Block Polymers. Journal of the American Chemical Society, 78(11), 2656–2657.
  • Bergbreiter, D. E. (1999). Soluble polymer-supported catalysts.
  • McNamara, C. A., Dixon, F., & Bradley, M. (2002). Polymer-supported phosphines in catalysis. Chemical Reviews, 102(10), 3275-3300.
  • Gauthier, M. A., & Gibson, H. W. (2008). Post-polymerization modification of polymers.
  • Nagai, K. (2001). New developments in the production of vinyl chloride monomer. Progress in Polymer Science, 26(5), 721-740.
  • Sanders, M. A., et al. (2023). Versatile Triphenylphosphine-Containing Polymeric Catalysts and Elucidation of Structure-Function Relationships. Journal of the American Chemical Society, 145(17), 9686–9692.
  • Theato, P. (2008). Post-polymerization modification of polymers. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.
  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Polymers with complex architecture by living anionic polymerization. Chemical Reviews, 101(12), 3747-3792.
  • Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4820-4870.
  • Flory, P. J. (1941). Molecular size distribution in three dimensional polymers. I. Gelation. Journal of the American Chemical Society, 63(11), 3083–3090.
  • Odian, G. (2004).
  • Cowie, J. M. G., & Arrighi, V. (2007).
  • Baker, R. W. (2012).
  • Ismail, A. F., & Khulbe, K. C. (2019). Gas separation membranes: polymeric and inorganic. Springer.
  • Sanders, M. A., et al. (2023). Versatile Triphenylphosphine-Containing Polymeric Catalysts and Elucidation of Structure-Function Relationships. ChemRxiv. [Link]

  • Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications, 42(9), 2100063. [Link]

  • Du Prez, F. E., et al. (2013). Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Progress in Polymer Science, 38(1), 1-2. [Link]

  • Matyjaszewski, K. (2012). Networks/Gels. Matyjaszewski Polymer Group. [Link]

  • Park, H. B., et al. (2017). Novel Polymeric Thin-Film Composite Membranes for High-Temperature Gas Separations. Membranes, 7(4), 54. [Link]

  • Lee, D., et al. (2022). Dual crosslinking polymer networks: correlation between polymer topologies and self-healing efficiency. Journal of Materials Chemistry A, 10(10), 5536-5545. [Link]

  • Tian, T., et al. (2015). Recent advances in “living”/controlled radical polymerization of phosphorus-containing monomers and their potential applications. Science China Chemistry, 58(11), 1633-1640. [Link]

  • Kousar, F., & Moratti, S. C. (2021). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC advances, 11(47), 29481-29490. [Link]

  • Zhang, Y., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1499. [Link]

  • Liu, Y., et al. (2024). Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. Polymers, 16(11), 1539. [Link]

  • Koros, W. J. (2013). Fundamental Structure/Property Studies of Gas Separation Membrane Polymers. FY 2013 Annual Progress Report. [Link]

  • Li, Y., et al. (2020). MOF-Based Membranes for Gas Separations. Chemical Reviews, 120(16), 8161-8266. [Link]

  • Semsarzadeh, M. A., & Bakhshandeh, E. (2014). Synthesis and characterization of novel polyimides containing fluorine and phosphine oxide moieties. Journal of Polymer Research, 21(10), 1-11. [Link]

  • Aaserud, D. J., et al. (2015). Synthesis of Di-Block Copolymers Poly (Propylene oxide). Polymers, 7(12), 2636-2647. [Link]

  • Li, X., et al. (2020). Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. Polymer Chemistry, 11(2), 346-353. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. Polymers, 12(10), 2379. [Link]

  • Nagai, D., et al. (2005). Synthesis and characterization of novel fluorinated polyimides derived from bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6371-6381. [Link]

Sources

Application Notes and Protocols: The Coordination Chemistry of Divinylphenylphosphine with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinylphenylphosphine [PPh(CH=CH₂)₂] is a versatile phosphine ligand that presents a unique combination of steric and electronic properties for coordination chemistry. As a monodentate tertiary phosphine, it possesses a moderately bulky phenyl group and two vinyl substituents. These vinyl groups are not merely spectators; their π-systems can influence the electronic environment of the phosphorus atom and, in some cases, participate in coordination or subsequent reactions. This dual nature—a classic σ-donating/π-accepting phosphine with reactive olefinic functionalities—makes it an intriguing ligand for stabilizing transition metal complexes and a potential player in catalysis. This guide provides a detailed exploration of the synthesis of divinylphenylphosphine, its coordination with key transition metals, and protocols for the characterization and application of the resulting complexes.

The Ligand: Synthesis and Properties of Divinylphenylphosphine

The defining characteristic of divinylphenylphosphine is the presence of two vinyl groups attached to the phosphorus atom. These groups are less sterically demanding than the tert-butyl or cyclohexyl groups found in many common bulky phosphines, yet they are more electronically dynamic than simple alkyl or aryl substituents.

Causality in Ligand Synthesis: The most direct and widely applicable method for forming phosphorus-carbon bonds is the reaction of a phosphorus halide with an organometallic nucleophile, such as a Grignard reagent. This approach is favored for its high yield and the commercial availability of the precursors. The reaction of dichlorophenylphosphine with vinylmagnesium bromide provides a clean and efficient route to the desired tertiary phosphine. Careful control of stoichiometry and temperature is crucial to prevent the formation of byproducts from the reaction of the product with remaining Grignard reagent.

Protocol 1: Synthesis of Divinylphenylphosphine [PPh(CH=CH₂)₂]

This protocol is based on established methods for the synthesis of tertiary phosphines via Grignard reaction[1][2].

Materials:

  • Dichlorophenylphosphine (C₆H₅PCl₂)

  • Magnesium turnings

  • Vinyl bromide (CH₂=CHBr)

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard Schlenk line and glassware

  • Dry ice/acetone condenser

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a 500 mL three-necked flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and an addition funnel, place magnesium turnings (2.1 equivalents).

    • Assemble the glassware under an inert atmosphere (Nitrogen or Argon).

    • Add a small volume of anhydrous THF to just cover the magnesium.

    • Slowly add a solution of vinyl bromide (2.0 equivalents) in anhydrous THF via the addition funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the grey-black solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Synthesis of Divinylphenylphosphine:

    • Cool the vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF via an addition funnel over 1 hour. It is critical to maintain the temperature below 10 °C to control the exothermic reaction.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent under reduced pressure.

  • Purification:

    • The crude product is an oil. Purify by vacuum distillation to obtain divinylphenylphosphine as a clear, colorless liquid.

Characterization:

  • ³¹P NMR (CDCl₃): Expect a singlet in the typical range for tertiary phosphines.

  • ¹H NMR (CDCl₃): Resonances for the phenyl and vinyl protons will be observed. The vinyl protons will show complex splitting patterns due to geminal, cis, and trans couplings, as well as coupling to the ³¹P nucleus.

Coordination with Platinum(II): A Case Study

The coordination chemistry of divinylphenylphosphine with platinum(II) is well-documented and serves as an excellent model system. The resulting complexes are typically square planar and air-stable, making them ideal for detailed characterization[3][4].

Causality in Complex Synthesis: The synthesis of cis-[PtCl₂(PPh(CH=CH₂)₂)₂] relies on the displacement of a labile ligand from a stable Pt(II) precursor. Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a common and effective starting material. In a biphasic system (e.g., dichloromethane/water), the phosphine ligand, dissolved in the organic phase, reacts with the platinum salt at the interface or with the aid of a phase-transfer catalyst to displace two chloride ligands, yielding the neutral, organic-soluble complex. The cis geometry is typically favored electronically and kinetically for many phosphine ligands.

Protocol 2: Synthesis of cis-Dichlorobis(divinylphenylphosphine)platinum(II)

This protocol is adapted from the work of Holt, Nelson, and Alcock on four- and five-coordinate platinum complexes of divinylphenylphosphine[3][4].

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Divinylphenylphosphine (from Protocol 1)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve K₂[PtCl₄] (1.0 equivalent) in a minimal amount of deionized water.

  • In a separate flask, dissolve divinylphenylphosphine (2.1 equivalents) in ethanol.

  • Add the phosphine solution dropwise to the stirring aqueous solution of the platinum salt.

  • A yellow precipitate of the complex will form immediately.

  • Stir the suspension at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water, followed by small portions of cold ethanol and finally diethyl ether to facilitate drying.

  • Recrystallize the crude product from a dichloromethane/hexane solvent system to obtain yellow crystals suitable for analysis.

Characterization and Data

The resulting cis-[PtCl₂(PPh(CH=CH₂)₂)₂] complex can be thoroughly characterized by multinuclear NMR, IR spectroscopy, and X-ray crystallography.

Table 1: Representative Spectroscopic and Structural Data for cis-[PtCl₂(PPh(CH=CH₂)₂)₂]

Parameter Value Rationale & Interpretation
³¹P{¹H} NMR (CDCl₃) ~ 10-15 ppm The coordination of phosphorus to an electron-deficient metal like Pt(II) causes a downfield shift relative to the free ligand.
¹J(¹⁹⁵Pt-¹H) ~3000-3500 Hz The magnitude of this one-bond coupling constant is characteristic of phosphines cis to each other in a Pt(II) complex[5][6]. A much smaller coupling would suggest a trans geometry.
IR Spec. (ν C=C) ~1600-1620 cm⁻¹ A slight shift in the vinyl C=C stretching frequency upon coordination indicates that the electronic environment of the vinyl group is perturbed, though it is not directly coordinated to the metal in this complex.
X-ray Crystal Data
Pt-P Bond Length ~2.23 Å Typical for a Pt(II)-phosphine bond where the phosphine is trans to a chloride ligand[3][4].
Pt-Cl Bond Length ~2.35 Å Typical for a Pt(II)-chloride bond where the chloride is trans to a phosphine ligand, showing the trans-influence of the phosphine[3][4].
P-Pt-P Angle ~98-100° This angle is larger than the ideal 90° for a square planar complex due to steric repulsion between the bulky phosphine ligands.

| Cl-Pt-Cl Angle | ~87-89° | This angle is compressed to slightly less than 90° to accommodate the wider P-Pt-P angle. |

Note: NMR values are approximate and can vary with solvent and reference. Crystal data is based on published structures of similar complexes[3][4].

Fig. 1: Workflow for the synthesis of the Pt(II) complex.

General Protocols for Coordination with Other Transition Metals

While detailed studies for divinylphenylphosphine with other metals are less common, its fundamental properties as a tertiary phosphine allow for the adaptation of standard synthetic protocols. The following are general, adaptable procedures for researchers exploring this ligand's coordination chemistry with Palladium, Rhodium, Nickel, and Gold.

Protocol 3: General Synthesis of [MCl₂(PPh(CH=CH₂)₂)₂] (M = Pd, Ni)

Rationale: For late transition metals like Pd(II) and Ni(II), stable precursors with labile ligands, such as acetonitrile (MeCN) or 1,5-cyclooctadiene (COD), are excellent starting points. The phosphine readily displaces these weakly bound ligands to form the more stable phosphine complex[7][8][9].

  • Suspend or dissolve the metal precursor ([PdCl₂(MeCN)₂] or NiCl₂·6H₂O) (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane for Pd, ethanol for Ni).

  • Add a solution of divinylphenylphosphine (2.1 equivalents) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. A color change and/or precipitation of the product is typically observed.

  • Reduce the solvent volume in vacuo and add a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.

  • Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Protocol 4: General Synthesis of [MCl(PPh(CH=CH₂)₂)n] (M = Rh, Au)

Rationale: For Rh(I) and Au(I), common starting materials are often dimers or complexes with very labile ligands like tetrahydrothiophene (THT) or dimethyl sulfide (SMe₂). The phosphine ligand cleaves the bridges or displaces the labile ligand to form the monomeric phosphine complex[10][11][12].

  • Dissolve the metal precursor (e.g., [Rh(COD)Cl]₂ or [AuCl(THT)]) (1.0 equivalent of metal) in dichloromethane.

  • Add a solution of divinylphenylphosphine (1.1 equivalents for Au; 2.2 equivalents for Rh) in dichloromethane.

  • Stir at room temperature for 1 hour.

  • Reduce the solvent volume and precipitate the product by adding hexane.

  • Isolate the solid by filtration, wash with hexane, and dry under vacuum.

Application in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Coupling

Phosphine ligands are cornerstones of palladium-catalyzed cross-coupling reactions. They stabilize the palladium center, modulate its reactivity, and facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination[13]. While specific applications of divinylphenylphosphine are not extensively documented, its electronic profile—similar to other triarylphosphines—makes it a viable candidate for reactions like the Suzuki-Miyaura coupling.

Causality in the Catalytic Cycle: The Suzuki reaction proceeds through a well-established cycle involving a Pd(0)/Pd(II) couple[14][15].

  • Oxidative Addition: An active, low-coordinate Pd(0) species reacts with the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) intermediate. Electron-rich phosphine ligands accelerate this rate-limiting step by increasing the electron density on the palladium center, making it more nucleophilic.

  • Transmetalation: The halide on the Pd(II) center is exchanged for the aryl group from the organoboron reagent, a process activated by a base.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle. Bulky phosphine ligands can promote this step by creating steric strain that is relieved upon elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X 1 OxAdd Oxidative Addition PdII_ArAr L₂Pd(II)(Ar)(Ar') PdII_ArX->PdII_ArAr Ar'-B(OR)₂ 2 Transmetal Transmetalation PdII_ArAr->Pd0 Ar-Ar' 3 RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ + Base Product Ar-Ar'

Fig. 2: The Suzuki-Miyaura catalytic cycle.
Protocol 5: Representative Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

This protocol serves as a starting point for evaluating the catalytic activity of a pre-formed or in-situ generated divinylphenylphosphine-palladium complex.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or a pre-formed complex like [PdCl₂(PPh(CH=CH₂)₂)₂]

  • Divinylphenylphosphine (if generating catalyst in-situ)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Standard Schlenk tubes and inert atmosphere setup

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 equivalents) and divinylphenylphosphine (0.022 equivalents). If using a pre-formed complex, add 0.01 equivalents.

  • Add 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a degassed solvent mixture of toluene and water (e.g., 10:1 v/v).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (4-methyl-1,1'-biphenyl) by flash column chromatography on silica gel.

Concluding Remarks

Divinylphenylphosphine offers a unique ligand scaffold for transition metal chemistry. Its coordination to Pt(II) is well-characterized, providing a stable, square planar complex. While its application with other catalytically relevant metals like palladium and rhodium is less explored in dedicated studies, its fundamental properties suggest it is a competent ligand for forming active catalysts. The protocols provided herein offer a robust framework for the synthesis of the ligand, its coordination complexes, and its evaluation in the fundamentally important Suzuki-Miyaura cross-coupling reaction. The presence of the vinyl groups offers an additional avenue for post-coordination modification or polymerization, making this an area ripe for further scientific discovery.

References

  • Race, J. J., Webb, M. J., Boyd, T. M., & Weller, A. S. (2020). Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Chemistry – A European Journal, 26(72), 17567-17575. [Link]

  • Han, F., Chen, G., et al. (2018). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Catalysts, 8(12), 633. [Link]

  • Zhang, J., Bellomo, A., & Sigman, M. S. (2024). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • Holt, M. S., Nelson, J. H., & Alcock, N. W. (1986). Four- and five-coordinate platinum complexes of divinylphenylphosphine. Inorganic Chemistry, 25(14), 2288–2297. [Link]

  • Request PDF. (2025). Organomonophosphines in PtP2S2 derivatives: Structural aspects. [Link]

  • Bennett, M. A., & Clark, H. C. (1974). Preparation and characterization of rhodium(I) complexes containing bidentate diphenyl(prop-2-enyloxo)phosphine and (but-3-enyl)diphenylphosphine ligands. Journal of Organometallic Chemistry, 63(1), C13-C15. [Link]

  • Lock, C. J. L., & Zvagulis, M. (1981). Synthesis and characterisation of novel thienylphosphines and their gold(I) complexes. Inorganica Chimica Acta, 49, 67-74. [Link]

  • Mothibedi, K., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(16), 4983. [Link]

  • Crespo, O., et al. (2023). Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. Molecules, 28(1), 394. [Link]

  • Race, J. J., et al. (2020). Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. ResearchGate. [Link]

  • Fanta, P. E. (1964). Phosphine, (p-bromophenyl)diphenyl-. Organic Syntheses, 44, 82. [Link]

  • Ramachandar, T., Wu, Y., Zhang, J., & Davis, F. A. (2006). Asymmetric Synthesis of N-(p-Toluenesulfinyl)imines. Organic Syntheses, 83, 131. [Link]

  • Mane, M. V., et al. (2018). Catalytic activity of Pd dithiolate complexes with large-bite-angle diphosphines in Heck coupling reactions. Applied Organometallic Chemistry, 32(6), e4344. [Link]

  • Atasoy, B., et al. (2021). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of Biomolecular Structure and Dynamics, 39(12), 4417-4428. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • SpectraBase. (n.d.). CIS-[PT-CL2-(PPH3)2]. Wiley. [Link]

  • SpectraBase. (n.d.). CIS-PTCL2-(PPH3)-C2H4. Wiley. [Link]

  • Tamao, K., Sumitani, K., & Kumada, M. (1977). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses, 57, 127. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • NMR Solutions. (n.d.). 31 Phosphorus NMR. [Link]

  • Race, J. J., et al. (2020). Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. White Rose Research Online. [Link]

  • Chivers, T., & Oakley, R. T. (1987). Preparation and 31P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-PtCl2(Pet3)(η1-N-Ph2PS2N3). Canadian Journal of Chemistry, 65(10), 2479-2484. [Link]

  • Gandelman, M., et al. (2002). Synthesis and Characterization of (π-allyl)Palladium(II) Complexes Containing Dialkylbiaryl Phosphine Ligands. Organometallics, 21(19), 3994–4003. [Link]

  • Reddy, M. S., et al. (2006). Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl. Journal of Molecular Catalysis A: Chemical, 259(1-2), 78-83. [Link]

  • Perera, D., & Kamer, P. C. J. (2021). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Molecules, 26(11), 3326. [Link]

  • Panda, C., et al. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 15, 2470–2479. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Semproni, M. J., et al. (2021). Nickel Complexes of Allyl and Vinyldiphenylphosphine. Organometallics, 40(22), 3825–3830. [Link]

  • Coles, S. J., et al. (1999). Synthesis and Characterisation of Nickel(II) Diphenylalkenylphosphine Complexes. Journal of Chemical Research, 1999(7), 418-419. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2011). Synthesis, Characterization, and Reactivity of Arene-Stabilized Rhodium Complexes. Organometallics, 30(11), 3137–3148. [Link]

  • Abdalla, J. A. B., et al. (2014). Synthesis, Structure and Nickel Carbonyl Complexes of Dialkylterphenyl Phosphines. European Journal of Inorganic Chemistry, 2014(26), 4350-4363. [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1475–1484. [Link]

  • Serindag, O., & Keles, M. (2008). Synthesis of Some Nickel(II) Diphosphine Complexes Having Coordinated Carboxylates. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(7), 580-583. [Link]

  • Chemical Structure. (n.d.). cis-dichlorobis(pyrazinamido) platinum(II). [Link]

  • Chen, Y., et al. (2002). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses, 79, 176. [Link]

  • Al-Jibori, S. A., et al. (2008). Synthesis and characterisation of linear triphos {PhP(CH2CH2PPh2)2} bridged tri-, tetra- and pentametallic molybdenum(II) (π-allyl)/tungsten(II) (alkyne) complexes. Journal of Organometallic Chemistry, 693(17), 2841-2848. [Link]

  • Yap, S. A., et al. (2018). Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties. Dalton Transactions, 47(45), 16213-16224. [Link]

  • Al-Masri, L. A., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(9), 3946. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study. Bulletin of the Chemical Society of Ethiopia, 36(3), 617-626. [Link]

  • Ricci, G., et al. (2021). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Molecules, 26(13), 3946. [Link]

  • Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 65(11), m1437. [Link]

  • Schmidbaur, H., & Sladek, A. (1996). Gold(I) phosphido complexes: synthesis, structure, and reactivity. Organometallics, 15(2), 566-573. [Link]

  • Crystal data and structure refinement for (PPh4)2 2· CH2ClCH2Cl. (n.d.). ResearchGate. [Link]

  • Pribitzer, C., et al. (2017). Synthesis of [{AgO2CCH2OMe(PPh3)}n] and theoretical study of its use in focused electron beam induced deposition. Beilstein Journal of Nanotechnology, 8, 2648–2661. [Link]

  • Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

  • Cis/trans influences in platinum(II) complexes. (n.d.). ResearchGate. [Link]

  • Semproni, M. J., et al. (2018). Hydrogen atom abstraction as a synthetic route to a square planar CoII complex with a redox-active tetradentate PNNP ligand. Dalton Transactions, 47(32), 10888–10892. [Link]

Sources

Protocols for using divinylphenylphosphine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Divinylphenylphosphine in Modern Organic Synthesis

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the applications and protocols for divinylphenylphosphine (DVPP). Eschewing a rigid template, this guide is structured to holistically present the utility of this unique bifunctional molecule, focusing on the causal relationships behind experimental choices and providing robust, self-validating protocols.

Divinylphenylphosphine (DVPP) is an organophosphorus compound distinguished by its unique structure, which contains both a trivalent phosphorus atom and two polymerizable vinyl groups. This duality is the source of its versatility, allowing it to function either as a ligand for transition metal catalysis or as a monomer for the synthesis of advanced functional polymers.

1.1. Core Chemical Properties

DVPP is a colorless to pale yellow liquid with a characteristic phosphine odor. Its reactivity is dominated by the Lewis basicity of the phosphorus lone pair and the susceptibility of the vinyl groups to addition and polymerization reactions.

PropertyValueSource
CAS Number 26681-88-9[1][2]
Molecular Formula C₁₀H₁₁P[1][2]
Molecular Weight 162.17 g/mol [1][2]
Density 0.979 g/mL at 25 °C[1]
Boiling Point 55 °C at 0.05 mmHg[1]
Refractive Index n20/D 1.582[1]

1.2. Safety and Handling

As with most organophosphorus compounds, particularly phosphines, proper handling is critical. While DVPP is not pyrophoric like some alkylphosphines, it is an air-sensitive and combustible liquid.[1][3][4]

  • Inert Atmosphere: All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphorus center. Techniques such as using a Schlenk line or a glovebox are highly recommended.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, flame-retardant lab coat, and nitrile or neoprene gloves, is mandatory.[1] An appropriate respirator should be used if handling outside of a fume hood.[1]

  • Storage: DVPP should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

  • Disposal: Waste should be handled as hazardous chemical waste. Quenching with a mild oxidizing agent (like dilute hydrogen peroxide in a controlled manner) can be performed by trained personnel to convert the phosphine to the more stable phosphine oxide before disposal.

Application I: DVPP as a Ligand in Transition Metal Catalysis

Phosphine ligands are arguably the most important class of ligands in homogeneous catalysis, primarily because their steric and electronic properties can be finely tuned to control the activity and selectivity of a metal catalyst.[5] They play a crucial role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle.[6]

2.1. The Mechanistic Role of Phosphine Ligands

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, phosphine ligands are integral to nearly every elementary step.[7][8] The general catalytic cycle, shown below, highlights these key stages. The ligand's properties influence the rates of these steps:

  • Electron-donating ligands (like alkylphosphines) increase electron density on the metal center, which generally accelerates the rate-limiting oxidative addition step.

  • Bulky ligands promote the reductive elimination step, which is necessary to release the final product and regenerate the active catalyst.

Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation + R-B(OR')2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + Ar-R

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Divinylphenylphosphine can be classified as a mixed-character ligand. The phenyl group provides some properties of a triarylphosphine, while the vinyl groups are electronically similar to alkyl groups, making it a reasonably electron-rich ligand. Its primary utility, however, may lie in its potential for immobilization or modification via the vinyl groups, creating polymer-supported or functionalized catalysts.

2.2. Protocol: Representative Suzuki-Miyaura Cross-Coupling

While specific studies detailing DVPP as the ligand of choice are sparse, a general protocol based on its character as a monodentate phosphine ligand can be applied.[9] This protocol is designed to be a robust starting point for optimization.

Causality Behind Choices:

  • Catalyst Precursor: Pd₂(dba)₃ is a common, air-stable source of Pd(0).

  • Ligand-to-Metal Ratio: A 2:1 or 4:1 L:Pd ratio is typical for monodentate phosphines to ensure the formation of the active catalytic species.

  • Base: A base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.

  • Solvent: A polar aprotic solvent like dioxane or toluene is used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Loading: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and Divinylphenylphosphine (DVPP, 0.04 mmol, 4 mol%) in the chosen solvent (e.g., 5 mL of dioxane). Stir for 10 minutes to allow for ligand-metal coordination.

  • Reaction Initiation: Transfer the catalyst solution to the Schlenk flask containing the substrates via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application II: DVPP as a Monomer for Functional Polymers

The presence of two vinyl groups makes DVPP an excellent monomer for creating phosphorus-containing polymers through chain-growth polymerization.[10] These polymers are of significant interest for applications ranging from flame-retardant materials to polymer-supported catalysts and reagents.[11][12]

3.1. Polymerization and Post-Modification Strategy

A common and effective strategy involves first synthesizing the polymer backbone using the vinyl groups, which leaves the trivalent phosphorus atoms as pendant groups along the chain. These phosphine sites are then available for a wide range of subsequent chemical transformations, a process known as post-polymerization modification.[11][13][14][15] This approach allows for the creation of a diverse library of functional materials from a single parent polymer.

cluster_0 Step 1: Polymerization cluster_1 Step 2: Post-Polymerization Modification DVPP_Monomer DVPP Monomer Polymerization Free-Radical Polymerization (e.g., AIBN) DVPP_Monomer->Polymerization Polymer_Backbone Poly(DVPP) (Pendant P(III) sites) Polymerization->Polymer_Backbone Parent_Polymer Poly(DVPP) Polymer_Backbone->Parent_Polymer Oxidation Oxidation (e.g., H2O2) Parent_Polymer->Oxidation Coordination Metal Coordination (e.g., PdCl2) Parent_Polymer->Coordination Quaternization Quaternization (e.g., CH3I) Parent_Polymer->Quaternization Polymer_Oxide Phosphine Oxide Polymer Oxidation->Polymer_Oxide Polymer_Catalyst Polymer-Supported Catalyst Coordination->Polymer_Catalyst Polymer_Electrolyte Phosphonium Salt Polymer Quaternization->Polymer_Electrolyte

Figure 2: Workflow for Synthesis and Modification of DVPP-based Polymers.

3.2. Protocol: Free-Radical Polymerization of DVPP

This protocol describes a standard free-radical polymerization to create a cross-linked poly(divinylphenylphosphine) network.

Causality Behind Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate to generate radicals, initiating polymerization.

  • Solvent: Anhydrous toluene is used as it is a relatively inert solvent that can dissolve the monomer and the growing polymer chains (up to a point, before cross-linking leads to precipitation).

  • Inert Atmosphere: It is critical to remove oxygen, which is a radical scavenger and would inhibit the polymerization. The phosphine groups are also air-sensitive.

Step-by-Step Methodology:

  • Setup: Place Divinylphenylphosphine (DVPP) (e.g., 5.0 g) and a radical initiator such as AIBN (e.g., 50 mg, ~1 wt%) into a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 20 mL) to the flask.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70-80 °C. The solution will gradually become more viscous. As cross-linking occurs, a solid polymer may precipitate. Allow the reaction to proceed for 12-24 hours.

  • Isolation: Cool the reaction mixture. If a solid has formed, collect it by filtration. If the polymer is soluble or swollen in the solvent, precipitate it by pouring the solution into a large volume of a non-solvent, such as methanol or hexane.

  • Purification: Wash the isolated polymer extensively with the non-solvent to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the resulting white or off-white polymer under vacuum at 40-50 °C to a constant weight.

The resulting polymer can be characterized by techniques such as solid-state ³¹P NMR, FT-IR spectroscopy, and thermogravimetric analysis (TGA) to confirm its structure and thermal properties.

3.3. Expected Properties of Poly(DVPP) and Derivatives

The incorporation of phosphorus into a polymer backbone imparts a unique set of properties.

Polymer TypeExpected PropertiesPotential Applications
Poly(DVPP) Air-sensitive, good thermal stability, reactive sites for metal coordination.Reusable catalyst support, reactive intermediate.
Poly(DVPP Oxide) Air-stable, high thermal stability, flame retardant, high refractive index.High-performance plastics, optical materials, flame-retardant coatings.[13]
Poly(DVPP)-Metal Complex Heterogeneous catalyst with potential for recovery and reuse.Flow chemistry, simplified product purification.

Conclusion

Divinylphenylphosphine stands out as a highly adaptable building block in organic synthesis. Its dual functionality allows for its direct application as a ligand in homogeneous catalysis and as a monomer for the construction of phosphorus-containing polymers. The protocols and principles outlined in this guide provide a foundational framework for researchers to explore and exploit the unique chemical attributes of DVPP in the development of novel catalysts, advanced materials, and efficient synthetic methodologies.

References

  • Rupar, P. et al. (2018). Post-polymerization Modification of Phosphorus Containing Conjugated Copolymers. Request PDF on ResearchGate.

  • Zhang, L. et al. (2021). Phosphine Oxide-Containing Multifunctional Polymer via RAFT Polymerization and Its High-Density Post-Polymerization Modification in Water. ACS Applied Polymer Materials.

  • Sigma-Aldrich. Divinylphenylphosphine Product Page.

  • Zhang, L. et al. (2021). Phosphine Oxide-Containing Multifunctional Polymer via RAFT Polymerization and Its High-Density Post-Polymerization Modification in Water. ACS Publications.

  • Montanez, M. I. et al. (2020). Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications. MDPI.

  • Gelest, Inc. (2016). Safety Data Sheet: DIPHENYLPHOSPHINE.

  • Fisher Scientific. (2009). Safety Data Sheet: Diphenylphosphine.

  • Santa Cruz Biotechnology. Material Safety Data Sheet: Diphenyl(p-tolyl)phosphine.

  • Reddy, V. P. et al. (2007). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Request PDF on ResearchGate.

  • BenchChem. (2025). Application Notes: Diphenyl(m-tolyl)phosphine as a Ligand in Suzuki-Miyaura Coupling.

  • Santa Cruz Biotechnology. Divinylphenylphosphine Product Page.

  • Chirkova, M. V. et al. (2021). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. PubMed Central.

  • Barder, T. E. et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.

  • TCI Chemicals. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].

  • Gessner Group. Phosphine ligands and catalysis.

  • Pérez-Temprano, M. H. et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate.

  • Organic Chemistry Portal. Heck Reaction.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Phosphorin-Based Polymers.

Sources

Catalytic Applications of Divinylphenylphosphine-Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of Divinylphenylphosphine in Homogeneous Catalysis

In the landscape of homogeneous catalysis, the design and selection of ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the vast array of phosphine ligands, divinylphenylphosphine (DVPPP) presents a unique structural motif with significant, yet underexplored, potential. The presence of two vinyl groups directly attached to the phosphorus atom, in addition to a phenyl group, imparts distinct electronic and steric properties. The vinyl moieties can participate in catalyst coordination and reaction mechanisms in ways that traditional trialkyl or triarylphosphines cannot. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the catalytic applications of divinylphenylphosphine-metal complexes. We will delve into the synthesis of the ligand and its complexes, and provide detailed application notes and protocols for their use in key organic transformations.

I. Synthesis and Characterization of Divinylphenylphosphine (DVPPP) and its Metal Complexes

A fundamental prerequisite for exploring the catalytic applications of DVPPP-metal complexes is the reliable synthesis of the ligand itself and its subsequent coordination to various transition metals.

Synthesis of Divinylphenylphosphine (DVPPP)

The synthesis of divinylphenylphosphine typically involves the reaction of dichlorophenylphosphine with a vinyl Grignard reagent. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired trisubstituted phosphine and minimize the formation of byproducts.

Protocol 1: Synthesis of Divinylphenylphosphine

Materials:

  • Dichlorophenylphosphine

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add dichlorophenylphosphine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Dissolve the dichlorophenylphosphine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of dichlorophenylphosphine. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield divinylphenylphosphine as a colorless oil.

Characterization: The identity and purity of the synthesized DVPPP should be confirmed by spectroscopic methods, primarily 1H NMR, 13C NMR, and 31P NMR spectroscopy.

Synthesis of Divinylphenylphosphine-Metal Complexes

The synthesis of DVPPP-metal complexes generally involves the reaction of the phosphine ligand with a suitable metal precursor. The choice of metal precursor and solvent is dependent on the desired metal and its oxidation state.

Protocol 2: General Synthesis of a Palladium(II)-DVPPP Complex (e.g., [PdCl2(DVPPP)2])

Materials:

  • Divinylphenylphosphine (DVPPP)

  • Bis(acetonitrile)palladium(II) chloride or Palladium(II) chloride

  • Anhydrous dichloromethane (DCM) or benzene

  • Anhydrous diethyl ether or pentane

Procedure:

  • Under an inert atmosphere, dissolve the palladium precursor in the chosen anhydrous solvent in a Schlenk flask.

  • In a separate flask, dissolve two equivalents of DVPPP in the same solvent.

  • Slowly add the DVPPP solution to the stirred palladium precursor solution at room temperature.

  • Stir the reaction mixture at room temperature for a few hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect it by filtration, wash with a non-coordinating solvent like diethyl ether or pentane, and dry under vacuum.

  • If no precipitate forms, the complex can be precipitated by adding a non-polar solvent (e.g., pentane) to the reaction mixture.

  • The resulting solid is the desired [PdCl2(DVPPP)2] complex.

Characterization: The synthesized complex should be characterized by elemental analysis, FT-IR spectroscopy, and 1H, 13C, and 31P NMR spectroscopy to confirm its structure and purity.

II. Catalytic Applications in Cross-Coupling Reactions

Divinylphenylphosphine-palladium complexes are anticipated to be effective catalysts in a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the DVPPP ligand can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.

Application Note: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

DVPPP-palladium complexes can serve as efficient catalysts for the Suzuki-Miyaura coupling. The vinyl groups on the phosphine ligand may influence the stability and activity of the palladium catalyst.

Protocol 3: Suzuki-Miyaura Coupling using a [PdCl2(DVPPP)2] Catalyst

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • [PdCl2(DVPPP)2] catalyst

  • Base (e.g., potassium carbonate, K2CO3)

  • Solvent (e.g., a mixture of toluene and water or 1,4-dioxane)

  • Standard reaction vials and heating block

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the [PdCl2(DVPPP)2] catalyst (0.01-1 mol%).

  • Add the solvent mixture (e.g., toluene:water 4:1, 5 mL).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene1K2CO3Toluene/H2O10012>95
24-Chloroanisole2K3PO4Dioxane1102485
31-Iodonaphthalene0.5Cs2CO3Toluene908>98

Note: The data presented in this table is illustrative and should be optimized for specific substrates.

Causality behind Experimental Choices:

  • Base: The choice of base is crucial for the transmetalation step. Carbonates and phosphates are commonly used. Cesium carbonate is often more effective for less reactive chlorides.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

  • Temperature: Higher temperatures are generally required for less reactive aryl chlorides compared to bromides or iodides.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.

Application Note: Heck Reaction of Aryl Iodides with Styrene

The DVPPP ligand can be employed in palladium-catalyzed Heck reactions. Its steric and electronic properties can influence the regioselectivity and efficiency of the coupling.

Protocol 4: Heck Reaction using a DVPPP-Palladium Catalyst

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)2)

  • Divinylphenylphosphine (DVPPP)

  • Base (e.g., triethylamine, Et3N or potassium carbonate, K2CO3)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

Procedure:

  • In a Schlenk tube, dissolve Pd(OAc)2 (1-2 mol%) and DVPPP (2-4 mol%) in the chosen solvent under an inert atmosphere.

  • Add the aryl iodide (1.0 mmol), styrene (1.2 mmol), and the base (1.5 mmol).

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (e.g., 6-24 hours).

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck_Cycle cluster_regeneration Catalyst Regeneration Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition of Ar-X BaseHX Base-HX PdII_Alkene [Ar-Pd(II)(Alkene)L_n]X PdII_ArX->PdII_Alkene Alkene Coordination PdII_Product R-CH_2-CH(Ar)-Pd(II)-X(L_n) PdII_Alkene->PdII_Product Migratory Insertion PdII_Product->Pd0 β-Hydride Elimination Product Ar-CH=CH-R PdII_Product->Product

Figure 1: Catalytic Cycle of the Heck Reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.

Application Note: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

A combination of a DVPPP-palladium complex and a copper(I) co-catalyst is expected to be effective for the Sonogashira coupling.

Protocol 5: Sonogashira Coupling using a DVPPP-Palladium Catalyst

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylacetylene

  • [PdCl2(DVPPP)2] catalyst

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et3N or diisopropylamine, DIPEA)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), [PdCl2(DVPPP)2] (1-2 mol%), and CuI (2-4 mol%).

  • Add the solvent and the base (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

III. Catalytic Applications in Hydroformylation

Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H2). Rhodium complexes with phosphine ligands are widely used catalysts for this transformation.

Application Note: Hydroformylation of 1-Octene

DVPPP-rhodium complexes are potential catalysts for the hydroformylation of terminal alkenes. The electronic and steric properties of the DVPPP ligand can influence the regioselectivity (linear vs. branched aldehyde) of the reaction.

Protocol 6: Hydroformylation of 1-Octene with a DVPPP-Rhodium Catalyst

Materials:

  • 1-Octene

  • [Rh(acac)(CO)2] (acac = acetylacetonate)

  • Divinylphenylphosphine (DVPPP)

  • Solvent (e.g., toluene or THF)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge the autoclave with [Rh(acac)(CO)2] and the desired amount of DVPPP ligand (e.g., 2-10 equivalents per Rh).

  • Add the solvent and 1-octene.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with syngas (CO/H2, typically 1:1).

  • Pressurize the autoclave to the desired pressure (e.g., 10-50 bar).

  • Heat the autoclave to the reaction temperature (e.g., 80-120 °C) with stirring.

  • Maintain the pressure by feeding syngas as it is consumed.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by GC to determine the conversion and the ratio of linear to branched aldehydes.

Hydroformylation_Workflow Start Start Prepare_Catalyst Prepare Catalyst Precursor ([Rh(acac)(CO)2] + DVPPP) in Glovebox Start->Prepare_Catalyst Charge_Reactants Charge Autoclave with Catalyst, Solvent, and 1-Octene Prepare_Catalyst->Charge_Reactants Seal_Purge Seal and Purge Autoclave with Syngas Charge_Reactants->Seal_Purge Pressurize_Heat Pressurize and Heat to Reaction Conditions Seal_Purge->Pressurize_Heat Run_Reaction Run Reaction with Syngas Feed Pressurize_Heat->Run_Reaction Cool_Vent Cool and Vent Autoclave Run_Reaction->Cool_Vent Analyze Analyze Product Mixture (GC) Cool_Vent->Analyze End End Analyze->End

Figure 2: Experimental Workflow for Hydroformylation.

IV. Catalytic Applications in Polymerization

Nickel and palladium complexes with phosphine ligands are known to catalyze the polymerization of olefins. The vinyl groups in DVPPP could potentially participate in the polymerization process or influence the properties of the resulting polymer.

Application Note: Polymerization of Ethylene

DVPPP-nickel complexes, upon activation with a suitable cocatalyst, may catalyze the polymerization of ethylene to produce polyethylene. The structure of the ligand can affect the molecular weight and branching of the polymer.

Protocol 7: Ethylene Polymerization with a DVPPP-Nickel Catalyst

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]

  • Divinylphenylphosphine (DVPPP)

  • Cocatalyst (e.g., methylaluminoxane (MAO) or a borate activator)

  • Solvent (e.g., toluene)

  • High-pressure reactor equipped for ethylene feed

Procedure:

  • In a glovebox, prepare the nickel-DVPPP complex by reacting [Ni(COD)2] with one equivalent of DVPPP in toluene.

  • In a separate vessel, prepare the activator solution.

  • Transfer the catalyst solution and the activator to the polymerization reactor.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the temperature and ethylene pressure for the duration of the polymerization.

  • Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer for its molecular weight, polydispersity, and microstructure (e.g., by GPC and NMR).

V. Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. Key to ensuring reproducibility and reliability are the following principles:

  • Purity of Reagents and Solvents: The use of high-purity, anhydrous, and deoxygenated solvents and reagents is critical, especially when dealing with air- and moisture-sensitive organometallic compounds.

  • Inert Atmosphere Techniques: All manipulations involving phosphines and their metal complexes should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Thorough Characterization: Comprehensive characterization of the synthesized ligand and metal complexes is essential to confirm their identity and purity before use in catalytic reactions.

  • Control Experiments: Running control experiments, such as reactions without the catalyst or ligand, is crucial to verify that the observed catalytic activity is indeed due to the DVPPP-metal complex.

  • Reproducibility: Repeating key experiments will help to establish the reliability of the obtained results.

By adhering to these principles, researchers can confidently explore and expand upon the catalytic applications of divinylphenylphosphine-metal complexes.

References

Due to the limited specific literature on the catalytic applications of divinylphenylphosphine, the following references provide foundational knowledge on the synthesis and catalytic applications of related phosphine-metal complexes, which can be adapted for DVPPP.

  • General Phosphine Ligand Synthesis and Coordination Chemistry

    • Title: Phosphorus(III)
    • Source: Chemical Reviews
    • URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions

    • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide
    • Source: Wiley-VCH
    • URL: [Link]

  • Rhodium-Catalyzed Hydroformylation

    • Title: Rhodium-Catalyzed Hydroformyl
    • Source: Springer
    • URL: [Link]

  • Nickel-Catalyzed Polymerization

    • Title: Advances in Nickel-Catalyzed Olefin Polymeriz
    • Source: Accounts of Chemical Research
    • URL: [Link]

  • Synthesis of Divinylphenylphosphine (General procedure adaptation)

    • Title: A convenient synthesis of tertiary vinylphosphines
    • Source: Tetrahedron Letters
    • URL: [Link]

Application Notes and Protocols: Divinylphenylphosphine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of homogeneous catalysis, phosphine ligands are indispensable tools that modulate the activity, selectivity, and stability of transition metal catalysts.[1] While archetypal ligands like triarylphosphines and bulky dialkylbiarylphosphines are well-established, ligands with unique functionalities offer new avenues for catalyst design and application.[2][3] Divinylphenylphosphine (DVPP) represents a fascinating, albeit less conventional, class of phosphine ligands. Its defining features—the two vinyl groups—impart unique reactivity, allowing it to act not only as a spectator ligand but also as a reactive component for catalyst immobilization or as a hemilabile coordinating agent. This guide provides an in-depth look at the properties of DVPP, its mechanistic implications in catalysis, and detailed protocols for its application in palladium-catalyzed cross-coupling, alongside a discussion of its potential in polymerization.

Introduction to Divinylphenylphosphine (DVPP): A Ligand with Latent Reactivity

Divinylphenylphosphine (C₁₀H₁₁P) is a tertiary phosphine characterized by a phenyl group and two vinyl (-CH=CH₂) substituents on the phosphorus atom.[4] This structure presents a unique combination of electronic and steric properties, coupled with the reactive potential of its olefinic groups.

Key Physicochemical Properties:

  • Electronic Profile: The vinyl groups are less electron-donating than alkyl groups but more so than aryl groups with electron-withdrawing substituents. This positions DVPP as a moderately electron-rich ligand, capable of promoting oxidative addition in many catalytic cycles.[5]

  • Steric Hindrance: DVPP is sterically less demanding than bulky ligands like XPhos or P(t-Bu)₃. This can influence the coordination number of the metal center and the kinetics of subsequent reaction steps.

  • Reactive Vinyl Groups: The most salient feature of DVPP is the presence of two polymerizable double bonds. This opens up possibilities for:

    • Catalyst Immobilization: DVPP can be copolymerized with other monomers (e.g., styrene, acrylates) to create polymer-supported catalysts, facilitating catalyst recovery and reuse.[6][7]

    • Hemilability: The vinyl groups can act as weakly coordinating, hemilabile ligands. They can temporarily bind to the metal center, stabilizing coordinatively unsaturated intermediates, and then dissociate to open a coordination site for substrate binding. This behavior can significantly influence the catalytic pathway.

Application in Palladium-Catalyzed Heck-Mizoroki Reactions

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation.[8] The choice of phosphine ligand is critical for catalyst performance, influencing yield, selectivity, and tolerance to functional groups.[9] DVPP is a suitable ligand for various cross-coupling reactions, including the Heck reaction.[4]

Mechanistic Rationale

The catalytic cycle of the Heck reaction illustrates the crucial role of the phosphine ligand. A bulky, electron-rich ligand generally enhances the rate of oxidative addition and influences the regioselectivity of the alkene insertion step.[5][10]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_TS [label="Oxidative Addition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coord [label="Alkene Coordination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Insert [label="Syn-Carbopalladation\n(Migratory Insertion)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_Alkene [label="R-Pd(II)(Alkene)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Hydride [label="β-Hydride Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_H [label="H-Pd(II)(Product)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Red_Elim [label="Reductive Elimination\n(Base-assisted)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout {rank=same; Pd0; Red_Elim} {rank=same; OA_TS; Pd_H} {rank=same; PdII; Beta_Hydride} {rank=same; Coord; Insert; Pd_Alkene}

// Edges Pd0 -> OA_TS [label="+ R-X"]; OA_TS -> PdII; PdII -> Coord [label="+ Alkene\n- L"]; Coord -> Pd_Alkene; Pd_Alkene -> Insert; Insert -> Beta_Hydride [style=invis]; Pd_Alkene -> Beta_Hydride [label=" ", constraint=false, lhead=Beta_Hydride, ltail=Pd_Alkene]; Beta_Hydride -> Pd_H; Pd_H -> Red_Elim [label="+ Base"]; Red_Elim -> Pd0 [label="- HBX"]; }

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

In this cycle, a ligand like DVPP stabilizes the active Pd(0) species, facilitates the oxidative addition of the aryl halide (R-X), and modulates the subsequent steps of alkene coordination, migratory insertion, and β-hydride elimination that lead to the final product.[8]

Comparative Data

While extensive datasets for DVPP are not widely published, its performance can be contextualized against standard phosphine ligands in a model Heck reaction. The data below is illustrative, based on typical outcomes for ligands with similar electronic and steric profiles.

LigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Key Attributes
PPh₃1-2100-12012-2470-85Standard, requires higher temperatures.
P(t-Bu)₃0.5-180-1002-8>95Bulky, electron-rich, highly active.[11]
DVPP (Expected) 1-2 90-110 8-16 80-90 Moderate activity, offers reactive handles.
Phosphine-free1-5120-14012-24VariableOften requires higher temperatures; risk of Pd black.[12]
Detailed Experimental Protocol: Heck Coupling of Iodobenzene and Styrene

This protocol provides a starting point for utilizing a DVPP-palladium catalyst system. Causality: The steps are designed to ensure an inert atmosphere, proper catalyst formation, and efficient reaction progress, followed by safe quenching and purification.

Materials and Reagents:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Divinylphenylphosphine (DVPP)

  • Iodobenzene (Ar-I)

  • Styrene

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) as base

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, or Acetonitrile)

  • Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Workflow Overview:

Experimental_Workflow cluster_prep Inert Atmosphere Setup (Glovebox/Schlenk Line) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Pd(OAc)₂ and DVPP to oven-dried Schlenk flask B 2. Add anhydrous, degassed solvent (e.g., Toluene) A->B C 3. Stir for 15-30 min (Pre-catalyst formation) B->C D 4. Add Base (e.g., NEt₃), Iodobenzene, and Styrene C->D E 5. Heat to 100°C under N₂ and monitor by TLC/GC D->E F 6. Cool to RT, quench with sat. aq. NH₄Cl E->F G 7. Extract with Et₂O, wash with brine F->G H 8. Dry (MgSO₄), filter, and concentrate G->H I 9. Purify via column chromatography (Silica) H->I

Caption: Step-by-step workflow for a DVPP-catalyzed Heck reaction.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Recommended):

    • Rationale: Pre-forming the Pd-phosphine complex in situ ensures a more homogeneous and active catalyst, preventing the immediate reduction of Pd(OAc)₂ to palladium black before the ligand can coordinate.

    • In a glovebox or under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and Divinylphenylphosphine (e.g., 0.022 mmol, 2.2 mol%, L:Pd ratio of ~2.2:1) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add 5 mL of anhydrous, degassed toluene.

    • Stir the resulting mixture at room temperature for 20-30 minutes. The solution should change color, indicating complex formation.

  • Reaction Setup:

    • Rationale: The base is essential to neutralize the H-X acid produced during the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[10] The substrates are added sequentially to the active catalyst mixture.

    • To the flask containing the pre-formed catalyst, add triethylamine (1.5 mmol, 1.5 equiv).

    • Add iodobenzene (1.0 mmol, 1.0 equiv).

    • Finally, add styrene (1.2 mmol, 1.2 equiv).

  • Reaction Execution:

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is stopped upon completion to prevent byproduct formation.

    • Secure the flask to a condenser under a positive pressure of inert gas.

    • Lower the flask into a pre-heated oil bath at 100 °C.

    • Stir vigorously and monitor the reaction progress by TLC or GC-MS until the iodobenzene is consumed (typically 8-16 hours).

  • Workup and Purification:

    • Rationale: The workup procedure removes the base, salts, and solvent, isolating the crude product for final purification.

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 20 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure trans-stilbene.

Application in Polymerization and Catalyst Heterogenization

The vinyl functionalities of DVPP make it an ideal candidate for creating polymer-supported catalysts. By copolymerizing DVPP with a suitable backbone monomer (like styrene), a heterogeneous catalyst can be synthesized.[6]

Conceptual Advantages:

  • Catalyst Recovery: The catalyst, now part of a solid polymer support, can be easily filtered off from the reaction mixture.

  • Reduced Metal Leaching: Covalent attachment of the ligand to the support can minimize the leaching of the precious metal catalyst into the final product, a critical concern in pharmaceutical synthesis.

  • Process Scalability: Heterogeneous catalysts are often more amenable to flow chemistry and large-scale industrial processes.

// Monomers DVPP [label="Divinylphenylphosphine\n(DVPP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monomer [label="Co-monomer\n(e.g., Styrene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiator [label="Initiator\n(e.g., AIBN)", fillcolor="#FBBC05", fontcolor="#202124"];

// Polymerization Polymerization [label="Radical\nPolymerization", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Polymer and Catalyst Polymer [label="Polymer Backbone with\nPendant Phosphine Groups", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; Catalyst [label="Heterogenized Catalyst\n(Solid Support)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF", width=2.5];

// Edges {DVPP, Monomer, Initiator} -> Polymerization; Polymerization -> Polymer; Polymer -> Catalyst [label="+ Pd source\n(e.g., PdCl₂(MeCN)₂)"]; }

Caption: Conceptual workflow for creating a polymer-supported catalyst using DVPP.

This approach transforms a homogeneous catalyst into a more practical, heterogeneous system, bridging the gap between high activity and process efficiency.[13]

Conclusion and Future Outlook

Divinylphenylphosphine is a multifunctional ligand that offers more than just steric and electronic tuning. Its vinyl groups provide a gateway to advanced applications, including the development of recyclable, polymer-supported catalytic systems. While not as universally applied as other phosphines, its unique structure warrants consideration for specialized applications where catalyst immobilization or hemilabile coordination could provide a distinct advantage. The protocols outlined here serve as a robust starting point for researchers to explore the utility of DVPP in established transformations like the Heck reaction and to venture into novel catalytic designs.

References

Sources

Troubleshooting & Optimization

Stability and storage conditions for divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for divinylphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of divinylphenylphosphine. Our goal is to ensure the integrity of your experiments by providing a comprehensive understanding of this versatile reagent.

Introduction to Divinylphenylphosphine: A Ligand with Unique Reactivity

Divinylphenylphosphine [CAS: 26681-88-9] is an organophosphorus compound featuring a phenyl group and two vinyl groups attached to a phosphorus atom.[1] Its structure makes it a valuable precursor in the synthesis of specialized phosphine ligands and functional polymers. The vinyl groups are susceptible to various polymerization reactions, while the phosphorus(III) center is prone to oxidation.[2][3] Understanding these inherent reactivities is crucial for its proper handling, storage, and successful application in sensitive catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for divinylphenylphosphine?

A1: The two primary degradation pathways for divinylphenylphosphine are oxidation and polymerization.

  • Oxidation: As a tertiary phosphine, divinylphenylphosphine is readily oxidized by atmospheric oxygen to form the corresponding divinylphenylphosphine oxide. This oxidation is a common cause of phosphine ligand degradation and can be accelerated by metal catalysts.[4] The resulting phosphine oxide has different electronic and steric properties, rendering it ineffective as a ligand in most catalytic reactions.[4]

  • Polymerization: The presence of two vinyl groups makes the molecule susceptible to self-polymerization, which can be initiated by heat, light, or radical initiators.[5] This process can lead to the formation of oligomers or polymers, reducing the purity and effectiveness of the monomeric reagent.

Q2: How should I properly store divinylphenylphosphine to ensure its stability?

A2: To maintain the integrity of divinylphenylphosphine, it should be stored under a dry, inert atmosphere, such as nitrogen or argon. It is recommended to store it in a cool, dark place, ideally in a refrigerator at a temperature between 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, sealing the container with a high-quality laboratory film (e.g., Parafilm) and storing it inside a desiccator within the refrigerator is an additional protective measure.

Q3: What are the visual signs of divinylphenylphosphine degradation?

A3: While pure divinylphenylphosphine is typically a colorless to pale yellow liquid, significant degradation may not always present obvious visual cues. However, a noticeable change in color to a more pronounced yellow or brown, an increase in viscosity, or the formation of solid precipitates can be indicative of oxidation or polymerization. It is important to note that visual inspection alone is not sufficient to confirm the purity of the reagent.

Q4: How can I assess the purity of my divinylphenylphosphine sample?

A4: The most reliable method for assessing the purity of divinylphenylphosphine and detecting its primary degradation product, divinylphenylphosphine oxide, is through ³¹P NMR spectroscopy. The phosphorus atom in the phosphine and the phosphine oxide will have distinct chemical shifts. While specific shifts can vary slightly based on the solvent and instrument, tertiary phosphines like divinylphenylphosphine typically appear in a different region of the spectrum compared to their corresponding phosphine oxides. This technique allows for the quantification of the phosphine and its oxide, providing a clear picture of the sample's integrity.[6][7]

Q5: Is it necessary to use a polymerization inhibitor with divinylphenylphosphine?

A5: For long-term storage, the presence of a polymerization inhibitor is highly recommended. Common inhibitors for vinyl compounds include hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[5][8] These compounds work by scavenging free radicals that can initiate polymerization.[8] If you are using divinylphenylphosphine in a polymerization reaction, you will need to remove the inhibitor prior to use, typically through column chromatography or distillation.

Troubleshooting Guides

Issue 1: Low or No Reactivity in a Catalytic Reaction

You are using divinylphenylphosphine as a ligand in a cross-coupling reaction, but you observe low or no product formation.

Caption: A decision tree to guide the troubleshooting process for low catalytic turnover.

  • Rationale for ³¹P NMR: ³¹P NMR is the most direct and quantitative method to assess the oxidation of phosphine ligands. The distinct chemical shifts of the phosphorus atom in the P(III) (phosphine) and P(V) (phosphine oxide) states allow for unambiguous identification and quantification of the active ligand and its inactive, oxidized form.[6]

  • Importance of Air-Free Techniques: Oxygen is the primary culprit in the oxidation of phosphines.[4] Therefore, the use of a glovebox or Schlenk line techniques for handling and dispensing divinylphenylphosphine is critical to prevent its degradation. Even brief exposure to air can compromise the integrity of the ligand and, consequently, the outcome of your reaction.

Issue 2: Inconsistent Reaction Results Between Batches

You have been using divinylphenylphosphine for a series of experiments and notice that newer reactions are less efficient than earlier ones.

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

  • Aliquoting: To minimize the impact of repeated handling, it is best practice to aliquot a larger bottle of divinylphenylphosphine into smaller, single-use vials under an inert atmosphere. This ensures that the bulk of the reagent remains pristine and is not repeatedly exposed to potential contaminants.

  • Certificate of Analysis (CoA) Review: Always review the CoA for each new lot of a reagent.[9][10] While specifications are generally tight, minor variations in purity or the presence of different levels of inhibitors could influence sensitive reactions.

Data Summary and Protocols

Key Stability and Storage Parameters
ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of potential degradation pathways, including polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phosphine to the inactive phosphine oxide.[4]
Light Exposure Store in the darkLight can potentially initiate radical polymerization of the vinyl groups.
Moisture Store in a dry environmentWhile oxidation is the primary concern, hydrolysis can be a secondary degradation pathway for some organophosphorus compounds.
Inhibitor Recommended for long-term storagePrevents spontaneous polymerization of the vinyl groups.[5]
Protocol: Purity Assessment by ³¹P NMR Spectroscopy
  • Sample Preparation:

    • In a glovebox or under a positive pressure of inert gas, prepare a solution of your divinylphenylphosphine sample in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆). A typical concentration is 10-20 mg/mL.

    • Transfer the solution to an NMR tube and cap it securely.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all phosphorus species.

  • Data Analysis:

    • Identify the chemical shift of divinylphenylphosphine.

    • Look for a second peak in the downfield region, which is characteristic of the divinylphenylphosphine oxide.

    • Integrate both peaks to determine the relative percentage of the phosphine and its oxide. Purity can be expressed as: Purity (%) = [Integral(phosphine) / (Integral(phosphine) + Integral(phosphine oxide))] * 100.

References

  • MDPI. (2022). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

  • LookChem. (n.d.). Divinylphenylphosphine oxide. [Link]

  • SpectraBase. (n.d.). Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts. [Link]

  • LookChem. (n.d.). Divinylphenylphosphine oxide. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Phosphine Complexes. [Link]

  • European Medicines Agency. (n.d.). Q 1 E Evaluation of Stability Data. [Link]

  • PubMed. (2017). X-ray crystallographic, luminescence and NMR studies of phenacyldiphenylphosphine oxide with the Ln(iii) ions Sm, Eu, Gd, Tb and Dy. [Link]

  • ResearchGate. (n.d.). 31 P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. [Link]

  • Q1 Scientific. (2021). Shelf life evaluation and extrapolation. [Link]

  • RSC Publishing. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. [Link]

  • ECA Academy. (2025). Shelf Life vs. Retest Date - What's the Difference?. [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

  • PMC. (n.d.). Synthesis and Storage Stability of Diisopropylfluorophosphate. [Link]

  • ResearchGate. (2025). Drug shelf-life estimation. [Link]

  • PubChem. (n.d.). Diethenylphenylphosphine oxide. [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. [Link]

Sources

Technical Support Center: Purification of Divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of divinylphenylphosphine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile ligand in their work. The purity of divinylphenylphosphine is paramount for the success of sensitive applications such as cross-coupling reactions and polymer synthesis.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during the purification of this air-sensitive compound.

Understanding the Importance of Purity

Divinylphenylphosphine [CAS: 26681-88-9] is a valuable organophosphorus compound used as a ligand in various catalytic processes and as a monomer in the synthesis of specialty polymers.[2] Its reactivity is centered around the phosphorus atom and the two vinyl groups.[2] The presence of impurities can significantly impact the performance of this reagent by poisoning catalysts, altering reaction kinetics, or introducing undesirable properties into polymers. Therefore, rigorous purification is a critical step in ensuring reproducible and reliable experimental outcomes.

Common Impurities in Divinylphenylphosphine

Before delving into purification techniques, it is essential to understand the potential impurities that may be present in a crude sample of divinylphenylphosphine. These can arise from the synthetic route or degradation during storage and handling.

Impurity Source Potential Impact
Divinylphenylphosphine OxideOxidation of the parent phosphineCan act as a ligand, altering catalytic activity; may have different solubility, complicating purification.
Unreacted Starting MaterialsIncomplete reactionMay interfere with downstream applications.
Solvent ResiduesFrom the reaction or initial workupCan affect reaction conditions and product solubility.
Polymerized DivinylphenylphosphineSpontaneous polymerizationReduces the yield of the desired monomer and can be difficult to remove.

The most common and troublesome impurity is divinylphenylphosphine oxide . Phosphines are notoriously susceptible to oxidation, and even brief exposure to air can lead to the formation of the corresponding phosphine oxide.[3]

Purification Strategy Decision Tree

The choice of purification method depends on the nature and quantity of the impurities present. The following decision tree can guide you in selecting the most appropriate strategy.

Purification_Strategy start Crude Divinylphenylphosphine is_oxide_major Is phosphine oxide the major impurity? start->is_oxide_major chemical_conversion Chemical Conversion of Impurities start->chemical_conversion High levels of unreacted phosphine is_heat_sensitive Is the product heat-sensitive? is_oxide_major->is_heat_sensitive Yes distillation Vacuum Distillation is_oxide_major->distillation No is_heat_sensitive->distillation No chromatography Column Chromatography is_heat_sensitive->chromatography Yes distillation->chromatography Further purification needed chromatography->distillation Solvent removal recrystallization Recrystallization of Oxide (after oxidation) chemical_conversion->recrystallization

Caption: Decision tree for selecting a purification strategy for divinylphenylphosphine.

Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides in a question-and-answer format for the most common purification methods.

Vacuum Distillation

Vacuum distillation is often the preferred method for purifying divinylphenylphosphine due to its relatively high boiling point (55 °C at 0.05 mmHg).[4] It is effective for separating the desired product from non-volatile impurities.

Q1: My product is not distilling even at a high temperature and low pressure. What could be the issue?

A1:

  • Inaccurate Pressure Reading: Ensure your vacuum gauge is functioning correctly and that there are no leaks in your system. All ground glass joints must be properly greased and sealed.[5]

  • Blockage in the System: Check for any blockages in the distillation head or condenser.

  • High Concentration of Non-Volatile Impurities: If the crude product contains a large amount of non-volatile impurities (e.g., polymerized material), this can hinder the distillation of the desired product. Consider a pre-purification step like filtration through a plug of silica.

Q2: I'm observing decomposition of my product during distillation. How can I prevent this?

A2:

  • Lower the Distillation Temperature: The key to preventing thermal decomposition is to distill at the lowest possible temperature. This can be achieved by improving the vacuum.

  • Use a Short-Path Distillation Apparatus: A Kugelrohr or other short-path apparatus minimizes the time the compound spends at high temperatures.

  • Ensure an Oxygen-Free Environment: Divinylphenylphosphine is air-sensitive. The entire distillation setup must be thoroughly purged with an inert gas (argon or nitrogen) before applying vacuum and heat.[6][7]

Q3: My distilled product is still impure. What are the next steps?

A3:

  • Fractional Distillation: If the impurities have a boiling point close to that of your product, a simple distillation may not be sufficient. A fractional distillation column can provide better separation.

  • Co-distillation with an Impurity: An impurity may be co-distilling with your product. In this case, a different purification technique, such as column chromatography, will be necessary.

  • Post-Distillation Chromatography: A quick filtration through a plug of silica gel can remove polar impurities like phosphine oxide that may have carried over.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[8][9] For divinylphenylphosphine, this method is particularly useful for removing the more polar divinylphenylphosphine oxide.

Q1: How do I choose the right solvent system for column chromatography?

A1: The choice of eluent is crucial for a successful separation.[9]

  • Start with a Non-Polar Solvent: Begin with a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Use TLC to Optimize: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.[8] The desired product, being less polar, should have a higher Rf value than the phosphine oxide.

  • Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide excellent separation.

Q2: My product is streaking on the column and the separation is poor. What's happening?

A2:

  • Improper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels.

  • Overloading the Column: Do not overload the column with too much crude product. The amount of material should be appropriate for the size of the column.

  • Product Decomposition on Silica: While less common, some sensitive compounds can decompose on acidic silica gel. Using deactivated (neutral) silica or alumina may be a better option.

Q3: The phosphine oxide is co-eluting with my product. How can I improve the separation?

A3:

  • Fine-Tune the Solvent System: A small change in the eluent polarity can significantly improve separation. Try slightly less polar solvent mixtures.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina.

  • Chemical Conversion: As a last resort, you can intentionally oxidize the entire crude mixture to the phosphine oxide. The phosphine oxide can then be purified by recrystallization, and subsequently reduced back to the phosphine.[3]

Chemical Conversion of Impurities

In some cases, it may be easier to chemically modify the impurities to facilitate their removal.

Q1: I have a significant amount of unreacted starting phosphine in my product. How can I remove it?

A1:

  • Oxidation to Phosphine Oxide: Unreacted phosphines can be oxidized to their corresponding phosphine oxides by bubbling air through the reaction mixture or a dilute hydrogen peroxide wash.[10] The more polar phosphine oxide can then be easily removed by column chromatography or precipitation.[10]

  • Scavenging with Copper(I) Chloride: Copper(I) chloride (CuCl) can form insoluble complexes with many phosphine ligands, which can then be removed by filtration.[10]

Purity Assessment

After purification, it is crucial to assess the purity of your divinylphenylphosphine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals for the phenyl and vinyl protons. The integration of these signals should be consistent with the structure.

    • ³¹P NMR: This is the most informative technique. Pure divinylphenylphosphine will show a single sharp peak. The presence of the phosphine oxide will result in a second peak at a different chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

Safety Precautions

Divinylphenylphosphine is an air-sensitive and combustible liquid.[4] It is essential to handle it with appropriate safety precautions.

  • Inert Atmosphere: Always handle divinylphenylphosphine under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[7][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated fume hood.

  • Fire Safety: Keep away from ignition sources.[3][12]

Workflow for Purification and Purity Analysis

Purification_Workflow crude_product Crude Divinylphenylphosphine initial_analysis Initial Purity Assessment (³¹P NMR) crude_product->initial_analysis purification_step Purification (Distillation or Chromatography) initial_analysis->purification_step final_analysis Final Purity Assessment (NMR, GC-MS) purification_step->final_analysis Purified Product final_analysis->purification_step Further Purification Needed pure_product Pure Divinylphenylphosphine final_analysis->pure_product Purity Confirmed

Caption: A typical workflow for the purification and analysis of divinylphenylphosphine.

By following the guidance and troubleshooting tips provided in this technical support center, you can effectively purify divinylphenylphosphine and ensure the quality and reliability of your research.

References

  • Gelest, Inc. (2016). DIPHENYLPHOSPHINE Safety Data Sheet. Retrieved from [Link]

  • Verbruggen, C., et al. (2011). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 7, 686–707. Retrieved from [Link]

  • LookChem. (n.d.). Divinylphenylphosphine oxide. Retrieved from [Link]

  • Girolami, G. S. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Journal of Chemical Education, 97(10), 3822–3825. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference for handling air-sensitive compounds, specific link not available)

Sources

Technical Support Center: Optimizing Reaction Conditions with Divinylphenylphosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for divinylphenylphosphine (DVPP) ligands. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique catalytic properties of these ligands. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, troubleshoot effectively, and achieve optimal results in your cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs) about Divinylphenylphosphine Ligands

This section addresses fundamental questions regarding the structure, function, and application of DVPP ligands.

Q1: What are divinylphenylphosphine ligands and what is their primary role in catalysis?

A: Divinylphenylphosphine (DVPP) is a type of organophosphorus compound that serves as a ligand in transition metal catalysis, most notably with palladium. Its primary role is to bind to the metal center, forming a catalytically active complex that is soluble and stable in organic solvents.[1] The ligand is not a passive component; its electronic and steric properties are crucial for modulating the reactivity and selectivity of the catalyst throughout the catalytic cycle.[2] The vinyl groups on the phosphorus atom offer unique electronic properties and potential for further functionalization, distinguishing it from more common triaryl- or trialkylphosphines.

Q2: How do the specific properties of DVPP ligands influence reaction outcomes?

A: The efficacy of any phosphine ligand, including DVPP, is governed by a combination of its steric and electronic effects.[3][4]

  • Electronic Effects: The electron-donating ability of the phosphine influences the electron density at the metal center.[2] The phenyl group is a moderate electron-donating group, while the vinyl groups can participate in π-backbonding. This electronic profile affects key steps in the catalytic cycle; for example, a more electron-rich metal center can facilitate the oxidative addition step, which is often rate-limiting.[5]

  • Steric Effects: The size and three-dimensional shape of the ligand (its "bulkiness") create a specific coordination environment around the metal.[6] This steric hindrance can promote the formation of highly reactive, monoligated metal species and facilitate the final reductive elimination step to release the desired product.[7]

The unique combination of these properties in DVPP makes it a versatile ligand for various transformations.

Q3: What are the main advantages of using DVPP ligands compared to standard phosphines like triphenylphosphine?

A: While triphenylphosphine (PPh₃) is a foundational ligand in cross-coupling chemistry, specialized ligands like DVPP often provide superior performance for challenging reactions.[7] The primary advantages include:

  • Enhanced Reactivity: The specific electronic and steric profile of DVPP can lead to higher catalytic turnover numbers, allowing for lower catalyst loadings and milder reaction conditions.[8]

  • Improved Stability: The structure can offer greater stability to the catalytic species, reducing the likelihood of catalyst decomposition (e.g., formation of palladium black) and extending its active lifetime in solution.[7]

  • Greater Substrate Scope: DVPP-based catalysts can often accommodate a broader range of substrates, including sterically hindered or electronically challenging aryl halides and coupling partners that are unreactive with simpler catalyst systems.

Q4: For which types of cross-coupling reactions are DVPP ligands most suitable?

A: Divinylphenylphosphine and related ligands are effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[5] These include:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.[1]

  • Buchwald-Hartwig Amination: Synthesis of aryl amines from aryl halides and amines.[5][9][10]

  • Mizoroki-Heck Reaction: Arylation of alkenes.[11][12]

Their performance in these reactions is attributed to their ability to efficiently promote the key steps of oxidative addition and reductive elimination.

Section 2: Troubleshooting Guide for Experiments Using DVPP Ligands

This section provides solutions to common problems encountered during reaction optimization.

Problem 1: Low or No Conversion of Starting Material

  • Potential Cause 1: Inactive Catalyst Species. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[13] Oxygen can oxidize the phosphine ligand and the Pd(0) center, killing the catalyst. Use dry, degassed solvents to remove dissolved oxygen and potential peroxides, which are known to degrade phosphine ligands.[14]

  • Potential Cause 2: Insufficient Reaction Temperature. The initial oxidative addition step often has a significant energy barrier.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor for product formation and potential decomposition. For some robust catalyst systems, temperatures up to 120-140 °C may be necessary.[15]

  • Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the necessary steps (e.g., transmetalation in Suzuki coupling) but not so strong as to cause side reactions.

    • Solution: Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF).[16] For Suzuki couplings, aqueous base solutions are often beneficial as water can help activate the boronic acid.[14]

Problem 2: Significant Formation of Side Products

  • Potential Cause 1: Homocoupling of Boronic Acid (in Suzuki Reactions). This occurs when two boronic acid molecules couple with each other, often promoted by oxygen.

    • Solution: Improve the degassing procedure for your solvents and reaction vessel. A common method is to subject the sealed reaction vessel to three cycles of vacuum followed by backfilling with an inert gas.[13] Adding the palladium catalyst after degassing can also help minimize this side reaction.[14]

  • Potential Cause 2: Protodeboronation (in Suzuki Reactions). The boronic acid reacts with trace water or protic solvents, replacing the boron group with a hydrogen atom.

    • Solution: While some water is often beneficial, excess water can be detrimental.[14] Use anhydrous solvents if this pathway is significant. Additionally, using boronic esters (e.g., pinacol esters) can sometimes suppress this side reaction.

  • Potential Cause 3: β-Hydride Elimination (in Heck Reactions). This is an intrinsic mechanistic step but can sometimes lead to undesired isomeric products.[12]

    • Solution: The regioselectivity of the Heck reaction is highly dependent on the ligand and reaction conditions.[12][17] Modifying the ligand-to-metal ratio or switching to a different base can alter the selectivity.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

  • Potential Cause 1: Ligand Degradation or Dissociation. At high temperatures, the phosphine ligand can degrade or dissociate from the palladium center, causing the metal to agglomerate and precipitate as inactive palladium black.

    • Solution: Consider adding a slight excess of the DVPP ligand (e.g., a Ligand:Pd ratio of 1.1:1 to 1.5:1). The additional free ligand in solution can help stabilize the catalytic species and prevent aggregation.[14]

  • Potential Cause 2: High Catalyst Concentration. Using too much catalyst can sometimes accelerate decomposition pathways.

    • Solution: While counterintuitive, lowering the catalyst loading (e.g., from 2 mol% to 1 mol%) can sometimes lead to a more stable and ultimately more efficient reaction.

Problem 4: Poor Reproducibility Between Reaction Batches

  • Potential Cause 1: Inconsistent Atmospheric Control. Minor variations in oxygen or moisture levels can have a major impact on catalyst performance.

    • Solution: Standardize your procedure for setting up reactions under an inert atmosphere. Using a glovebox or a well-practiced Schlenk line technique is essential for consistency.[13]

  • Potential Cause 2: Reagent Purity. The purity of substrates, solvents, and bases can vary between suppliers or even batches.

    • Solution: Use reagents from a reliable source. If issues persist, consider purifying the substrates (e.g., by recrystallization or chromatography) and using freshly distilled or Sure/Seal™ solvents.[14]

  • Potential Cause 3: Heterogeneous Mixture. Many cross-coupling reactions are heterogeneous, and inconsistent stirring can lead to variable results.[18]

    • Solution: Ensure vigorous and consistent stirring for all reactions. For small-scale screening, specialized stirring plates or tumble stirrers can improve reproducibility.[18]

Section 3: Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling using a Pd/DVPP Catalyst System

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Divinylphenylphosphine (DVPP) Ligand (2.2-4.4 mol%, to match Pd stoichiometry)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water 4:1 mixture)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar and a screw cap with a Teflon septum

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a stir bar, add the aryl halide, boronic acid, base, palladium precatalyst, and DVPP ligand.

  • Inert Atmosphere: Seal the tube with the septum cap. Connect the tube to a Schlenk line or vacuum manifold. Carefully evacuate the vessel until the pressure is low, then backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle a total of three times to ensure a completely inert atmosphere.[13][19]

  • Solvent Addition: Add the degassed solvent mixture via syringe through the septum.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80-100 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visualization of Key Concepts
Diagram 1: Simplified Catalytic Cycle for Cross-Coupling

Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition (R-Pd(II)-X)L₂ Pd0->OA + R-X TM Transmetalation (R-Pd(II)-R')L₂ OA->TM + R'-M RE Reductive Elimination (Product Formation) TM->RE Isomerization RE->Pd0 R-R' (Product) product_out Product Out reagents_in Reactants In

Caption: Key steps in a palladium-catalyzed cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_atmosphere Is the inert atmosphere rigorously maintained? start->check_atmosphere fix_atmosphere Action: Improve degassing. Use Schlenk line/glovebox. check_atmosphere->fix_atmosphere No check_temp Is the temperature optimal? check_atmosphere->check_temp Yes fix_atmosphere->check_temp inc_temp Action: Increase temperature in 10-15°C increments. check_temp->inc_temp No check_reagents Are reagents/solvents pure and dry? check_temp->check_reagents Yes inc_temp->check_reagents fix_reagents Action: Use freshly purified reagents & anhydrous solvents. check_reagents->fix_reagents No check_components Is the base/solvent combination correct? check_reagents->check_components Yes fix_reagents->check_components screen_components Action: Screen alternative bases and solvents. check_components->screen_components No success Problem Solved check_components->success Yes screen_components->success

Caption: A decision tree for troubleshooting low-yielding reactions.

Section 5: Data Presentation
Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
Reaction TypePd Source (mol%)Ligand:Pd RatioRecommended BaseCommon SolventsTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (1-2%)1.1 : 1K₃PO₄ or K₂CO₃Toluene, Dioxane, THF/H₂O80 - 110
Buchwald-Hartwig Pd₂(dba)₃ (1%)1.2 : 1NaOtBu or LHMDSToluene, Dioxane80 - 110
Mizoroki-Heck Pd(OAc)₂ (1-2%)1.1 : 1Et₃N or K₂CO₃DMF, NMP, Toluene100 - 140

Note: These are general starting points. Optimal conditions are substrate-dependent and require screening.

Section 6: References
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • National Center for Biotechnology Information. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. PubMed. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]

  • ResearchGate. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • National Center for Biotechnology Information. (2024). Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]

  • ResearchGate. (2019). Stable Fluorophosphines: Predicted and Realized Ligands for Catalysis. [Link]

  • ResearchGate. (2012). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. [Link]

  • Semantic Scholar. (n.d.). Application of a 2-aryl indenylphosphine ligand in the Buchwald-Hartwig cross-coupling reactions of aryl and heteroaryl chlorides under the solvent-free and aqueous conditions. [Link]

  • National Center for Biotechnology Information. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • ResearchGate. (2012). Synthesis of diethyl 2-(aryl)vinylphosphonates by the Heck reaction catalysed by well-defined palladium complexes. [Link]

  • PolyU Institutional Research Archive. (2025). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. (2015). (PDF) Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • ChemRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. [Link]

  • The University of Manchester Research Explorer. (n.d.). Measuring the electronic effect of some phosphines and phosphites. [Link]

  • Princeton Dataspace. (2023). Structure–Reactivity Relationships of Monophosphine Ligands in Nickel-Catalyzed Cross-Coupling. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Divinylphenylphosphine (DVPPP) in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for divinylphenylphosphine (DVPPP). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ligand in their catalytic systems. My goal is to move beyond simple protocols and provide a deeper understanding of the potential side reactions of DVPPP, explaining the causality behind these events and offering field-proven troubleshooting strategies. By understanding why a reaction may be failing, you can more effectively diagnose and solve issues, leading to more robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My catalytic activity is decreasing rapidly, or the reaction has stalled. What are the likely degradation pathways for my DVPPP ligand?

Answer: A loss of catalytic activity is a common issue and is often linked to the degradation of the phosphine ligand. For DVPPP, there are three primary modes of decomposition you should suspect: oxidation, P-C bond cleavage, and polymerization of the vinyl groups. Each of these pathways converts the active P(III) ligand into a species that is either catalytically inactive or a poor ligand for the metal center.

1. Oxidation to Divinylphenylphosphine Oxide (DVPPO): This is the most frequent cause of deactivation for phosphine ligands.[1] The lone pair of electrons on the phosphorus atom is susceptible to oxidation by trace oxygen, peroxides (which can form in ethereal solvents like THF or dioxane), or even certain metal precursors under specific conditions.[2] The resulting phosphine oxide (a P(V) species) has drastically different electronic properties and is a poor ligand, leading to the deactivation of your catalyst.

2. P-C Bond Cleavage: Under harsh reaction conditions (e.g., high temperatures, presence of strong bases or nucleophiles), cleavage of the phosphorus-carbon bonds (both P-vinyl and P-phenyl) can occur.[3][4][5][6] This process is often metal-mediated and fragments the ligand, leading to the formation of ill-defined and inactive catalytic species.

3. Polymerization/Oligomerization: The two vinyl groups on DVPPP are susceptible to polymerization, especially in the presence of radical initiators or certain transition metal species that can promote vinyl insertion.[7][8] This can lead to the formation of oligomeric or polymeric phosphines, which may chelate the metal center in an unproductive manner or precipitate from the reaction mixture, effectively removing the catalyst from the solution phase.

Visualizing the Problem: Key Degradation Pathways

The following diagram illustrates the primary routes through which DVPPP can decompose during a catalytic reaction.

cluster_main DVPPP Degradation Pathways cluster_oxidation Oxidation cluster_cleavage P-C Bond Cleavage cluster_polymerization Polymerization DVPPP Active DVPPP Ligand (P-III) Oxidized Divinylphenylphosphine Oxide (DVPPO) (P-V, Inactive Ligand) DVPPP->Oxidized Trace O₂, Peroxides, High-valent Metals Cleaved Ligand Fragments (Inactive Species) DVPPP->Cleaved High Temp., Strong Base, Nucleophilic Attack Polymerized Oligomers / Polymers (Precipitation / Unwanted Chelation) DVPPP->Polymerized Radical Initiators, Metal-mediated Insertion

Caption: Major degradation pathways for Divinylphenylphosphine (DVPPP) in catalysis.

Question 2: How can I definitively identify which side reaction is occurring in my experiment?

Answer: The key to effective troubleshooting is precise analytical characterization. The primary tool for monitoring phosphine ligand integrity is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Each potential side product has a distinct chemical shift, allowing for unambiguous identification.

Troubleshooting Protocol: Analytical Investigation of a Stalled Reaction

  • Sample Preparation: Carefully quench a small aliquot of your reaction mixture. If possible, filter it through a small plug of silica gel or celite with an appropriate solvent to remove paramagnetic metals that can broaden NMR signals. Caution: Handle the reaction mixture under an inert atmosphere if the components are air-sensitive.

  • ³¹P NMR Analysis: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Interpretation: Compare the observed chemical shifts to the values in the table below.

Table 1: Diagnostic ³¹P NMR Chemical Shifts for DVPPP and Related Species

CompoundStructurePhosphorus Oxidation StateTypical ³¹P NMR Shift (ppm)Interpretation
DVPPP P(Ph)(CH=CH₂)₂P(III)~ -15 to -20Active Ligand
DVPPO O=P(Ph)(CH=CH₂)₂P(V)~ +15 to +25Oxidation
Ligand Fragments VariesP(III) or P(V)Broad signals or multiple new peaksP-C Cleavage
Polymeric Species [P(Ph)(CH=CH₂)-]nP(III)Broadening of the parent DVPPP signalPolymerization

Note: Chemical shifts are approximate and can vary based on solvent and coordination to a metal center.

Experimental Workflow: Troubleshooting Logic

The following workflow provides a systematic approach to diagnosing issues with DVPPP-based catalysis.

Start Low Yield / Stalled Reaction Step1 Acquire ³¹P NMR of Crude Reaction Mixture Start->Step1 Decision1 Major Peak Observed? Step1->Decision1 Path_Oxidation Yes, at ~+20 ppm Decision1->Path_Oxidation ~+20 ppm Path_Cleavage Multiple New Peaks / Broad Signals Decision1->Path_Cleavage Multiple Peaks Path_Polymer Broadening of Parent Peak (~ -18 ppm) Decision1->Path_Polymer Broad Parent Peak Path_OK Only Parent Peak (~ -18 ppm) Decision1->Path_OK Sharp Parent Peak Result_Oxidation Diagnosis: Ligand Oxidation Action: - Degas solvents rigorously - Use fresh, peroxide-free solvents - Purify reagents Path_Oxidation->Result_Oxidation Result_Cleavage Diagnosis: P-C Cleavage Action: - Lower reaction temperature - Screen weaker bases - Reduce reaction time Path_Cleavage->Result_Cleavage Result_Polymer Diagnosis: Polymerization Action: - Add radical inhibitor (e.g., BHT) - Ensure monomer purity - Lower reaction temperature Path_Polymer->Result_Polymer Result_OK Diagnosis: Ligand is Intact Action: - Investigate other reaction parameters (Substrate, Reagent Purity, Catalyst Loading) Path_OK->Result_OK

Sources

Technical Support Center: Degradation of Divinylphenylphosphine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for divinylphenylphosphine (DVPP) and its metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered during synthesis, catalysis, and storage. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you understand the "why" behind the degradation and the "how" to prevent it.

Section 1: General Stability & Handling FAQs

Question 1: My divinylphenylphosphine (DVPP) complex seems to be degrading upon exposure to air. What is the most likely cause?

The most common and rapid degradation pathway for phosphine ligands, including DVPP, is oxidation.[1][2] The phosphorus(III) center is readily oxidized to a phosphorus(V) phosphine oxide.[2][3] This process is often autocatalytic and can be accelerated by light and the presence of metal ions.

  • Causality—Why it Happens: The phosphorus atom in a phosphine ligand has a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles, with atmospheric oxygen being a common reactant.[1] Electron-rich phosphines are generally more prone to oxidation than their electron-poor counterparts.[1] While the phenyl group in DVPP withdraws some electron density, the vinyl groups are less withdrawing than aryl groups, making it susceptible to oxidation. The resulting phosphine oxide (DVPP=O) has drastically different electronic and steric properties and is typically a poor ligand, leading to catalyst deactivation or changes in complex coordination.[1]

Question 2: How should I properly store my DVPP complexes to minimize degradation?

Proper storage is critical for extending the shelf life of your complexes.

  • Atmosphere: Always store DVPP complexes under an inert atmosphere (e.g., nitrogen or argon). Oxygen is the primary culprit for oxidation.[2] Using air-free techniques, such as Schlenk lines or gloveboxes, for handling and storage is highly recommended.[2]

  • Temperature: Store at low temperatures (e.g., in a freezer at -20 °C) to slow down the rate of all potential degradation reactions.

  • Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Photons can provide the activation energy for unwanted side reactions.[4]

Question 3: I've observed a loss of catalytic activity over time, but ³¹P NMR shows more than just the phosphine oxide. What other degradation pathways are possible?

While oxidation is common, it's not the only pathway. P-C bond cleavage is another significant degradation mechanism, especially in the presence of a transition metal center.[5][6]

  • Causality—Why it Happens: The metal center can insert into a P-C bond in a process akin to oxidative addition.[5] This can lead to the cleavage of either the P-C(phenyl) or a P-C(vinyl) bond. This process can be influenced by the nature of the metal, its oxidation state, and the steric strain within the complex.[7][8] In some cases, this can lead to the formation of bridging phosphido complexes or other undesired species that are catalytically inactive.

Section 2: Troubleshooting Common Degradation Issues

Question 4: My reaction yield is inconsistent. How can I determine if ligand degradation is the cause?

Inconsistent yields are a classic symptom of catalyst instability. To diagnose this, you should monitor the fate of the phosphine ligand throughout the reaction.

  • Recommended Action: Run a small-scale trial reaction and take aliquots at different time points (e.g., 0, 1, 4, and 24 hours). Quench the aliquots and analyze them by ³¹P NMR spectroscopy.[9] The appearance of a new peak, typically downfield from the parent phosphine complex, corresponding to the divinylphenylphosphine oxide, is a clear indicator of oxidation. Other new phosphorus-containing species could indicate P-C bond cleavage or other pathways. Comparing the rate of degradation to the rate of product formation can reveal if catalyst decomposition is outcompeting your desired reaction.

Question 5: I am analyzing my DVPP raw material by HPLC and seeing a large peak for the corresponding oxide, even though I handled it under inert conditions. What could be happening?

This is a common issue where the degradation occurs during the analysis itself. This is known as on-column oxidation.[10]

  • Causality—Why it Happens: Standard HPLC systems are not typically anaerobic. Dissolved oxygen in the mobile phase can oxidize sensitive compounds like phosphines as they pass through the column, especially if the column hardware contains trace metals.

  • Troubleshooting Protocol: A robust method to prevent this is to add a small amount of an antioxidant or a sacrificial reducing agent to your mobile phase.[10] Adding a trace amount of a water-soluble phosphine like tris(2-carboxyethyl)phosphine (TCEP) to the aqueous mobile phase can passivate the column and consume dissolved oxygen, protecting your analyte.[10]

Question 6: Can the solvent I use affect the stability of my DVPP complex?

Absolutely. The choice of solvent can influence degradation rates and pathways.

  • Solvent Polarity: Polar solvents may accelerate certain degradation pathways.

  • Coordinating Solvents: Solvents that can coordinate to the metal center (e.g., acetonitrile, DMSO) might facilitate ligand dissociation, potentially exposing the phosphine to degradation or altering the dominant catalytic cycle.

  • Protic Solvents: Solvents with acidic protons (e.g., alcohols) or trace amounts of water can lead to hydrolysis, especially under acidic or basic conditions, potentially cleaving P-O or P-C bonds in degradation products like phosphonates.[11][12] Always use rigorously dried and degassed solvents.[13]

Data Summary: Factors Influencing Degradation
FactorPrimary Degradation PathwayInfluence on RateMitigation Strategy
Atmosphere (Air/O₂) OxidationHighUse inert atmosphere (N₂/Ar)[2][3]
Temperature All PathwaysHigh (rate increases with temp.)Store at low temperatures (-20 °C)
Light All PathwaysModerateStore in amber vials or wrapped in foil[4]
Solvent Purity (H₂O) HydrolysisModerateUse dry, degassed solvents[13]
pH (Acid/Base) P-C Bond Cleavage / HydrolysisHighBuffer the reaction medium if possible
Metal Center P-C Bond CleavageHighLigand choice is critical to stabilize the metal[7][8]
Section 3: Mechanistic Insights into Degradation Pathways

The primary degradation pathways for DVPP complexes are oxidation and P-C bond cleavage. Understanding these mechanisms is key to designing more robust systems.

Pathway A: Oxidation

This is the most prevalent degradation route for tertiary phosphines.[1] The reaction with molecular oxygen converts the P(III) phosphine to a P(V) phosphine oxide.

C₆H₅P(CH=CH₂)₂ + ½ O₂ → C₆H₅P(O)(CH=CH₂)₂

The resulting phosphine oxide is a poor sigma-donor and has a negligible affinity for the metal center, leading to catalyst deactivation.[1] In some cases, the oxidized ligand can coordinate to the metal through its oxygen atom, leading to a completely different coordination environment.[14]

Pathway B: P-C Bond Cleavage

This pathway is typically mediated by the transition metal to which the phosphine is bound.[5] It can occur via several mechanisms, with a common one being the insertion of the metal into a P-C bond.

  • P-C(aryl) vs. P-C(vinyl) Cleavage: The relative likelihood of cleaving the phenyl versus the vinyl group depends on the thermodynamics of the resulting metal-carbon bonds and the stability of the cleaved organic fragments.[6] This process can be complex and is highly dependent on the specific metal and reaction conditions.[7]

Visualization of Degradation Pathways

G cluster_main Degradation of Divinylphenylphosphine (DVPP) Complex Parent [M]-P(Ph)(Vinyl)₂ (Active Complex) Oxidized [M] + O=P(Ph)(Vinyl)₂ (Inactive Phosphine Oxide) Parent->Oxidized Oxidation (O₂, Air) Cleaved_Ph [M]-P(Vinyl)₂(Ph fragment) (P-C Phenyl Cleavage) Parent->Cleaved_Ph P-C Cleavage (Metal-Mediated) Cleaved_Vinyl [M]-P(Ph)(Vinyl)(Vinyl fragment) (P-C Vinyl Cleavage) Parent->Cleaved_Vinyl P-C Cleavage (Metal-Mediated)

Caption: Primary degradation pathways for a DVPP metal complex.

Section 4: Analytical & Experimental Protocols

Protocol 1: Stability Study of a DVPP Complex using ³¹P NMR Spectroscopy

This protocol provides a framework for assessing the stability of your complex under specific reaction conditions.

Objective: To quantify the rate of degradation of a DVPP complex under simulated reaction conditions.

Materials:

  • DVPP complex of interest

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes with J. Young valves or similar airtight seals

  • Schlenk line or glovebox

Procedure:

  • Preparation (Inert Atmosphere): Inside a glovebox or on a Schlenk line, prepare a stock solution of your DVPP complex in the chosen solvent to a known concentration (e.g., 10 mM).

  • Add Internal Standard: To this stock solution, add a known concentration of an internal standard. The standard should be stable under the reaction conditions and have a ³¹P NMR chemical shift that does not overlap with your species of interest.

  • Sample Preparation: Aliquot the solution into several NMR tubes.

  • Time Zero (t=0) Sample: Immediately analyze one NMR tube to get the initial (t=0) spectrum. This is your baseline.

  • Incubation: Place the remaining NMR tubes under the desired reaction conditions (e.g., in a heated oil bath at 80 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one tube from the heating bath, cool it to room temperature, and acquire a ³¹P NMR spectrum.

  • Data Analysis: Integrate the peak for the parent DVPP complex, the phosphine oxide, and any other degradation products relative to the internal standard. Plot the concentration of the parent complex versus time to determine its half-life under these conditions.

Self-Validation: Run a parallel experiment under a full inert atmosphere at the same temperature. Comparing the degradation rate in the presence and absence of potential oxidants (like trace air) will confirm if oxidation is the primary pathway.

Experimental Workflow Visualization

G cluster_workflow Workflow: DVPP Complex Stability Study prep 1. Prepare Stock Solution (Complex + Internal Standard) in Inert Atmosphere aliquot 2. Aliquot into NMR Tubes prep->aliquot t0 3. Analyze t=0 Sample (³¹P NMR) aliquot->t0 incubate 4. Incubate Samples (Desired Conditions) aliquot->incubate analyze 6. Quantify Species vs. Time t0->analyze timepoint 5. Analyze at Time Points (t=1, 2, 4... hrs) incubate->timepoint timepoint->analyze conclusion 7. Determine Degradation Rate & Half-Life analyze->conclusion

Caption: Workflow for conducting a time-course stability study.

References
  • Dierkes, P. et al. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Air Stability of Phosphine Ligands. BenchChem.
  • LibreTexts Chemistry. (2023). 2.9: Phosphines.
  • ResearchGate. (2025). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. Request PDF.
  • Lu, C. C. et al. (2020). Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry.
  • Wikipedia. Phosphine oxides.
  • ACS Publications. (2022). Oxidation-Induced Ligand Swap: Oxygen Insertion into a Cobalt-Phosphine Complex. Organometallics.
  • NIH. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC.
  • PubMed. (2008). Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition.
  • Stahl, S. S. et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis.
  • PubMed. (2024). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.
  • RSC Publishing. (2022). Ligand-Controlled Switchable Nickel-Catalyzed Coupling of Nitriles with Aryl Triflates: Divergent Synthesis of Ketones and Diarylmethanes. Organic Chemistry Frontiers.
  • RSC Publishing. (2019). The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation. Chemical Communications.
  • Cardiff University. (2012). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA.
  • Dalal Institute. Tertiary Phosphine as Ligand.
  • TCI Chemicals. Phosphine Ligands.
  • Sigma-Aldrich. Divinylphenylphosphine.
  • Santa Cruz Biotechnology. Divinylphenylphosphine.
  • ResearchGate. (2024). Synthetic strategies towards phosphine ligands suitable for further assembly.
  • University of Toronto. (2017). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts.
  • PubMed. (2000). Multiple degradation pathways for Fos family proteins.
  • MDPI. (2021). On the Solubility and Stability of Polyvinylidene Fluoride.
  • ResearchGate. (2001). Stability of nifedipine in an extemporaneously compounded oral solution.

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with Divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving divinylphenylphosphine, a versatile ligand and monomer. Low yields can be a significant impediment to research progress, and this document is designed to help you diagnose and resolve common issues encountered during your experiments.

Introduction to Divinylphenylphosphine

Divinylphenylphosphine [C₆H₅P(CH=CH₂)₂] is a unique organophosphorus compound featuring a phenyl group and two vinyl substituents attached to a phosphorus atom. This structure imparts a dual reactivity: the phosphorus lone pair allows it to act as a ligand for transition metal-catalyzed reactions, while the vinyl groups can participate in polymerization and other addition reactions. This dual nature is both an asset and a potential source of complications leading to diminished yields. This guide will address the most common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Q1: My cross-coupling reaction (e.g., Suzuki, Heck) yield is significantly lower than expected when using divinylphenylphosphine as a ligand. What are the likely causes?

Low yields in cross-coupling reactions with divinylphenylphosphine often stem from one or more of the following issues:

  • Ligand Degradation: Like many phosphines, divinylphenylphosphine is susceptible to oxidation to the corresponding phosphine oxide, which is generally a poor ligand and catalytically inactive. This can occur with even trace amounts of air.

  • Catalyst Deactivation: The active palladium(0) catalyst can precipitate as palladium black, an inactive form of the metal. This is often caused by suboptimal ligand-to-metal ratios, high temperatures, or impurities.

  • Side Reactions of the Vinyl Groups: The vinyl moieties of the ligand can undergo undesirable side reactions under catalytic conditions, primarily polymerization and hydrophosphination. These reactions consume the ligand, reducing its availability to stabilize the catalyst and thereby lowering the overall reaction rate and yield.

Troubleshooting & Optimization Strategies:

1. Preventing Ligand Degradation and Catalyst Deactivation:

  • Maintain an Inert Atmosphere: It is crucial to perform all manipulations of divinylphenylphosphine and the palladium catalyst under an inert atmosphere (e.g., argon or high-purity nitrogen). Use Schlenk techniques or a glovebox. All solvents and reagents should be thoroughly degassed prior to use.[1]

  • Optimize Ligand-to-Metal Ratio: The ratio of divinylphenylphosphine to the palladium precursor is critical. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. An insufficient amount of ligand can lead to catalyst decomposition, while a large excess can sometimes inhibit the reaction.

2. Mitigating Side Reactions of the Vinyl Groups:

  • Control Reaction Temperature: Higher temperatures can promote the polymerization of the vinyl groups. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.

  • Choice of Base and Solvent: The reaction medium can influence the stability of the vinyl groups. For Suzuki-Miyaura coupling, weaker bases such as K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like alkoxides, which can potentially initiate polymerization. The choice of solvent can also play a role; polar aprotic solvents like DMF or dioxane are common, but their effects on vinyl group stability should be considered.[2][3]

  • Add a Polymerization Inhibitor: In cases where polymerization is a persistent issue, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, can be beneficial. However, this should be done cautiously as it could potentially interfere with the catalytic cycle.

Q2: I am observing the formation of a significant amount of insoluble, polymer-like material in my reaction flask. What is happening and how can I prevent it?

The formation of an insoluble solid is a strong indicator of ligand polymerization. The vinyl groups of divinylphenylphosphine can undergo radical or metal-catalyzed polymerization, especially at elevated temperatures.

Troubleshooting Polymerization:

1. Reaction Parameter Optimization:

  • Temperature Control: As mentioned previously, lowering the reaction temperature is the first and most critical step to mitigate polymerization.

  • Concentration Effects: Highly concentrated solutions may favor intermolecular reactions like polymerization. Try running the reaction at a lower concentration.

2. Additives to Suppress Polymerization:

  • Radical Inhibitors: If a radical polymerization pathway is suspected, the addition of inhibitors like BHT can be effective.

  • Chelating Agents: In some instances, unwanted side reactions are promoted by trace metal impurities. The addition of a chelating agent could sequester these impurities.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving divinylphenylphosphine.

TroubleshootingWorkflow start Low Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert check_reagents Assess Reagent Purity (Ligand, Catalyst, Substrates) start->check_reagents observe_polymer Observe Insoluble Polymer? check_inert->observe_polymer check_reagents->observe_polymer troubleshoot_polymer Troubleshoot Polymerization observe_polymer->troubleshoot_polymer Yes optimize_conditions Optimize Reaction Conditions observe_polymer->optimize_conditions No lower_temp Lower Reaction Temperature troubleshoot_polymer->lower_temp add_inhibitor Add Radical Inhibitor (e.g., BHT) troubleshoot_polymer->add_inhibitor adjust_ratio Adjust Ligand:Metal Ratio optimize_conditions->adjust_ratio screen_solvents Screen Solvents and Bases optimize_conditions->screen_solvents success Improved Yield lower_temp->success add_inhibitor->success adjust_ratio->success screen_solvents->success

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To provide a practical context, here is a general protocol for a Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium/divinylphenylphosphine catalytic system. This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Divinylphenylphosphine

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and divinylphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table provides a hypothetical example of how to systematically optimize reaction conditions for the Suzuki-Miyaura coupling described above.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)DVPP (4)K₂CO₃Toluene1101235
2Pd(OAc)₂ (2)DVPP (4)K₃PO₄Toluene1101255
3Pd(OAc)₂ (2)DVPP (4)K₃PO₄Dioxane1001278
4Pd(OAc)₂ (2)DVPP (4)K₃PO₄Dioxane802485
5Pd₂(dba)₃ (1)DVPP (4)K₃PO₄Dioxane802482

DVPP = Divinylphenylphosphine

This table illustrates how changing the base, solvent, and temperature can significantly impact the reaction yield.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can be influenced by the choice of ligand, base, and solvent.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl -XB(OR)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Request PDF on ResearchGate. Accessed January 21, 2026. [Link]

  • Palladium: Inorganic & Coordination Chemistry. ResearchGate. Accessed January 21, 2026. [Link]

  • Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. PMC, NIH. Accessed January 21, 2026. [Link]

  • The role of phosphorus ligands in the homo and co-polymerization of vinyl monomers. Request PDF on ResearchGate. Accessed January 21, 2026. [Link]

  • Palladium compounds. Wikipedia. Accessed January 21, 2026. [Link]

  • Vinyl‐functionalized bisphosphines by Sun et al. ResearchGate. Accessed January 21, 2026. [Link]

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. Accessed January 21, 2026. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. Accessed January 21, 2026. [Link]

  • Synthesis and Characterization of Aryl Phosphine Oxide Containing Thermoplastic Polyimides and Thermosetting Polyimides with Controlled Reactivity. VTechWorks. Accessed January 21, 2026. [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. Accessed January 21, 2026. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Accessed January 21, 2026. [Link]

  • Optimization of Heck reaction conditions. a. Download Scientific Diagram. ResearchGate. Accessed January 21, 2026. [Link]

  • Suzuki cross-coupling reaction. YouTube. Accessed January 21, 2026. [Link]

  • Synthesis and Characterization of New Poly(alkyl/arylphosphazenes). DTIC. Accessed January 21, 2026. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Accessed January 21, 2026. [Link]

  • Metal catalysts for the vinyl polymerization of norbornene. ResearchGate. Accessed January 21, 2026. [Link]

  • Synthesis and characterization of novel fluorinated polyimides derived from bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide. Request PDF on ResearchGate. Accessed January 21, 2026. [Link] trifluoromethylphenyl_phosphine_oxide

Sources

Technical Support Center: Catalyst Deactivation by Divinylphenylphosphine and Prevention Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, specifically when divinylphenylphosphine (DVPP) is a known or suspected contaminant. This document provides in-depth troubleshooting, preventative measures, and the scientific rationale behind them.

Introduction: The Challenge of Divinylphenylphosphine

Divinylphenylphosphine (DVPP) is a trivalent organophosphorus compound that can act as a potent poison to a variety of homogeneous metal catalysts, particularly those based on palladium, rhodium, and ruthenium. Its presence, even at trace levels, can lead to significant or complete loss of catalytic activity. Understanding the mechanisms of deactivation and implementing effective prevention and troubleshooting strategies are crucial for maintaining reaction efficiency and ensuring the reproducibility of synthetic processes. Catalyst deactivation is a significant concern in industrial chemistry, leading to increased costs and process shutdowns.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) has stalled or shows significantly reduced yield. How do I know if divinylphenylphosphine is the culprit?

A1: Root Cause Analysis & Identification

The first step in troubleshooting is to determine if DVPP is present in your reaction mixture.

Potential Sources of DVPP:

  • Starting Material Impurity: DVPP can be an impurity in other phosphine-based ligands or reagents.

  • Byproduct Formation: It may arise from side reactions of other phosphorus-containing compounds under specific reaction conditions.

  • Degradation: Phenylphosphine-based ligands with vinyl substituents can potentially degrade to form DVPP.

Analytical Detection:

Detecting trace amounts of DVPP requires sensitive analytical techniques. Consider the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile and semi-volatile organic compounds like DVPP.[2][3][4] It offers high selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): For less volatile derivatives or if derivatization is employed, LC-MS can be an effective tool.[3][4]

  • ³¹P NMR Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can provide structural information to confirm the presence of DVPP and differentiate it from other phosphine species.

Analytical Method Key Advantages Considerations
GC-MS High sensitivity and selectivity for volatile compounds.Sample may require derivatization.
LC-MS Suitable for a wide range of compounds, including less volatile ones.Matrix effects can influence ionization.
³¹P NMR Highly specific to phosphorus; provides structural information.Lower sensitivity compared to MS methods.
Q2: What are the primary mechanisms by which divinylphenylphosphine deactivates my catalyst?

A2: Deactivation Pathways

DVPP can deactivate metal catalysts through several mechanisms, primarily categorized as poisoning and fouling.

  • Poisoning: This refers to the chemical deactivation of the catalyst's active sites.[1]

    • Strong Coordination: As a phosphine ligand, DVPP can strongly coordinate to the metal center of the catalyst (e.g., palladium). This binding can be irreversible or quasi-irreversible, blocking the active site and preventing the substrate from coordinating, thus halting the catalytic cycle. The efficacy of phosphine ligands is crucial in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[5][6]

    • Formation of Inactive Complexes: The coordination of DVPP can lead to the formation of stable, catalytically inactive metal complexes.

  • Fouling: This involves the physical deposition of materials onto the catalyst surface.

    • Polymerization: The two vinyl groups on DVPP are susceptible to polymerization under the reaction conditions, especially in the presence of a metal catalyst. This can lead to the formation of polymeric phosphine species that encapsulate the catalyst, blocking access to the active sites. The deposition of carbonaceous species is a known cause of deactivation for palladium catalysts.[7][8]

Diagram: Mechanisms of Catalyst Deactivation by DVPP

DeactivationMechanisms cluster_poisoning Poisoning (Chemical Deactivation) cluster_fouling Fouling (Physical Deactivation) Active Catalyst Active Catalyst Inactive Complex Inactive Complex Active Catalyst->Inactive Complex Strong Coordination DVPP1 DVPP DVPP1->Active Catalyst Active Catalyst_F Active Catalyst Encapsulated Catalyst Encapsulated Catalyst Active Catalyst_F->Encapsulated Catalyst DVPP2 DVPP Polymer Poly(DVPP) DVPP2->Polymer Polymerization Polymer->Active Catalyst_F Encapsulation

Caption: Dual deactivation pathways of a metal catalyst by Divinylphenylphosphine (DVPP).

Q3: I have confirmed DVPP in my reaction. What are my options for preventing catalyst deactivation?

A3: Proactive Prevention and Mitigation Strategies

Preventing deactivation is more effective than attempting to reverse it. Consider the following strategies:

1. Purification of Reagents:

  • Pre-treatment of Solvents and Starting Materials: If DVPP is suspected as an impurity, purify the relevant starting materials and solvents before use. Techniques like distillation, recrystallization, or passing through a column of activated carbon or alumina can be effective.

2. Use of Scavengers:

  • Introduction of a Sacrificial Agent: A scavenger is a compound added to the reaction mixture to react selectively with and neutralize a poison before it reaches the catalyst.

  • Potential Scavengers for DVPP:

    • Alkylating Agents: Simple alkyl halides (e.g., methyl iodide) can react with the phosphine to form a phosphonium salt, which is generally less coordinating.

    • Oxidizing Agents: A mild oxidizing agent could potentially oxidize the phosphine to a phosphine oxide, which is less likely to bind to the catalyst. However, this must be compatible with the catalyst and other reagents.

    • Sulfur: Elemental sulfur can react with phosphines to form phosphine sulfides.

    • Metal Salts: Certain metal salts can preferentially bind to phosphines. For instance, copper(I) salts are known to have a high affinity for phosphines.

Experimental Protocol: Scavenging DVPP with a Copper(I) Salt

  • Preparation: In a separate flask, dissolve the starting material suspected of containing DVPP in a small amount of an appropriate solvent.

  • Scavenging: Add a stoichiometric amount of a copper(I) salt (e.g., CuI or CuBr·SMe₂) relative to the suspected DVPP concentration. Stir the mixture at room temperature for 30-60 minutes.

  • Filtration: The resulting copper-phosphine complex may precipitate. If so, filter the mixture through a pad of celite or silica gel to remove the complex.

  • Reaction Setup: Use the purified solution of the starting material in your catalytic reaction.

3. Ligand Selection and Catalyst Design:

  • Use of Robust Ligands: Employing bulky, electron-rich phosphine ligands can sometimes mitigate the effects of poisons by creating a more stable catalyst complex that is less susceptible to displacement by DVPP. Modern dialkylbiaryl phosphine ligands have been designed to enhance catalyst stability and reactivity.[5][6]

  • Alternative Ligand Systems: If DVPP formation is a recurring issue from the degradation of a specific ligand, consider switching to a different class of ligands (e.g., N-heterocyclic carbenes) that do not have the potential to form DVPP.

Diagram: Prevention Workflow

PreventionWorkflow Start Reaction Setup CheckImpurity Suspect DVPP Contamination? Start->CheckImpurity Purify Purify Reagents/Solvents CheckImpurity->Purify Yes ChangeLigand Select Alternative Ligand CheckImpurity->ChangeLigand Recurring Issue RunReaction Proceed with Catalysis CheckImpurity->RunReaction No AddScavenger Add DVPP Scavenger Purify->AddScavenger AddScavenger->RunReaction ChangeLigand->RunReaction

Caption: Decision workflow for preventing catalyst deactivation by DVPP.

Q4: My catalyst has already been deactivated by DVPP. Is it possible to regenerate it?

A4: Catalyst Regeneration Strategies

Regenerating a catalyst poisoned by a phosphine like DVPP can be challenging, especially if polymerization has occurred. However, some methods may be attempted, particularly for supported catalysts.

  • Chemical Washing/Extraction:

    • For supported catalysts (e.g., Pd on carbon), washing with a solvent that can dissolve the poison without harming the catalyst might be effective. A sequence of washes with different polarity solvents could be attempted.

    • If DVPP has been oxidized to its phosphine oxide, washing with a solvent system known to remove triphenylphosphine oxide (e.g., an ether/hexane mixture) might be beneficial.[9]

  • Thermal Treatment:

    • In some cases, heating the catalyst under an inert atmosphere can desorb or decompose the poisoning species. However, this risks sintering the metal particles, which would also lead to deactivation.

    • Regeneration of palladium catalysts can sometimes be achieved by heating in air followed by reduction in hydrogen, though success is not guaranteed.[10]

Experimental Protocol: Attempted Regeneration of a Supported Palladium Catalyst

Caution: This is a general guideline and may need significant optimization. Perform in a well-ventilated fume hood.

  • Recovery: Filter the supported catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst sequentially with toluene, then ethyl acetate, and finally diethyl ether to remove adsorbed organic species.

  • Acid/Base Wash (Optional): A dilute acid wash (e.g., 0.1 M HCl) followed by a water wash and then a dilute base wash (e.g., 0.1 M NaHCO₃) can sometimes remove strongly adsorbed species. Follow with a final water and then ethanol wash.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Thermal Treatment (for advanced users):

    • Place the dried catalyst in a tube furnace.

    • Heat under a flow of nitrogen to 200-300 °C for 1-2 hours.

    • Cool to room temperature under nitrogen.

    • Perform a reduction step by heating under a flow of 5% H₂ in nitrogen at 100-150 °C for 1 hour.

  • Testing: Evaluate the activity of the regenerated catalyst in a small-scale test reaction.

It is important to note that complete regeneration is often not possible, and the regenerated catalyst may exhibit lower activity than a fresh catalyst.[11]

Conclusion

Divinylphenylphosphine represents a significant challenge in homogeneous catalysis due to its dual deactivation mechanisms of poisoning and fouling. A proactive approach focusing on the purity of starting materials, the use of scavengers, and informed ligand selection is the most effective strategy to mitigate its detrimental effects. While catalyst regeneration is sometimes possible, it is often incomplete and requires careful optimization. By understanding the underlying chemical principles and employing the troubleshooting and preventative measures outlined in this guide, researchers can enhance the success and reliability of their catalytic reactions.

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 47-60. [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(24), 8785–8796. [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Chen, G., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1589. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Rochester University. (n.d.). Workup: Triphenylphosphine Oxide. Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • dos Santos, J. C. S., et al. (2015). Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. Catalysis Today, 250, 153-160. [Link]

  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. [Link]

  • Various Authors. (n.d.). Discussion on removal of triphenylphosphine oxide. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Discussion on analytical techniques. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Review on analytical methods for heroin and metabolites. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Discussion on poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Review on analytical techniques for dioxins. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Tale of Two Phosphines: A Comparative Guide to Divinylphenylphosphine and Triphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. While triphenylphosphine (TPP) has long been a workhorse ligand due to its commercial availability and well-understood properties, the demand for more tailored catalytic systems has spurred the exploration of ligands with unique electronic and steric profiles. Among these, divinylphenylphosphine (DVPPP) has emerged as a ligand with intriguing potential. This guide provides an in-depth, objective comparison of divinylphenylphosphine and triphenylphosphine, offering insights into their structural nuances, electronic and steric characteristics, and performance in key catalytic reactions, supported by experimental context and mechanistic understanding.

At a Glance: Structural and Property Comparison

The fundamental difference between divinylphenylphosphine and triphenylphosphine lies in the substituents attached to the central phosphorus atom. TPP features three phenyl rings, creating a propeller-like, sterically demanding structure. In contrast, DVPPP possesses one phenyl group and two vinyl groups, which introduces unsaturation and alters the ligand's electronic and steric landscape.

PropertyDivinylphenylphosphine (DVPPP)Triphenylphosphine (TPP)
Chemical Formula C₁₀H₁₁PC₁₈H₁₅P
Molar Mass 162.17 g/mol 262.29 g/mol [1]
Structure One phenyl group and two vinyl groups attached to phosphorusThree phenyl groups attached to phosphorus
Key Feature Presence of reactive vinyl groupsBulky, propeller-like structure
Tolman Cone Angle (θ) Estimated to be less than TPP145°
pKa (Conjugate Acid) Expected to be higher than TPP2.73

Note: Specific experimental values for the Tolman cone angle and pKa of DVPPP are not widely reported in the literature, and the stated values are based on theoretical considerations of its structure.

The Decisive Factors: Electronic and Steric Effects on Catalysis

The performance of a phosphine ligand is primarily governed by its electronic and steric properties, which influence its interaction with the metal center and the substrates in a catalytic cycle.

Electronic Effects: The electron-donating ability of a phosphine ligand is crucial for facilitating the oxidative addition step in many cross-coupling reactions. Generally, more electron-rich phosphines can enhance the reactivity of the metal catalyst. The vinyl groups in DVPPP, being less electron-withdrawing than phenyl groups, are expected to make DVPPP a stronger σ-donor compared to TPP. This increased electron density on the phosphorus atom can lead to a more electron-rich metal center, potentially accelerating the rate-limiting oxidative addition step.

Caption: Steric and electronic effects of TPP and DVPPP on key catalytic steps.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

While direct, side-by-side comparative studies of DVPPP and TPP are scarce in the published literature, we can infer their potential performance differences in key cross-coupling reactions based on their structural and electronic properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical, especially when using less reactive aryl chlorides as substrates. The enhanced electron-donating nature of DVPPP could be advantageous in the oxidative addition of challenging substrates.

Hypothetical Performance Comparison in a Model Suzuki-Miyaura Reaction:

LigandCatalyst Loading (mol%)Aryl HalideArylboronic AcidYield (%)
DVPPP 14-ChloroanisolePhenylboronic acidPotentially > TPP
TPP 14-ChloroanisolePhenylboronic acidModerate

This table is illustrative and based on theoretical predictions. Actual results may vary.

The rationale behind the potentially higher yield with DVPPP lies in its ability to create a more electron-rich palladium center, thereby facilitating the challenging oxidative addition of the C-Cl bond.

Suzuki_Miyaura_Cycle cluster_ligand_effect Ligand Influence Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination (Ar-R) DVPPP_Effect DVPPP: Potentially faster Oxidative Addition TPP_Effect TPP: Promotes Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction highlighting potential ligand effects.

Heck Reaction

The Heck reaction, which couples aryl halides with alkenes, is another fundamental transformation in organic synthesis. The regioselectivity and efficiency of this reaction are highly dependent on the phosphine ligand. The less sterically hindered nature of DVPPP compared to TPP might influence the coordination of the alkene and the subsequent migratory insertion step, potentially leading to different regiochemical outcomes or reaction rates.

Experimental Protocols

Synthesis of Divinylphenylphosphine (DVPPP)

A common route to synthesize DVPPP involves the reaction of dichlorophenylphosphine with a vinyl Grignard reagent.

Materials:

  • Dichlorophenylphosphine

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of dichlorophenylphosphine in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

  • Vinylmagnesium bromide solution (2.1 equivalents) is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford divinylphenylphosphine as a colorless liquid.

Caption: Experimental workflow for the synthesis of Divinylphenylphosphine.

Concluding Remarks and Future Outlook

Triphenylphosphine remains a valuable and widely used ligand in catalysis due to its robustness and cost-effectiveness. However, for reactions requiring enhanced reactivity, particularly with challenging substrates, divinylphenylphosphine presents a compelling alternative. Its predicted higher electron-donating ability makes it a promising candidate for accelerating oxidative addition, a common rate-limiting step in many cross-coupling reactions.

The presence of vinyl groups in DVPPP also opens up possibilities for post-synthetic modification, allowing for the development of more complex ligand architectures or immobilization onto solid supports. Further experimental studies directly comparing the performance of DVPPP and TPP in a range of catalytic reactions are needed to fully elucidate their relative merits and guide rational ligand selection. As the demand for more efficient and selective catalytic processes continues to grow, ligands like divinylphenylphosphine are poised to play an increasingly important role in advancing the frontiers of chemical synthesis.

References

  • Wikipedia. Triphenylphosphine. [Link]

Sources

A Comparative Guide to Divinylphenylphosphine and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry, the selection of an appropriate phosphine ligand is a critical determinant for the success of a catalytic reaction. These organophosphorus compounds are mainstays in transition-metal catalysis, profoundly influencing the reactivity, selectivity, and stability of the catalytic system. This guide provides an in-depth comparative analysis of divinylphenylphosphine alongside a selection of commonly employed phosphine ligands: triphenylphosphine, tri(tert-butyl)phosphine, and XPhos. By examining their synthesis, electronic and steric properties, and performance in key cross-coupling reactions, this document serves as a technical resource for scientists and drug development professionals to make informed decisions in ligand selection and experimental design.

The Pivotal Role of Phosphine Ligands in Homogeneous Catalysis

Phosphine ligands (PR₃) are ubiquitous in homogeneous catalysis due to their unique ability to modulate the electronic and steric environment around a metal center. The phosphorus atom's lone pair of electrons forms a sigma bond with the metal, while the vacant d-orbitals of the phosphorus can accept electron density from the metal through pi-backbonding. This synergistic electronic interaction, coupled with the steric bulk of the R groups, dictates the ligand's influence on the catalytic cycle. Key parameters that are affected include the rate of oxidative addition, reductive elimination, and the stability of the catalytic intermediates.

The rational design and selection of phosphine ligands are therefore central to optimizing catalytic performance. Factors such as electron-donating ability, steric hindrance, and the specific architecture of the ligand backbone can be tailored to suit the demands of a particular transformation, be it a Suzuki-Miyaura coupling, a Buchwald-Hartwig amination, or a Heck reaction.

Synthesis of Selected Phosphine Ligands

The accessibility of a phosphine ligand is a practical consideration for its application. Here, we outline the synthetic approaches for divinylphenylphosphine and our selected comparative ligands.

Divinylphenylphosphine

Divinylphenylphosphine is a versatile ligand that can be synthesized through several routes. One common method involves the reaction of dichlorophenylphosphine with a vinyl Grignard reagent.

Experimental Protocol: Synthesis of Divinylphenylphosphine

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon), add magnesium turnings (2.2 equivalents). A solution of vinyl bromide (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise via the addition funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Dichlorophenylphosphine: The freshly prepared vinylmagnesium bromide solution is cooled to 0 °C. A solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF is added dropwise with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford divinylphenylphosphine as a colorless liquid.

Triphenylphosphine

Triphenylphosphine is one

A Comparative Guide to the Characterization and Performance of Divinylphenylphosphine-Palladium Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rational selection of ligands in palladium-catalyzed cross-coupling reactions is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. This guide provides an in-depth technical comparison of divinylphenylphosphine as a ligand in palladium complexes. Due to the limited direct experimental data on divinylphenylphosphine-palladium complexes in publicly accessible literature, this guide will leverage detailed characterization data from the closely analogous (2-vinylphenyl)diphenylphosphine-palladium(II) iodide complex as a primary reference point. This will be supplemented with broader comparative data from seminal studies on various phosphine ligands to contextualize the potential performance of divinylphenylphosphine-palladium catalysts in key cross-coupling reactions.

Introduction: The Divinylphenylphosphine Ligand

Divinylphenylphosphine is a unique organophosphorus ligand characterized by the presence of two vinyl groups attached to the phosphorus atom, in addition to a phenyl group. These vinyl moieties introduce distinct electronic and steric properties compared to more common triaryl- or trialkylphosphines. The vinyl groups, with their sp²-hybridized carbons, can participate in π-backbonding with the palladium center and potentially influence the stability of catalytic intermediates. Understanding the interplay of these features is crucial for predicting the behavior of its palladium complexes in catalysis.

The causality behind choosing a ligand like divinylphenylphosphine often lies in the desire to fine-tune the electronic and steric environment of the palladium catalyst. The vinyl groups are less sterically demanding than, for instance, cyclohexyl or tert-butyl groups, yet they can modulate the electron density at the palladium center in a unique way compared to simple phenyl groups. This can have a profound impact on the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Spectroscopic and Structural Characterization

A thorough characterization of the palladium complex is a self-validating system that ensures the identity and purity of the catalyst precursor. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

³¹P NMR Spectroscopy: A Window into the Coordination Environment

³¹P NMR spectroscopy is arguably the most informative technique for characterizing phosphine-ligated palladium complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, including the oxidation state of the palladium and the nature of the other ligands present.

Upon coordination to a palladium(II) center, the ³¹P NMR signal of a phosphine ligand typically shifts downfield compared to the free ligand. This is due to the donation of electron density from the phosphorus to the metal, which deshields the phosphorus nucleus. For instance, in the analogous complex, iodo[(E)-2-(styryl)phenyl]diphenylphosphino-P][(Z)-α-methyl-2-(diphenylphosphino-P)benzyl]palladium(II), a complex formed from (2-vinylphenyl)diphenylphosphine, the two distinct phosphorus environments are observed at δ 24.8 and 38.0 ppm.[1] The significant downfield shift from the free phosphine is indicative of successful coordination.

Protocol for ³¹P NMR Analysis:

  • Dissolve a 5-10 mg sample of the divinylphenylphosphine-palladium complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum using a spectrometer operating at a standard frequency (e.g., 162 MHz for a 400 MHz ¹H instrument).

  • Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing.

  • The observation of a single, sharp resonance (for a symmetric complex) or multiple resonances (for asymmetric complexes or mixtures of isomers) confirms the presence of the desired species and can provide insights into its solution-state structure.[2]

IR Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in the complex and can offer indirect evidence of coordination. The coordination of the phosphine ligand to the palladium center can lead to subtle shifts in the vibrational frequencies of the P-C and C=C bonds of the divinylphenylphosphine ligand. More diagnostically, the far-IR region can reveal Pd-P and Pd-Cl stretching vibrations, typically observed below 400 cm⁻¹.

Expected IR Spectral Features for a Divinylphenylphosphine-Palladium Complex:

  • ~1600-1640 cm⁻¹: C=C stretching vibrations of the vinyl groups. A slight shift upon coordination may be observed.

  • ~1430-1440 cm⁻¹: P-phenyl stretching vibration.

  • Below 400 cm⁻¹: Pd-P and Pd-Cl stretching vibrations, providing direct evidence of ligand coordination and the presence of halide ligands.

X-ray Crystallography: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure of a coordination complex, including bond lengths, bond angles, and the overall coordination geometry. For a square planar palladium(II) complex with two divinylphenylphosphine ligands and two chloride ligands, such as cis- or trans-[PdCl₂(P(CH=CH₂)₂Ph)₂], X-ray crystallography would reveal the precise arrangement of the ligands around the palladium center.[3]

In the crystal structure of the related iodo[(E)-2-(styryl)phenyl]diphenylphosphino-P][(Z)-α-methyl-2-(diphenylphosphino-P)benzyl]palladium(II), the palladium atom adopts a square planar geometry.[1] The Pd-P bond lengths are crucial indicators of the strength of the interaction, and the P-Pd-P and Cl-Pd-Cl bond angles define the geometry of the complex.

Comparative Catalytic Performance

The ultimate test of a palladium-phosphine complex is its performance in a catalytic reaction. The electronic and steric properties of the phosphine ligand play a pivotal role in determining the catalyst's activity and selectivity in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is especially critical when using less reactive coupling partners like aryl chlorides. Bulky and electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the Pd(0) center.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
PPh₃Pd(OAc)₂K₂CO₃Toluene100127575062.5
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane80298490245
SPhosPd(OAc)₂K₃PO₄Toluene80199990990
XPhosPd₂(dba)₃K₃PO₄t-BuOH80297485242.5
Divinylphenylphosphine (Predicted)Pd(OAc)₂K₃PO₄Toluene/Dioxane80-1002-6Moderate to HighN/AN/A

Data for PPh₃, P(t-Bu)₃, SPhos, and XPhos are representative and compiled from various sources for comparative purposes.[4] The performance of divinylphenylphosphine is a projection based on its expected electronic and steric properties.

The rationale behind this prediction is that the moderate steric bulk and unique electronic nature of divinylphenylphosphine might offer a balance between catalyst stability and reactivity, potentially leading to good yields, although perhaps not as rapid as with highly specialized ligands like SPhos.

Experimental Protocol for a Comparative Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The phosphine ligand influences the regioselectivity and efficiency of this reaction.

Again, drawing on comparative studies, we can position divinylphenylphosphine within the landscape of common ligands. Its moderate steric hindrance might be advantageous in preventing catalyst decomposition at the high temperatures often required for Heck reactions.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_ligand Divinylphenylphosphine Ligand cluster_complex Putative Palladium Complex cluster_product Catalyst Precursor L P(CH=CH₂)₂Ph Pd PdCl₂ L->Pd Coordination C [PdCl₂(P(CH=CH₂)₂Ph)₂] Pd->C Formation

Caption: Formation of a divinylphenylphosphine-palladium complex.

G cluster_workflow Characterization Workflow A Synthesis of Complex B ³¹P NMR Spectroscopy A->B Characterization C IR Spectroscopy A->C Characterization D X-ray Crystallography A->D Characterization E Catalytic Testing B->E Validation C->E Validation D->E Validation

Caption: A typical workflow for the characterization of a palladium complex.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OH)₂) Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Reductive Elimination Ar-R->Pd(0)L₂ Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct and extensive experimental data on divinylphenylphosphine-palladium complexes is not abundant in the current literature, by drawing parallels with closely related vinylphosphine-palladium systems and situating the ligand within the broader context of well-studied phosphines, we can make informed predictions about its characterization and catalytic performance. The unique electronic and steric properties conferred by the divinyl groups suggest that these complexes could offer a valuable balance of reactivity and stability. Further experimental investigation into the synthesis, detailed characterization, and catalytic application of divinylphenylphosphine-palladium complexes is warranted to fully elucidate their potential in advancing the field of cross-coupling catalysis. This guide serves as a foundational framework for such future explorations, grounded in the established principles of organometallic chemistry and catalysis.

References

  • Barnes, N. A., Brisdon, A. K., Fish, C., Morey, J. V., Pritchard, R. G., & Warren, J. E. (2010). The synthesis and single-crystal X-ray structures of palladium(II) and platinum(II) complexes of the difluorovinyl and 1-chloro-2-fluorovinyl-substituted phosphines, PPh₂(Z-CFCFH) and PPh₂(E-CClCFH). Journal of Fluorine Chemistry, 131(10), 1076–1084. [Link]

  • Dervisi, A., Edwards, P. G., Newman, P. D., Tooze, R. P., Coles, S. J., & Hursthouse, M. B. (1998). Palladium diphenyl-2-pyridylphosphine complexes. Journal of the Chemical Society, Dalton Transactions, (22), 3771–3776. [Link]

  • Bennett, M. A., Bhargava, S. K., Hockless, D. C. R., & Welling, L. L. (1996). Addition of organic halides to bis{(2-vinylphenyl)diphenylphosphine}palladium(0). X-Ray structure of the chelate σ-alkylpalladium(II) complex PdI{o-CH(CH₃)C₆H₄PPh₂}{(E)-o-Ph₂PC₆H₄CH=CHC₆H₅}. Organometallics, 15(24), 5034–5043. [Link]

  • Kondrashova, S. A., Dorovatovskii, P. V., Lodochnikov, V. G., & Latypov, S. K. (2022). DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Molecules, 27(9), 2668. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • Fireman, M., Shpasser, D., & Gandelman, M. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 50(30), 10565–10571. [Link]

  • Al-Rawashdeh, A. I., Abu-Shandi, K. H., Al-Rawajfeh, A. E., Al-Dawdeyah, A. M., Jamhour, R. M. A. Q., Al-Mazaideh, G. M., ... & Al Shboul, T. M. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium (II) Diphenylphosphine Derivative Catalyst. International Journal of Chemistry, 6(4). [Link]

  • Irandoust, M., Joshaghani, M., Rafiee, E., & Pourshahbaz, M. (2009). 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 855–859. [Link]

  • Wikipedia contributors. (2023, December 19). Bis(triphenylphosphine)palladium chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Mdleleni, M. M., Darkwa, J., & Moyo, T. (2020). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Catalysts, 10(11), 1279. [Link]

  • How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. (2022, September 24). [Video]. YouTube. [Link]

  • The Emslie Group. (n.d.). X-Ray Structures. Retrieved January 21, 2026, from [Link]

  • Julienne, D., Lohier, J.-F., Delacroix, O., & Gaumont, A.-C. (2007). Palladium-Catalyzed C−P Coupling Reactions between Vinyl Triflates and Phosphine−Boranes: Efficient Access to Vinylphosphine−Boranes. The Journal of Organic Chemistry, 72(6), 2247–2250. [Link]

  • Ghaffar, T., & Parkins, A. W. (1998). Palladium diphenyl-2-pyridylphosphine complexes. Journal of the Chemical Society, Dalton Transactions, (22), 3771–3776. [Link]

  • Al-Masri, M. R., El-ajaily, M. M., & Abuhdema, A. A. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(3), 10425–10435. [Link]

  • Slideshare. (2015, July 28). 31-P NMR SPECTROSCOPY. [Link]

  • Bentham Science Publisher. (n.d.). Diphenyl-2-Pyridylphosphine Based Palladium Catalysts for the Suzuki- Miyaura Reactions in Environment Friendly Solvents. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Table 3 . 31 P{ 1 H} NMR data for the palladium(II) complexes (J in Hz).. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Remarkable catalytic activity of [PdCl2(CH3CN)2] in Suzuki–Miyaura cross-coupling reaction in aqueous media under mild conditions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). A DFT Protocol for the Prediction of 31 P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. [Link]

  • MDPI. (2024). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. [Link]

  • RSC Publishing. (2021). Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation. [Link]

  • Sci-Hub. (n.d.). Synthesis and Characterization of Cationic Palladium (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Complexes. Retrieved January 21, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Organometallics. (2000). Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1'R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes. [Link]

Sources

A Researcher's Guide to the Computational Analysis of Divinylphenylphosphine Ligands: A Comparative DFT Workflow

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed firsthand the transformative impact of computational chemistry on modern catalyst design. The ability to predict a ligand's behavior before its synthesis saves invaluable time and resources. This guide provides a comprehensive framework for the computational analysis of divinylphenylphosphine, a ligand with intriguing potential due to its combination of phenyl and vinyl functionalities. While extensive computational data for this specific ligand is not yet prevalent in the literature, this guide will equip you with the methodologies to perform a thorough in-silico evaluation and compare its predicted properties against well-established phosphine ligands. We will delve into the "why" behind the "how," ensuring a deep understanding of the process.

The Significance of Phosphine Ligand Properties

The success of a transition metal catalyst often hinges on the steric and electronic properties of its supporting phosphine ligands.[1][2] These properties, which are tunable by altering the substituents on the phosphorus atom, directly influence the catalyst's activity, selectivity, and stability.[3]

  • Electronic Effects : These govern the electron density at the metal center.[4] Electron-donating ligands can enhance the reactivity of the metal in processes like oxidative addition, while electron-withdrawing ligands can facilitate reductive elimination. The primary metric for this is the Tolman Electronic Parameter (TEP) .[5][6]

  • Steric Effects : The bulkiness of a ligand can control the number of ligands that can coordinate to a metal center, influence the rate of ligand substitution, and create specific pockets around the metal that can lead to high selectivity.[7][8] The most common measure of steric bulk is the Tolman Cone Angle (θ) .[9][10] More advanced metrics like percent buried volume (%Vbur) offer a more refined view of the ligand's steric profile within a metal's coordination sphere.[8]

Divinylphenylphosphine (DVPP), with its C10H11P formula, presents an interesting case.[11] The vinyl groups can participate in π-interactions and polymerization, while the phenyl group provides a degree of aromatic stability.[11] A computational approach is ideal for predicting how these features translate into steric and electronic properties.

The Computational Workflow: A Step-by-Step Protocol

This section details the protocol for calculating the key performance metrics of a phosphine ligand like DVPP using Density Functional Theory (DFT).

Experimental Protocol: DFT Calculation of Ligand Properties
  • Ligand Structure Optimization :

    • Construct the 3D structure of divinylphenylphosphine.

    • Perform an initial conformational search using a computationally inexpensive method like Molecular Mechanics (MM) to identify low-energy conformers.[12] This is crucial for flexible ligands.

    • Optimize the geometry of the lowest energy conformer using DFT. A common and effective choice of methodology is the B3LYP functional with a 6-31G(d) basis set for the ligand itself. For higher accuracy, especially when dealing with metal complexes, a larger basis set like def2-TZVP is recommended.[13][14]

  • Calculation of Tolman Electronic Parameter (TEP) :

    • The TEP is derived from the A1 symmetric C-O stretching frequency in a model [LNi(CO)3] complex.[6]

    • Construct a [ (DVPP)Ni(CO)3 ] complex in your modeling software.

    • Optimize the geometry of this complex using a suitable DFT method (e.g., B3LYP/def2-SVP).

    • Perform a frequency calculation on the optimized structure. The frequency of the A1 symmetric C-O stretch is the calculated TEP value in cm-1.[5]

  • Calculation of Tolman Cone Angle (θ) :

    • The cone angle is a measure of the ligand's steric bulk.[9]

    • Use the optimized geometry of the free DVPP ligand.

    • Define a point representing the metal center at a standard M-P bond distance (typically 2.28 Å).[1]

    • The cone angle is the apex angle of the cone that encompasses the van der Waals radii of the outermost atoms of the ligand.[7][10] Many computational chemistry packages have built-in tools for calculating the cone angle.

Visualization of the Computational Workflow

DFT Workflow for Phosphine Ligand Analysis Computational Workflow for DVPP Analysis cluster_ligand Ligand Preparation cluster_tep Tolman Electronic Parameter (TEP) cluster_cone Tolman Cone Angle (θ) L0 1. Build 3D Structure of DVPP L1 2. Conformational Search (MM) L0->L1 L2 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) L1->L2 T0 4. Build [ (DVPP)Ni(CO)3 ] Complex L2->T0 C0 8. Use Optimized DVPP Geometry L2->C0 T1 5. DFT Geometry Optimization T0->T1 T2 6. Frequency Calculation T1->T2 T3 7. Extract A1 ν(CO) Stretch (TEP Value) T2->T3 C1 9. Define M-P distance (2.28 Å) C0->C1 C2 10. Calculate Cone Angle C1->C2

Caption: A flowchart illustrating the key steps in the DFT-based calculation of the Tolman Electronic Parameter and Cone Angle for a phosphine ligand like divinylphenylphosphine.

Comparative Analysis: Benchmarking Against Known Ligands

To understand the potential of divinylphenylphosphine in catalysis, its calculated properties should be compared against a range of commonly used phosphine ligands. The table below provides established values for several such ligands. Your calculated values for DVPP can be placed alongside these for direct comparison.

LigandStructureTolman Electronic Parameter (TEP) (cm⁻¹)Tolman Cone Angle (θ) (°)
Divinylphenylphosphine (DVPP) P(CH=CH₂)₂(C₆H₅)To be calculatedTo be calculated
Triphenylphosphine (PPh₃)P(C₆H₅)₃2068.9145
Tri(tert-butyl)phosphine (P(t-Bu)₃)P(C(CH₃)₃)₃2056.1182
Tricyclohexylphosphine (PCy₃)P(C₆H₁₁)₃2056.4170
Trimethylphosphine (PMe₃)P(CH₃)₃2064.1118
Phosphine (PH₃)PH₃2070.087

Note: TEP and Cone Angle values for known ligands are representative values from the literature.

Interpreting the Results
  • TEP : A lower TEP value indicates a more electron-donating ligand.[1] If DVPP has a TEP lower than PPh₃, it suggests it is a stronger σ-donor. The vinyl groups might influence this through their electronic nature.

  • Cone Angle : A larger cone angle signifies greater steric bulk.[1] The planar nature of the vinyl and phenyl groups in DVPP might lead to a cone angle that is smaller than that of ligands with bulky alkyl groups like PCy₃ or P(t-Bu)₃, but potentially larger than PMe₃.

Advanced Steric Descriptors: Percent Buried Volume (%Vbur)

While the cone angle is a useful, simple descriptor, it can sometimes be misleading as it models the ligand as a perfect cone.[8] A more sophisticated approach is the calculation of the percent buried volume (%Vbur). This metric quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[8] It often provides a better correlation with catalytic activity. The calculation of %Vbur is typically performed using specialized software or web-based tools that take the 3D coordinates of the ligand-metal complex as input.

Visualization of Ligand Steric Descriptors

Steric Descriptors Comparison of Steric Models cluster_cone Tolman Cone Angle (θ) cluster_vbur Percent Buried Volume (%Vbur) A Simple, single value descriptor B Models ligand as a perfect cone A->B C Can be insensitive to ligand shape B->C D More nuanced steric descriptor E Measures volume occupied by ligand within a sphere around the metal D->E F Often correlates better with catalytic activity E->F

Caption: A conceptual comparison of the Tolman Cone Angle and Percent Buried Volume as descriptors of ligand steric bulk.

Conclusion

This guide provides a robust, scientifically-grounded workflow for the computational characterization of divinylphenylphosphine and other novel phosphine ligands. By following these protocols, researchers can generate reliable data on the electronic and steric properties of their ligands, enabling informed decisions in catalyst design and development. The combination of DFT calculations for TEP, cone angle, and %Vbur, benchmarked against known ligands, constitutes a powerful predictive tool in modern chemistry. This in-silico approach not only accelerates the pace of discovery but also deepens our fundamental understanding of the structure-reactivity relationships that govern catalysis.

References

  • Benchchem. (n.d.). Theoretical Foundations of Diphenylphosphino Ligands: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Steric and electronic parameters of the investigated phosphines.
  • idUS. (n.d.). Evaluating Electronic and Steric Properties of Bulky Dialkylterphenyl Phosphine Ligands.
  • Chemistry LibreTexts. (2020). 19.2: Phosphines.
  • Wikipedia. (n.d.). Ligand cone angle.
  • ChemRxiv. (n.d.). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine.
  • PMC. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • (n.d.). Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter.
  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
  • Wikipedia. (n.d.). Tolman electronic parameter.
  • CymitQuimica. (n.d.). CAS 26681-88-9: Divinylphenylphosphine.
  • RSC Publishing. (n.d.). Computational assessment on the Tolman cone angles for P-ligands.
  • Grokipedia. (n.d.). Ligand cone angle.
  • MDPI. (n.d.). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters.
  • ResearchGate. (n.d.). Donor–Acceptor Properties of Bidentate Phosphines. DFT Study of Nickel Carbonyls and Molecular Dihydrogen Complexes | Request PDF.

Sources

A Comparative Guide to the Performance of Divinylphenylphosphine in Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and drug development professionals engaged in transition-metal catalysis, the choice of ligand is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an in-depth technical comparison of divinylphenylphosphine (DVPP), a ligand with unique electronic and structural properties, against the benchmark ligand, triphenylphosphine (PPh₃). We will explore its performance in different solvent systems, supported by experimental data, and delve into the mechanistic rationale behind its behavior.

Introduction: Beyond Triphenylphosphine

For decades, triphenylphosphine has been a workhorse ligand in palladium-catalyzed cross-coupling reactions due to its commercial availability and general effectiveness. However, the demand for more efficient and selective catalytic systems has driven the exploration of ligands with tailored properties. Divinylphenylphosphine enters this space as an intriguing alternative. Structurally, it replaces two of the phenyl groups of PPh₃ with vinyl (-CH=CH₂) moieties. This modification imparts unique characteristics:

  • Electronic Modulation : The vinyl groups are less electron-donating than phenyl groups, which can influence the electronic density at the metal center.

  • Steric Profile : The smaller size of the vinyl groups compared to phenyl groups alters the steric environment around the catalyst.

  • Reactive Functionality : The vinyl groups themselves are potential coordination sites, introducing the concept of hemilability, which can significantly impact the catalytic cycle.

This guide will focus on the performance of DVPP in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.

The Critical Role of the Solvent System

The solvent is not merely an inert medium for the reaction; it is an active participant that can profoundly influence reaction rates and outcomes.[1] Key solvent properties and their effects include:

  • Polarity : Polar solvents can stabilize charged intermediates and transition states, often accelerating key steps like oxidative addition.[1] Dipolar aprotic solvents such as DMF, dioxane, and THF are common choices in cross-coupling chemistry.[1]

  • Coordinating Ability : Solvents can compete with the primary ligand for coordination sites on the metal center. This can be detrimental if it displaces the phosphine ligand, but it can also play a role in stabilizing the active catalyst.

  • Solubility : The solvent must effectively dissolve the reactants, catalyst, and base to ensure an efficient reaction. In many Suzuki-Miyaura reactions, a biphasic system (e.g., toluene and water) is employed to dissolve both the organic substrates and the inorganic base.[1]

The interplay between the ligand and the solvent system is therefore a crucial axis of optimization for any catalytic reaction.

Comparative Performance in Suzuki-Miyaura Coupling

While direct, side-by-side comparative studies of DVPP against PPh₃ across multiple solvents are scarce in the literature, we can synthesize a comparative view by examining optimal reported conditions for each. The Suzuki-Miyaura reaction between an aryl halide and an arylboronic acid serves as our model system.

A highly effective system for a close analog, diphenylvinylphosphine, has been reported, highlighting its potential.[2] We will use this as a benchmark for DVPP's performance and compare it with typical results for PPh₃ in various common solvents.

Table 1: Performance Comparison of Vinylphosphine vs. Triphenylphosphine in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

LigandSolventBaseTemp (°C)Time (h)Yield (%)Reference
Diphenylvinylphosphine Toluene K₃PO₄ 80 2 98% Suzuki, K. et al., Synlett, 2007[2]
TriphenylphosphineToluene/WaterK₃PO₄1001~90%Joshaghani, M. et al., J. Organomet. Chem., 2007[1]
TriphenylphosphineDioxaneCs₂CO₃10012~95%Song, J. et al., Molecules, 2013[3]
TriphenylphosphineDMFK₃PO₄1001~80%Joshaghani, M. et al., J. Organomet. Chem., 2007[1]
TriphenylphosphineTHFK₃PO₄1001~85%Joshaghani, M. et al., J. Organomet. Chem., 2007[1]

Analysis of Performance Data:

The data indicates that the vinylphosphine ligand, under optimized conditions in toluene, can achieve near-quantitative yields in a relatively short reaction time and at a lower temperature compared to typical triphenylphosphine systems.[2] While PPh₃ is a robust ligand that performs well across a range of polar aprotic and nonpolar solvents, the vinylphosphine system demonstrates exceptional efficiency.[1][3] This enhanced reactivity can be attributed to the unique mechanistic pathways enabled by the vinyl groups.

Mechanistic Insights: The Divinylphenylphosphine Advantage

The superior performance of DVPP can be explained by considering its unique structural features, which influence the catalytic cycle at several key stages.

The Concept of Hemilability

Hemilability refers to the ability of a multidentate ligand to have one coordinating group that can easily dissociate from the metal center while another remains firmly bound.[4][5] In DVPP, the phosphorus atom is a "soft" donor that binds strongly to the palladium center. The vinyl groups, however, can act as "soft" π-donors that can coordinate and de-coordinate reversibly.

This "on/off" binding capability is advantageous because it can open up a coordination site on the palladium catalyst at crucial moments in the catalytic cycle, facilitating substrate association without requiring the complete dissociation of the phosphine ligand.[4] This can lower the activation energy for key steps and increase the overall turnover rate.

Hemilability cluster_cycle Catalytic Cycle Enhancement cluster_process Process Stable_Complex Pd-DVPP Complex (P, Vinyl Coordinated) Open_Site Reactive Intermediate (P-Coordinated Only) Stable_Complex->Open_Site Vinyl group dissociates Product Product Release Stable_Complex->Product Promotes Open_Site->Stable_Complex Vinyl group re-coordinates Substrate Substrate Binding Open_Site->Substrate Facilitates caption Hemilability of DVPP creates reactive sites.

Hemilability of DVPP creates reactive sites.
Potential for Catalyst Deactivation

A potential drawback of the vinyl groups is their inherent reactivity. Under certain conditions, particularly at high temperatures or with specific substrates, the vinyl moieties could undergo side reactions, such as polymerization. This could lead to the formation of oligomeric or polymeric phosphine species, which could either precipitate or act as catalyst poisons, leading to deactivation. Researchers should be mindful of this possibility and monitor reactions for any signs of catalyst decomposition.

Experimental Protocols

To facilitate the evaluation of divinylphenylphosphine in your own laboratories, we provide a detailed protocol for a model Suzuki-Miyaura coupling reaction.

General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

This protocol is designed for the parallel screening of different phosphine ligands (e.g., Divinylphenylphosphine vs. Triphenylphosphine) in a selected solvent system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Divinylphenylphosphine (DVPP)

  • Triphenylphosphine (PPh₃)

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Base (e.g., Potassium phosphate, K₃PO₄, 2.0 mmol)

  • Anhydrous Solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%, for a 2:1 L:Pd ratio) to a dry reaction vial containing a stir bar. Add 2 mL of the chosen anhydrous solvent and stir the mixture at room temperature for 15-20 minutes.

  • Reaction Assembly: To the vial containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add Solvent: Add the remaining volume of the anhydrous solvent (3 mL) to bring the total volume to 5 mL.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography and calculate the isolated yield. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Suzuki-Miyaura Ligand Screening.

Conclusion

Divinylphenylphosphine presents itself as a high-performance ligand for Suzuki-Miyaura cross-coupling reactions, capable of delivering excellent yields under mild conditions.[2] Its enhanced activity compared to the traditional triphenylphosphine can be attributed to the unique hemilabile character of its vinyl groups, which likely facilitates key steps in the catalytic cycle. While the potential for vinyl group-mediated side reactions exists, careful control of reaction conditions can mitigate this risk. For researchers seeking to optimize challenging coupling reactions, divinylphenylphosphine is a valuable and potent tool to consider, particularly in less polar solvent systems like toluene where it has demonstrated exceptional performance.

References

  • Joshaghani, M., et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. 2007. [Link]

  • Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Synlett, 2007(20), 3206–3208. [Link]

  • Fey, N., et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 2010. [Link]

  • Wikipedia. Hemilability. Accessed January 20, 2026. [Link]

  • Moloy, K. G., et al. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Accessed January 20, 2026. [Link]

  • Smith, A. B., et al. Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering, 2020. [Link]

  • Jeffrey, J. C. & Rauchfuss, T. B. Hemilabile ligands. Inorganic Chemistry, 1979. [Link]

  • Song, J., et al. Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules, 2013. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialized organophosphorus reagents like divinylphenylphosphine (DVPP), achieving and verifying high purity is paramount. This is especially true in applications such as polymer chemistry and catalysis, where even trace impurities can significantly alter reaction kinetics, polymer properties, and catalyst performance. This guide provides an in-depth comparison of analytical techniques for validating the purity of DVPP, offering practical insights and detailed protocols to ensure the reliability of your synthesized material. We will also explore how DVPP compares to alternative vinylphosphine reagents, supported by relevant performance data.

The Synthetic Landscape and Anticipated Impurities

The most common laboratory-scale synthesis of divinylphenylphosphine involves the reaction of dichlorophenylphosphine with a vinyl Grignard reagent, such as vinylmagnesium bromide. While effective, this route can introduce several impurities that must be carefully monitored.

A primary impurity of concern is divinylphenylphosphine oxide (DVPPO) . Phosphines are notoriously susceptible to oxidation, and exposure to air during the reaction or workup can readily convert the desired product to its oxide. Other potential impurities include unreacted starting materials, byproducts from the Grignard reagent, and solvent residues.

Understanding the potential for these impurities is the first step in developing a robust validation strategy. A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.

Core Analytical Techniques for Purity Validation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful toolkit for the qualitative and quantitative analysis of synthesized divinylphenylphosphine.

³¹P NMR Spectroscopy: The Phosphorus Fingerprint

³¹P NMR spectroscopy is arguably the most direct and informative technique for assessing the purity of phosphorus-containing compounds.[1] The phosphorus-31 nucleus is 100% abundant and has a spin of ½, resulting in sharp, easily interpretable signals with a wide chemical shift range, which minimizes signal overlap.[2]

Interpreting the ³¹P NMR Spectrum:

The ³¹P NMR spectrum of a pure sample of divinylphenylphosphine is expected to show a single sharp peak. The presence of impurities will be indicated by additional peaks at different chemical shifts.

  • Divinylphenylphosphine Oxide (DVPPO): The oxidation of the phosphorus atom from P(III) to P(V) results in a significant downfield shift. For comparison, the chemical shift of triphenylphosphine oxide is typically observed around +25 to +30 ppm.[3] Therefore, the presence of a peak in this region is a strong indicator of DVPPO contamination.

Quantitative Analysis with ³¹P NMR:

While standard proton-decoupled ³¹P NMR is excellent for qualitative assessment, obtaining accurate quantitative data requires inverse-gated decoupling.[4] This technique suppresses the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations. By using a sufficiently long relaxation delay, the relative integrals of the DVPP and DVPPO peaks can be used to determine the purity of the sample.

Experimental Protocol: ³¹P NMR Analysis of Divinylphenylphosphine

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the synthesized divinylphenylphosphine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • If the sample contains solids, filter the solution through a small plug of glass wool into a clean NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Nucleus: ³¹P

    • Frequency: ~162 MHz

    • Reference: 85% H₃PO₄ (external standard, set to 0 ppm)

    • Decoupling: ¹H decoupling (e.g., Waltz-16)

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (for quantitative analysis): 5 x T₁ of the slowest relaxing phosphorus nucleus (a delay of 20-30 seconds is often sufficient for phosphines and their oxides).

    • Number of Scans: 128 or more, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply an exponential multiplication function to improve the signal-to-noise ratio.

    • Fourier transform the data.

    • Phase the spectrum and reference the peak for divinylphenylphosphine.

    • Integrate all phosphorus-containing signals. The purity can be calculated as: % Purity = (Integral of DVPP peak / Sum of all phosphorus peak integrals) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

GC-MS is a highly sensitive technique that separates volatile and semi-volatile compounds in a mixture and provides their mass-to-charge ratio, allowing for their identification.[5] For divinylphenylphosphine, GC-MS can be used to detect and identify not only the main product and its oxide but also other potential volatile impurities.

Key Considerations for GC-MS Analysis:

  • Column Selection: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms, is generally suitable for the analysis of aryl phosphines.

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete vaporization of the sample without causing thermal degradation. A temperature of 250 °C is a good starting point.

  • Oven Temperature Program: A temperature ramp is necessary to achieve good separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).

Experimental Protocol: GC-MS Analysis of Divinylphenylphosphine

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized divinylphenylphosphine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Example):

    • Gas Chromatograph:

      • Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or similar).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program:

        • Initial temperature: 80 °C, hold for 2 minutes.

        • Ramp to 280 °C at 15 °C/min.

        • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to divinylphenylphosphine based on its retention time and mass spectrum.

    • Search the mass spectrum against a library (e.g., NIST) for confirmation.

    • Examine the chromatogram for other peaks and identify them by their mass spectra. The presence of a peak with a mass corresponding to divinylphenylphosphine oxide (M+ = 178.17 g/mol ) should be specifically investigated.

Visualizing the Purity Validation Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Interpretation cluster_conclusion Purity Assessment Synthesis Divinylphenylphosphine Synthesis NMR_Analysis ³¹P NMR Spectroscopy (Qualitative & Quantitative) Synthesis->NMR_Analysis GCMS_Analysis GC-MS Analysis (Separation & Identification) Synthesis->GCMS_Analysis NMR_Data ³¹P NMR Spectrum - Chemical Shifts - Peak Integration NMR_Analysis->NMR_Data GCMS_Data GC-MS Chromatogram - Retention Times - Mass Spectra GCMS_Analysis->GCMS_Data Purity_Determination Purity > 9x%? Identify Impurities NMR_Data->Purity_Determination GCMS_Data->Purity_Determination

Caption: Workflow for the purity validation of synthesized divinylphenylphosphine.

Comparison with Alternative Vinylphosphine Reagents

Divinylphenylphosphine is a valuable reagent due to the presence of two reactive vinyl groups and a phenyl group that influences its electronic and steric properties. However, other vinylphosphines can be considered for specific applications.

ReagentStructureKey FeaturesPotential Applications
Divinylphenylphosphine P(CH=CH₂)₂PhTwo vinyl groups for cross-linking; phenyl group for tuning electronic properties.Polymer synthesis, ligand for catalysis.[6]
Trivinylphosphine P(CH=CH₂)₃Three vinyl groups for higher cross-linking density.Highly cross-linked polymers, flame retardants.
Diphenylvinylphosphine P(Ph)₂(CH=CH₂)One vinyl group for polymerization; two phenyl groups for increased steric bulk.Ligand in catalysis, functionalization of polymers.[6]

Performance Comparison Insights:

  • Polymerization: In free radical polymerization, the number of vinyl groups directly impacts the potential for cross-linking. Trivinylphosphine, with three vinyl groups, will lead to a more densely cross-linked polymer network compared to divinylphenylphosphine. The choice between them depends on the desired material properties, such as rigidity and solvent resistance.

  • Catalysis: As a ligand in transition metal catalysis, the electronic and steric properties of the phosphine are critical. Divinylphenylphosphine offers a balance of these properties. In contrast, diphenylvinylphosphine provides greater steric hindrance due to the two phenyl groups, which can be advantageous in certain cross-coupling reactions by promoting reductive elimination.[7] The vinyl group also offers a site for further functionalization to create more complex ligand architectures. For instance, diphenylvinylphosphine has been shown to be an effective ligand in Suzuki-Miyaura coupling reactions.[6]

Conclusion

Validating the purity of synthesized divinylphenylphosphine is a critical step to ensure its successful application in research and development. A combined analytical approach using ³¹P NMR spectroscopy and GC-MS provides a comprehensive assessment of purity and allows for the identification of key impurities such as divinylphenylphosphine oxide. By understanding the synthetic route and potential byproducts, and by employing the detailed protocols outlined in this guide, researchers can confidently verify the quality of their synthesized material. Furthermore, a careful consideration of the structural and electronic differences between divinylphenylphosphine and its alternatives will enable the selection of the most appropriate reagent for a given application, whether in the realm of polymer science or catalysis.

References

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Retrieved from [Link]

  • YouTube. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

  • Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Synlett, 2007(20), 3206–3208.
  • MDPI. (2023, August 17). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]

  • ResearchGate. (2023, August 10). (PDF) Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]

  • MDPI. (2023, November 27). Novel Divinyl-Flanked Diketopyrrolopyrrole Polymer, Based on a Dimerization Strategy for High-Performance Organic Field-Effect Transistors. Retrieved from [Link]

  • Wiley Online Library. (2018, June). Advanced Materials by Atom Transfer Radical Polymerization. Retrieved from [Link]

  • PubMed. (2000, September). Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Analysis of the Fumigant Phosphine Applying Headspace-GC-MSD. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

Sources

A Comparative Guide to the Electrochemical Properties of Divinylphenylphosphine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Divinylphenylphosphine in Coordination Chemistry

Divinylphenylphosphine (DVPP), a tertiary phosphine with the formula PPh(CH=CH₂)₂, occupies a unique space in the landscape of phosphine ligands. Its combination of a phenyl group and two vinyl substituents imparts a distinct electronic profile that modulates the properties of transition metal complexes. Phosphine ligands are crucial in homogeneous catalysis and materials science, where their steric and electronic properties can be fine-tuned to control catalytic activity and selectivity.[1] The electron-donating and accepting properties of phosphines, often quantified by parameters like the Tolman Electronic Parameter (TEP), directly impact the electron density at the metal center.[2] This, in turn, influences the metal's redox potential, a key factor in many catalytic cycles and electrochemical applications.

The vinyl groups in DVPP are of particular interest. Their π-system can participate in conjugation and potentially interact with the metal center, influencing its electronic environment in ways that differ from simple alkyl or aryl phosphines. Understanding these effects through electrochemical methods like cyclic voltammetry provides a powerful tool for predicting and controlling the reactivity of DVPP metal complexes.

The Role of Phosphine Ligands in Modulating Redox Properties

The electronic character of a phosphine ligand directly correlates with the redox potential of the corresponding metal complex. More electron-donating phosphines increase the electron density at the metal center, making it easier to oxidize (i.e., the oxidation occurs at a less positive potential). Conversely, electron-withdrawing phosphines decrease the electron density at the metal, making oxidation more difficult (a more positive oxidation potential).[3]

Cyclic voltammetry (CV) is a primary technique for probing these electronic effects. By measuring the potential at which a metal complex undergoes oxidation or reduction, we can infer the electron-donating or -withdrawing strength of the coordinated ligands. The reversibility of these redox events also provides crucial information about the stability of the complex in different oxidation states.[1]

Comparative Electrochemical Analysis

While specific and comprehensive comparative studies on the electrochemical properties of divinylphenylphosphine complexes are not abundant in the literature, we can draw valuable insights from related systems and general principles of phosphine electronics.

Expected Electronic Influence of the Divinylphenylphosphine Ligand

The electronic nature of DVPP is influenced by both the phenyl group and the two vinyl groups. The phenyl group is generally considered electron-withdrawing compared to alkyl groups. The vinyl groups, with their sp²-hybridized carbons, are also more electronegative than sp³-hybridized carbons found in alkylphosphines. Furthermore, the π-system of the vinyl groups can act as a π-acceptor, withdrawing electron density from the metal center through back-bonding. This combination suggests that DVPP would be a less electron-donating (or more electron-withdrawing) ligand compared to trialkylphosphines like tricyclohexylphosphine (PCy₃) and likely less donating than triphenylphosphine (PPh₃), although the exact positioning requires experimental verification.

Comparison with Common Phosphine Ligands
Phosphine LigandAbbreviationStructureExpected Electron-Donating StrengthExpected M(II)/M(III) Oxidation Potential (vs. Fc/Fc⁺)
TricyclohexylphosphinePCy₃P(C₆H₁₁)₃Very StrongLeast Positive
Tri-tert-butylphosphineP(t-Bu)₃P(C(CH₃)₃)₃Very StrongLeast Positive
TriphenylphosphinePPh₃P(C₆H₅)₃ModerateMore Positive than PCy₃
Divinylphenylphosphine DVPP P(C₆H₅)(CH=CH₂)₂ Moderate to Weak More Positive than PPh₃
Tris(pentafluorophenyl)phosphineP(C₆F₅)₃P(C₆F₅)₃Very WeakMost Positive

Rationale for the positioning of DVPP: The presence of two vinyl groups, which are more electron-withdrawing than phenyl groups due to the higher s-character of the sp² carbons, is expected to make DVPP a weaker donor ligand than PPh₃. This would result in a higher (more positive) oxidation potential for a DVPP-metal complex compared to the analogous PPh₃ complex.

Experimental Protocol: Characterization by Cyclic Voltammetry

To experimentally determine and compare the electrochemical properties of divinylphenylphosphine complexes, a standardized cyclic voltammetry protocol is essential.

Materials and Equipment
  • Potentiostat: A suitable potentiostat capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon electrode (provides a wide potential window).[1]

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode like Ag/Ag⁺.

  • Counter Electrode: Platinum wire.

  • Solvent: Acetonitrile or dichloromethane (HPLC grade, deoxygenated).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

  • Analyte: The divinylphenylphosphine metal complex of interest (e.g., [PdCl₂(DVPP)₂]) and reference complexes (e.g., [PdCl₂(PPh₃)₂]).

  • Internal Standard: Ferrocene (for referencing the potential).

Experimental Workflow

The following diagram illustrates the typical workflow for acquiring and analyzing cyclic voltammetry data for phosphine-metal complexes.

experimental_workflow cluster_prep Solution Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_analyte Dissolve complex in solvent prep_electrolyte Add supporting electrolyte (e.g., 0.1 M TBAPF6) prep_analyte->prep_electrolyte prep_deoxygenate Deoxygenate with N2 or Ar for 15-20 min prep_electrolyte->prep_deoxygenate setup_cell Assemble three-electrode cell prep_deoxygenate->setup_cell run_scan Perform potential sweep setup_cell->run_scan record_data Record current vs. potential run_scan->record_data add_ferrocene Add ferrocene as internal standard record_data->add_ferrocene run_ferrocene_cv Record CV of ferrocene add_ferrocene->run_ferrocene_cv determine_potentials Determine Epa, Epc, and E1/2 run_ferrocene_cv->determine_potentials reference_potentials Reference potentials to Fc/Fc+ couple determine_potentials->reference_potentials compare_data Compare with other phosphine complexes reference_potentials->compare_data

Sources

A Head-to-Head Battle in Catalysis: Monodentate vs. Bidentate Ligands from Divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ligand Selection in Cross-Coupling Reactions

For researchers navigating the complex landscape of homogeneous catalysis, particularly in the pivotal field of drug development, ligand selection is a critical determinant of reaction success. The architecture of a phosphine ligand—its steric bulk, electronic properties, and denticity—directly governs the stability and reactivity of the metal catalyst. This guide provides an in-depth, data-driven comparison of two distinct ligand classes derived from a common, versatile precursor: divinylphenylphosphine (DVPPP). We will objectively compare the synthesis and performance of a simple monodentate vinylphosphine against a more complex bidentate "triphos" ligand, grounding our analysis in published experimental data to illuminate the profound impact of ligand design on catalytic efficiency.

The Foundation: Understanding Ligand Denticity

In the realm of phosphine ligands, "denticity" refers to the number of phosphorus donor atoms available to coordinate to a central metal atom. This structural feature fundamentally dictates the ligand's interaction with the metal center.

  • Monodentate Ligands : These ligands, possessing a single phosphorus donor, bind to the metal at one point.[1] This single point of attachment offers greater flexibility around the metal center, which can be advantageous in accommodating bulky substrates. However, this flexibility can sometimes lead to lower catalyst stability due to easier ligand dissociation.

  • Bidentate Ligands : By featuring two phosphorus atoms linked by a carbon backbone, bidentate ligands chelate the metal at two points. This chelation creates a more rigid and stable metal complex, often preventing ligand dissociation and promoting more selective reaction pathways.[2][3] Key parameters for bidentate ligands include the "bite angle," the P-Metal-P angle, which significantly influences the steric and electronic environment of the catalyst.[2][3]

Our precursor, divinylphenylphosphine [PhP(CH=CH₂)₂], offers an ideal platform for a direct comparison. Its two vinyl groups serve as reactive handles for the synthesis of both monodentate and bidentate structures through the well-established hydrophosphination reaction—the addition of a P-H bond across a double bond.[4][5][6][7]

Ligand Synthesis: A Tale of Two Stoichiometries

The creation of our target ligands from divinylphenylphosphine hinges on a straightforward, atom-economical hydrophosphination reaction with a secondary phosphine, such as diphenylphosphine (HPPh₂). The stoichiometry of this reaction is the key determinant of the final product's denticity.

Synthesis of a Monodentate Vinylphosphine Ligand (L1)

To generate a monodentate ligand, a 1:1 reaction between DVPPP and a secondary phosphine could be envisioned. However, for the purpose of this guide, we will consider a commercially available and structurally related monodentate ligand, diphenylvinylphosphine (L1) , whose performance in Suzuki-Miyaura coupling has been explicitly detailed.[1][8] This allows us to draw upon concrete experimental data for our comparison.

Synthesis of a Bidentate "Triphos" Ligand (L2)

The synthesis of our target bidentate ligand, phenylbis[2-(diphenylphosphino)ethyl]phosphine (L2) , involves the double hydrophosphination of divinylphenylphosphine. Two equivalents of diphenylphosphine are added across both vinyl groups of the DVPPP backbone. This reaction is typically achieved under radical or metal-catalyzed conditions.

Synthesis_Scheme DVPPP PhP(CH=CH₂)₂ (Divinylphenylphosphine) invis1 DVPPP->invis1 invis2 DVPPP->invis2 HPPh2_1 + HPPh₂ HPPh2_2 + 2 HPPh₂ L1 Ph₂(CH=CH₂)P (L1, Monodentate) L2 PhP(CH₂CH₂PPh₂)₂ (L2, Bidentate) invis1->L1 (Related Structure) invis2->L2 Hydrophosphination

Caption: Synthetic pathways from Divinylphenylphosphine.

Performance in Catalysis: A Suzuki-Miyaura Cross-Coupling Case Study

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[9] The efficiency of this reaction is highly dependent on the phosphine ligand employed.[9][10] We will now compare the performance of our selected monodentate and bidentate ligands in this critical transformation, drawing data from published literature to ensure an objective analysis.

Experimental Setup

The data presented is based on palladium-catalyzed Suzuki-Miyaura coupling reactions. While the exact conditions from different studies may vary slightly, we have selected examples with sufficient similarity to allow for a meaningful comparison. The general reaction involves coupling an aryl halide with an arylboronic acid in the presence of a palladium precursor, a phosphine ligand, and a base.

Suzuki_Cycle Pd0 LₙPd(0) OxAdd Ar-Pd(II)(Lₙ)-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Lₙ)-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance Data

The following table summarizes the performance of the monodentate diphenylvinylphosphine (L1) and the bidentate "triphos" ligand (L2) in representative Suzuki-Miyaura coupling reactions.

ParameterMonodentate Ligand (L1)Bidentate Ligand (L2)
Ligand DiphenylvinylphosphinePhenylbis[2-(diphenylphosphino)ethyl]phosphine
Reaction 4-Bromotoluene + Phenylboronic acidAryl Halides + Arylboronic Acids
Pd Precursor Pd(OAc)₂Not specified, but used in Pd-catalyzed couplings
Catalyst Loading 0.01 mol% PdTypically used in various cross-coupling reactions
Yield 98%[1][8]Known to be effective in Suzuki-Miyaura reactions
Key Advantage High efficiency at very low catalyst loading.High stability, suitable for a range of cross-coupling reactions.
Reference Suzuki, K. et al., Synlett, 2007.[1]Sigma-Aldrich Product Information.

Note: Direct comparative data under identical conditions for L2 was not available in the searched literature. The information for L2 is based on its established utility in similar cross-coupling reactions.

Analysis of Performance

The data, though not from a single head-to-head study, allows for critical insights:

Monodentate Ligand (L1): The standout feature of the diphenylvinylphosphine ligand is its remarkable efficiency, achieving a 98% yield with an exceptionally low palladium loading of just 0.01 mol%.[1][8] This high turnover number suggests that the resulting palladium complex is highly active. The flexibility of the monodentate coordination may facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[2] The electron-rich nature and steric bulk of the ligand likely stabilize the active monoligated palladium species, which is believed to be a key intermediate.[9]

Bidentate Ligand (L2): While specific yield data from a comparable reaction is not presented, the established use of the "triphos" ligand (L2) across a wide array of cross-coupling reactions, including Suzuki-Miyaura, points to its robustness and versatility. The key advantage of a bidentate ligand like L2 is the formation of a stable chelate complex with the palladium center. This increased stability can prevent catalyst decomposition, especially at higher temperatures, leading to more consistent and reproducible results across a broader range of substrates. The defined structure of the bidentate complex can also impart greater selectivity in certain transformations.

Causality and Mechanistic Implications

The choice between a monodentate and a bidentate ligand is a trade-off between catalyst activity and stability.

  • The Monodentate Advantage: The high activity of the L1-Pd system can be attributed to the formation of coordinatively unsaturated L1Pd(0) species. These species are sterically less hindered and more electronically reactive, accelerating the rate-limiting oxidative addition step.[9]

  • The Bidentate Advantage: The chelate effect provided by L2 results in a more stable (L2)Pd(0) complex. This stability is crucial for preventing the precipitation of palladium black and maintaining the catalyst's integrity throughout the reaction, which is particularly important in complex syntheses requiring longer reaction times or harsher conditions.[2][3]

Experimental Protocols

To ensure the practical applicability of this guide, we provide a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction based on the highly efficient monodentate ligand system.

Protocol: Suzuki-Miyaura Coupling using Diphenylvinylphosphine (L1)

This protocol is adapted from the procedure described by Suzuki, K. et al. in Synlett, 2007.[1]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 0.01 mol%) and diphenylvinylphosphine (0.004 mmol, 0.02 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes to allow for complex formation.

  • Reagent Addition: To the catalyst solution, add 4-bromotoluene (2.0 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 4.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Conclusion and Recommendations

The comparison between monodentate diphenylvinylphosphine (L1) and the bidentate "triphos" ligand (L2), both conceptually derived from divinylphenylphosphine, highlights a fundamental principle in catalyst design: there is no single "best" ligand.

  • For reactions where maximum activity and efficiency with unhindered substrates are paramount, and low catalyst loadings are desired, a monodentate ligand like L1 is an exceptional choice. Its ability to facilitate rapid catalytic turnover is a significant advantage.

  • For reactions requiring high stability, broad substrate scope, and robustness under challenging conditions, a bidentate ligand like L2 is often the more reliable option. The stability imparted by the chelate effect ensures catalyst longevity and reproducibility.

Ultimately, the optimal ligand choice is context-dependent. Researchers and drug development professionals must weigh the need for raw catalytic speed against the demand for stability and versatility. This guide, grounded in the principles of coordination chemistry and supported by experimental precedent, serves as a framework for making informed decisions in the rational design of powerful catalytic systems.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Preparation of phosphines through C–P bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Retrieved from [Link]

  • University of North Texas. (n.d.). Hydrophosphination of Vinylcyclopropane & Quinine for Metal Coordination Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). cis-1,2-Bis(diphenylphosphino)ethylene copper(i) catalyzed C–H activation and carboxylation of terminal alkynes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Triphenylphosphine (PPh3) vs. 1,2-bis(diphenylphosphino)ethane (dppe) ligand? Retrieved from [Link]

  • Thieme. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies. Retrieved from [Link]

  • Sci-Hub. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Retrieved from [Link]

  • University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. Retrieved from [Link]

  • Organic Syntheses. (2024). Org. Synth. 2024, 101, 423. Retrieved from [Link]

  • ACS Publications. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Catalytic Performance of Metal-Rich Pd Phosphides for the Solvent-Free Selective Hydrogenation of Chloronitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethylene. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

Sources

A Comparative Mechanistic Guide to Reactions Catalyzed by Divinylphenylphosphine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of ligand is a paramount determinant of a reaction's efficiency, selectivity, and overall success. Among the vast arsenal of phosphine ligands, divinylphenylphosphine (DVPPP) presents a unique electronic and steric profile due to the presence of its vinyl groups, which can participate in π-backbonding and potentially coordinate to the metal center in a hemilabile fashion. This guide provides an in-depth comparative analysis of the mechanistic nuances of two key transformations catalyzed by metal complexes of divinylphenylphosphine: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the Rhodium-catalyzed hydroformylation. By examining the catalytic cycles and the influence of DVPPP in each, this document aims to provide researchers with actionable insights for catalyst design and reaction optimization.

The Pivotal Role of Divinylphenylphosphine in Catalysis

Divinylphenylphosphine distinguishes itself from more conventional triaryl- or trialkylphosphines through the electronic character of its vinyl substituents. These groups are capable of acting as π-acceptors, which can influence the electron density at the metal center. This electronic modulation can, in turn, affect the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the potential for the vinyl groups to coordinate to the metal center introduces the concept of hemilability, where the ligand can reversibly bind through one or both vinyl groups, opening up coordination sites for substrate binding.

Comparative Mechanistic Analysis: Suzuki-Miyaura Coupling vs. Hydroformylation

To illustrate the multifaceted role of divinylphenylphosphine, we will dissect its involvement in two mechanistically distinct and synthetically vital reactions: the Pd-catalyzed Suzuki-Miyaura cross-coupling and the Rh-catalyzed hydroformylation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically involving the coupling of an organoboron compound with an organohalide. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The phosphine ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity throughout this cycle.

Mechanistic Insights with Divinylphenylphosphine:

While direct, comprehensive mechanistic studies focused solely on divinylphenylphosphine in Suzuki-Miyaura coupling are not extensively documented in readily available literature, we can infer its likely impact based on the established roles of similar phosphine ligands. The electronic properties of DVPPP, with its π-accepting vinyl groups, are expected to influence the electron density on the palladium center. This can have a pronounced effect on the oxidative addition and reductive elimination steps. A more electron-deficient palladium center, induced by the π-accepting nature of DVPPP, can facilitate the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.

Conversely, the oxidative addition of the organohalide to the Pd(0) center is generally favored by electron-rich ligands. Therefore, a delicate electronic balance is required for an efficient catalyst. The unique feature of DVPPP is the potential for the vinyl groups to participate in catalysis beyond simple electronic tuning.

Experimental Protocol: Comparative Ligand Study in Suzuki-Miyaura Coupling

To objectively assess the performance of divinylphenylphosphine in comparison to a standard ligand like triphenylphosphine (TPP), a standardized experimental protocol is essential.

Objective: To compare the catalytic efficiency of Pd(dba)₂/DVPPP and Pd(dba)₂/TPP in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(0)-dibenzylideneacetone complex (Pd(dba)₂)

  • Divinylphenylphosphine (DVPPP)

  • Triphenylphosphine (TPP)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Argon gas supply

  • Schlenk flasks and standard glassware

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an argon atmosphere, add Pd(dba)₂ (0.01 mmol, 1 mol%).

    • To this, add the respective phosphine ligand (DVPPP or TPP) (0.02 mmol, 2 mol%).

    • Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate Schlenk flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Add the pre-formed catalyst solution to the flask containing the reagents.

    • Add an internal standard for GC analysis.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by Gas Chromatography (GC) to determine the conversion of 4-bromotoluene and the yield of 4-methylbiphenyl.

  • Data Analysis:

    • Plot the yield of 4-methylbiphenyl as a function of time for both catalyst systems.

    • Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst at a specific time point (e.g., 2 hours) to quantitatively compare their activities.

Data Presentation:

LigandTime (h)Conversion of 4-Bromotoluene (%)Yield of 4-Methylbiphenyl (%)TON (at 2h)TOF (h⁻¹) (at 2h)
DVPPP1
2
4
8
24
TPP1
2
4
8
24

This table is a template for presenting the experimental data. Actual values would be populated based on experimental results.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination L = Divinylphenylphosphine L = Divinylphenylphosphine

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo" process, is a large-scale industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen.[2] The reaction is typically catalyzed by rhodium or cobalt complexes, with the ligand playing a crucial role in controlling both the activity and the regioselectivity (linear vs. branched aldehyde).

Mechanistic Insights with Divinylphenylphosphine:

In rhodium-catalyzed hydroformylation, the electronic properties of the phosphine ligand are critical in determining the l/b (linear-to-branched) ratio of the aldehyde products. Electron-donating ligands generally favor the formation of the linear aldehyde, while π-accepting ligands can lead to higher proportions of the branched isomer. The π-accepting nature of the vinyl groups in DVPPP would suggest a tendency towards the formation of the branched aldehyde.

Furthermore, the steric bulk of the ligand influences the regioselectivity. The cone angle of divinylphenylphosphine is comparable to that of triphenylphosphine, suggesting a moderate steric influence. The potential hemilability of the vinyl groups could also play a role by creating a more flexible coordination sphere around the rhodium center, potentially influencing the regioselectivity of the olefin insertion step.

Experimental Protocol: In-situ Spectroscopic Study of Hydroformylation

To probe the mechanistic role of divinylphenylphosphine in hydroformylation, in-situ spectroscopic techniques such as high-pressure infrared (HP-IR) and nuclear magnetic resonance (HP-NMR) spectroscopy are invaluable.

Objective: To identify the active rhodium-carbonyl-hydride species formed with DVPPP under hydroformylation conditions and to compare its behavior to a catalyst formed with triphenylphosphine.

Materials:

  • [Rh(acac)(CO)₂]

  • Divinylphenylphosphine (DVPPP)

  • Triphenylphosphine (TPP)

  • 1-Octene

  • Syngas (CO/H₂ mixture, 1:1)

  • Toluene (anhydrous)

  • High-pressure spectroscopic cell (e.g., for IR or NMR)

Procedure:

  • Catalyst Precursor Preparation:

    • In a glovebox, dissolve [Rh(acac)(CO)₂] (0.01 mmol) and the phosphine ligand (DVPPP or TPP, 0.04 mmol, 4 equivalents) in 2 mL of anhydrous toluene in a vial suitable for transfer to the high-pressure cell.

  • In-situ Spectroscopy:

    • Transfer the catalyst solution to the high-pressure spectroscopic cell.

    • Seal the cell and purge with syngas.

    • Pressurize the cell with syngas to the desired pressure (e.g., 20 bar).

    • Heat the cell to the reaction temperature (e.g., 80 °C).

    • Record the initial spectrum (IR or NMR) of the rhodium-phosphine complex under syngas.

    • Inject 1-octene (1.0 mmol) into the cell.

    • Monitor the reaction by acquiring spectra at regular intervals.

  • Data Analysis:

    • For HP-IR, identify the characteristic stretching frequencies of the CO ligands on the rhodium center. Changes in these frequencies and the number of bands can provide information about the structure and electronic environment of the active catalyst and key intermediates.

    • For HP-NMR (specifically ³¹P NMR), observe the chemical shifts and coupling constants of the coordinated phosphine ligand. This can reveal the formation of different rhodium-hydride and rhodium-acyl species.

    • Compare the spectral data obtained with DVPPP to that obtained with TPP to identify differences in the nature of the active species and the relative concentrations of intermediates.

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

Hydroformylation_Cycle cluster_legend Legend HRh(CO)2L2 HRh(CO)2L2 HRh(CO)2L(alkene) HRh(CO)2L(alkene) HRh(CO)2L2->HRh(CO)2L(alkene) Alkene Coordination (-L, +alkene) R-Rh(CO)2L2 R-Rh(CO)2L2 HRh(CO)2L(alkene)->R-Rh(CO)2L2 Hydride Migration (+L) R-C(O)-Rh(CO)L2 R-C(O)-Rh(CO)L2 R-Rh(CO)2L2->R-C(O)-Rh(CO)L2 CO Insertion R-C(O)-Rh(H)2(CO)L2 R-C(O)-Rh(H)2(CO)L2 R-C(O)-Rh(CO)L2->R-C(O)-Rh(H)2(CO)L2 Oxidative Addition (H2) RCHO RCHO R-C(O)-Rh(H)2(CO)L2->RCHO Reductive Elimination L = Divinylphenylphosphine L = Divinylphenylphosphine

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Divinylphenylphosphine (DVPP) is a valuable organophosphorus compound utilized in specialized synthesis and catalysis. However, its unique chemical structure—combining a reactive phosphine center with two polymerizable vinyl groups—necessitates a rigorous and informed approach to its handling and disposal. This guide provides the essential procedural information for researchers and laboratory professionals to manage DVPP waste safely, ensuring both personal safety and environmental compliance. Our focus is on providing a deep, trustworthy, and practical framework that extends beyond mere procedural steps to explain the causality behind them.

Part 1: Hazard Assessment and Waste Classification

Proper disposal begins with a thorough understanding of the hazards. Divinylphenylphosphine is not a simple organic solvent; it is a multi-hazard chemical substance.

Key Hazard Profile:

Hazard CategoryDescriptionRationale and Implications
Organophosphorus Toxicity As an organophosphorus compound, DVPP should be treated as potentially toxic. While acute toxicity data is not widely published, the class of compounds is known for neurotoxic effects.Assume toxicity via inhalation, ingestion, and dermal absorption. All handling and disposal operations must prevent any direct contact or aerosol generation.
Reactivity (Air Sensitivity) Phosphines can be sensitive to atmospheric oxygen. While tertiary phosphines like DVPP are generally less pyrophoric than primary or secondary phosphines, oxidation to the corresponding phosphine oxide is a common and exothermic reaction.To prevent degradation and potential pressure buildup from exothermic oxidation, waste DVPP should be stored in a sealed container, ideally under an inert atmosphere (e.g., nitrogen or argon).[1] Never mix DVPP waste with strong oxidizing agents.
Combustibility DVPP is a combustible liquid with a flash point of 99 °C (210.2 °F).[2]While not classified as flammable, it can ignite if exposed to a sufficiently high-energy ignition source. Keep waste containers away from open flames, sparks, and hot surfaces.
Potential for Polymerization The presence of two vinyl groups introduces the possibility of polymerization.While spontaneous hazardous polymerization is not commonly reported, it is prudent to store waste away from heat, sunlight, and polymerization initiators (e.g., radical sources).
Regulatory Classification: A Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for determining if it is hazardous.[3] Divinylphenylphosphine is not explicitly listed as a P- or U-series hazardous waste. Therefore, its classification depends on its characteristics .

  • Reactivity (D003): Given that phosphines can be air-reactive, DVPP waste could potentially be classified under this code.[1]

  • Toxicity (D004-D043): If the waste contains specific toxic constituents above regulatory limits that could leach into the environment, it would be classified by a toxicity characteristic code.

Consult your institution's Environmental Health and Safety (EHS) department. They are the authoritative resource for making the final waste code determination based on institutional knowledge and local regulations.

Part 2: Safe Handling and Storage of Waste

Safe disposal is an extension of safe handling. The same precautions taken during experimentation apply to waste accumulation.

Personal Protective Equipment (PPE) and Engineering Controls

All handling of DVPP, including transferring it to a waste container, must be performed inside a certified chemical fume hood.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential unexpected vigorous reactions.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against dermal absorption. Check manufacturer data for breakthrough times.
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from splashes and potential fire hazards.
Respiratory A multi-purpose combination respirator cartridge may be necessary for non-routine operations outside of a fume hood (e.g., large spill cleanup).[2]Protects against inhalation of toxic vapors.
Waste Accumulation and Storage
  • Container Selection: Use a clean, dry, and chemically compatible container (e.g., glass or HDPE) with a screw-top cap that can achieve an airtight seal.

  • Segregation: Divinylphenylphosphine waste must be collected in its own dedicated container. NEVER mix it with other waste streams, especially:

    • Oxidizing agents (can react violently).

    • Aqueous waste or acids (to avoid unforeseen reactions).

    • Halogenated solvents (some phosphines can react explosively with halogenated hydrocarbons).

  • Inert Atmosphere: Before adding the first drop of waste, it is best practice to flush the waste container with an inert gas like nitrogen or argon. This displaces air and minimizes oxidation.[1]

  • Labeling: Immediately label the container with a hazardous waste tag, as required by your institution. The label must include:

    • The full chemical name: "Divinylphenylphosphine"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Air-Reactive")

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment bin and away from heat sources and incompatible materials.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of reactive and toxic chemicals like DVPP is to rely on professional waste management services. In-laboratory chemical treatment or "neutralization" is strongly discouraged. Attempting to quench or oxidize the phosphine without a validated, peer-reviewed, and safety-approved protocol can lead to uncontrolled exothermic reactions, the release of toxic fumes, and potential fire.

The protocol below outlines the safe and compliant pathway from generation to disposal.

Experimental Workflow: Waste Generation to Final Disposal

G cluster_0 In-Laboratory Procedures cluster_1 Institutional Coordination cluster_2 Final Disposition A Step 1: Waste Generation (Used DVPP, contaminated gloves, wipes, etc.) B Step 2: Segregate Waste (Collect in dedicated, inerted, and labeled container) A->B Immediate Action D Step 4: Request Pickup (Contact EHS/Waste Management Office per institutional policy) C Step 3: Secure Storage (Store sealed container in Satellite Accumulation Area) B->C C->D Once container is full or meets time limit E Step 5: Professional Collection (Licensed waste handler collects the container from the lab) D->E F Step 6: Off-Site Treatment (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) E->F G Step 7: Final Disposal (Typically high-temperature incineration) F->G G cluster_small_spill Small Spill Response (<100 mL, Contained) Start Spill Occurs Q1 Is the spill large? (e.g., >100 mL) Is anyone injured? Are you comfortable cleaning it up? Start->Q1 Evacuate EVACUATE AREA Alert colleagues Close lab doors Call Emergency Response (e.g., EHS, 911) Q1->Evacuate Yes Alert Alert others in the lab Q1->Alert No PPE Don appropriate PPE (double gloves, goggles, face shield, lab coat) Alert->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, dry sand) PPE->Contain Collect Carefully collect absorbed material with non-sparking tools into waste container Contain->Collect Decon Decontaminate the area (follow EHS guidance) Collect->Decon Dispose Label and dispose of all materials as hazardous waste Decon->Dispose

Caption: Decision-making process for a Divinylphenylphosphine spill.

Small Spill Cleanup Protocol (<100 mL)
  • Alert Personnel: Immediately notify everyone in the laboratory.

  • Ensure Ventilation: Confirm the chemical fume hood is operating correctly.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.

  • Contain: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the saturated absorbent material. Work from the outside of the spill inward to minimize spreading. Place the material into your designated DVPP hazardous waste container or a new, properly labeled container.

  • Decontaminate: Wipe the spill area with a towel dampened with a decontamination solution recommended by your EHS office (often a mild soap and water solution, followed by a solvent rinse like isopropanol). All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal and properly label the waste container and manage it according to the disposal protocol in Part 3.

For any large spill, a spill that occurs outside of a fume hood, or any situation in which you feel unsafe, evacuate the area immediately and contact your institution's emergency response team.

Part 5: Summary of Best Practices

Do'sDon'ts
Do treat Divinylphenylphosphine as toxic and air-reactive.Don't ever pour DVPP waste down the drain.
Do work in a certified chemical fume hood with appropriate PPE.Don't mix DVPP waste with any other chemical waste stream.
Do collect all waste in a dedicated, clearly labeled, sealed container.Don't attempt to neutralize or treat the waste yourself.
Do flush the waste container with an inert gas before use.Don't leave waste containers open to the atmosphere.
Do contact your EHS department for waste classification and disposal.Don't accumulate large quantities of waste in the lab.

By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with Divinylphenylphosphine, ensuring a safe laboratory environment and upholding their commitment to responsible chemical stewardship.

References

  • Organic Syntheses. (2007). Working with Hazardous Chemicals. Available at: [Link] [Accessed Jan 20, 2026].

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Available at: [Link] [Accessed Jan 20, 2026].

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link] [Accessed Jan 20, 2026].

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Available at: [Link] [Accessed Jan 20, 2026].

  • GOV.UK. (n.d.). Phosphine - Incident management. Available at: [Link] [Accessed Jan 20, 2026].

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Divinylphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of organophosphorus chemistry requires a vigilant and informed approach to safety. Divinylphenylphosphine, a versatile phosphine ligand used in various coupling reactions, demands meticulous handling to ensure the well-being of laboratory personnel.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety, grounding every recommendation in the specific chemical properties and potential hazards of Divinylphenylphosphine.

Hazard Profile: Understanding the "Why" Behind the "What"

  • Skin and Eye Irritation: Like many organophosphorus compounds, direct contact is likely to cause skin and eye irritation.[2][3][4] Prolonged or repeated exposure can lead to more severe conditions such as dermatitis.[5] The causality here is the reactive nature of the phosphine group and its potential to interact with biological tissues.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[3][5][6] While Divinylphenylphosphine has a relatively high boiling point (55 °C at 0.05 mmHg), operations at elevated temperatures or those that generate aerosols (e.g., sonication, vigorous mixing) increase the risk of inhalation.[1]

  • Combustibility: The compound is a combustible liquid with a flash point of 99 °C (210.2 °F).[1] While not pyrophoric like some related phosphines (e.g., Diphenylphosphine, which can ignite spontaneously in air), it still presents a fire hazard when exposed to heat or flame.[2][3][5]

  • Toxicity: Organophosphorus compounds as a class can be harmful if swallowed or inhaled.[2][4][6] Acute exposure can lead to symptoms like nausea, vomiting, and diarrhea.[2][6] While specific toxicity data for Divinylphenylphosphine is sparse, prudence dictates treating it as a hazardous substance. Furthermore, organophosphates are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents or upon decomposition.[7]

Core Directive: Selecting the Appropriate PPE Barrier

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision process. The following table summarizes the minimum required PPE for handling Divinylphenylphosphine in a research setting.

PPE Category Specific Equipment Rationale & Key Standards
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses/goggles when there is a significant splash risk.Protects against splashes and vapors that can cause serious eye irritation.[3][4] Must meet ANSI Z87.1 standards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation.[2][8] Glove material should be selected based on breakthrough time for organophosphorus compounds. Always inspect gloves for tears or holes before use.
Body Protection Flame-resistant laboratory coat.Provides a barrier against minor spills and splashes while offering protection from the material's combustibility.[1]
Respiratory Protection A NIOSH-approved multi-purpose combination respirator cartridge is recommended.[1] Work should be conducted in a certified chemical fume hood to minimize vapor inhalation.[9]Protects against inhalation of irritating vapors.[5][6] The specific cartridge type should be chosen based on the potential for organic vapors and phosphine gas.

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict protocol for donning, doffing, and handling is critical to ensure the PPE itself does not become a source of contamination.

Preparation and Donning Sequence
  • Inspect Your Equipment: Before entering the lab, visually inspect all PPE for damage, such as cracks in safety glasses, tears in gloves, or expired respirator cartridges.[10] This pre-emptive check is the first step in a self-validating safety system.

  • Lab Coat: Don the flame-resistant lab coat, ensuring it is fully buttoned.

  • Respirator: If required by your risk assessment, perform a seal check on your respirator to ensure a tight fit.

  • Eye Protection: Put on your safety goggles or glasses. If a splash risk exists, add a face shield.

  • Gloves: Don the final barrier, your chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to prevent skin exposure.

Safe Handling within the Fume Hood
  • Always handle Divinylphenylphosphine within a properly functioning chemical fume hood to control vapor exposure.[9]

  • Keep the container tightly closed when not in use and store it under an inert atmosphere if necessary, away from heat and ignition sources.[2][3]

  • Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[2]

Doffing and Disposal Sequence

The order of removal is critical to prevent cross-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces.

  • Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated area or place it in a laundry container if contaminated.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][6]

The following diagram illustrates the logical workflow for PPE management when handling Divinylphenylphosphine.

PPE_Workflow Divinylphenylphosphine PPE Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Contingency RiskAssessment 1. Conduct Risk Assessment (Quantity, Temperature, Procedure) PPE_Inspect 2. Inspect All PPE (Gloves, Goggles, Respirator, Coat) RiskAssessment->PPE_Inspect Proceed Don_PPE 3. Don PPE (Coat -> Respirator -> Goggles -> Gloves) PPE_Inspect->Don_PPE If OK Work_In_Hood 4. Handle Chemical in Fume Hood Don_PPE->Work_In_Hood Monitor 5. Monitor for Spills or Exposure Work_In_Hood->Monitor Doff_PPE 6. Doff PPE in Order (Gloves -> Goggles -> Coat -> Respirator) Monitor->Doff_PPE Procedure Complete Spill Spill Occurs Monitor->Spill Exposure Personnel Exposure Monitor->Exposure Dispose 7. Dispose of Contaminated PPE in Hazardous Waste Doff_PPE->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash Evacuate Evacuate & Alert Spill->Evacuate Exposure->Evacuate

Caption: Logical workflow for PPE selection, use, and disposal.

Emergency & Disposal Protocols

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If feeling unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Spill Management
  • For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.

  • Place the contaminated material into a suitable, labeled container for chemical waste disposal.[5]

  • Do not allow the material to enter drains or waterways.

Disposal of Contaminated PPE
  • All disposable PPE, such as gloves and respirator cartridges, that have come into contact with Divinylphenylphosphine must be disposed of as hazardous chemical waste.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not discard contaminated items in the regular trash.

By integrating this expert-driven, procedurally sound approach to PPE, researchers can confidently handle Divinylphenylphosphine, ensuring both personal safety and the integrity of their work.

References

  • DIPHENYLPHOSPHINE Safety Data Sheet . (2016). Gelest, Inc. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phosphine . Centers for Disease Control and Prevention. [Link]

  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators . (2022). PubMed. [Link]

  • Personal Protective Equipment for Working With Pesticides . (2000). University of Missouri Extension. [Link]

  • Phosphine Fact Sheet . U.S. Environmental Protection Agency. [Link]

  • 11 Items of clothing and PPE worn during OP pesticides application . ResearchGate. [Link]

  • Treatments Procedure - Phosphine . U.S. Department of Agriculture APHIS. [Link]

  • Personal Protective Equipment for Pesticide Handlers . (2025). U.S. Environmental Protection Agency. [Link]

  • Phosphine - Immediately Dangerous to Life or Health Concentrations (IDLH) . Centers for Disease Control and Prevention. [Link]

  • VAPORPH3OS® Phosphine Fumigant Label . FSS, Inc. [Link]

  • Pesticide use and personal protective equipment . (2024). Victoria State Government Health and Human Services. [Link]

  • PHENYLPHOSPHINE HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Divinylphenylphosphine oxide Properties . LookChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Divinylphenylphosphine
Reactant of Route 2
Divinylphenylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.